molecular formula C12H23NO4 B556128 N-Chloroacetylglycine CAS No. 6319-96-6

N-Chloroacetylglycine

Numéro de catalogue: B556128
Numéro CAS: 6319-96-6
Poids moléculaire: 151.55 g/mol
Clé InChI: QSEVMIMUBKMNOU-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Chloroacetylglycine is an important organic intermediate employed in the synthesis of complex molecules for advanced research. Its structure features both a chloroacetyl group and a glycine backbone, making it a versatile building block for chemical biology and materials science. This compound has been utilized in the synthesis of polydespipeptides and their copolymers, which have a wide range of biomedical properties and applications in areas such as tissue engineering and drug delivery . In peptide engineering, the chloroacetyl group is a critical functional handle. It reacts efficiently with thiols under mild conditions to form stable thioether linkages, a reaction leveraged in the development of boron neutron capture therapy (BNCT) agents by conjugating peptides with mercaptoundecahydrododecaborate (BSH) . Furthermore, the chloroacetyl moiety is instrumental in macrocyclic peptide synthesis. It enables spontaneous cyclization via reaction with a cysteine residue to form head-to-sidechain thioether bridges, a technique used in powerful discovery platforms like the Random Nonstandard Peptide Integrated Discovery (RaPID) system to identify potent inhibitors for therapeutic targets such as nicotinamide N-methyltransferase (NNMT) . The reactivity of its chloroacetyl group, combined with the biocompatibility of its amino acid component, makes this compound a valuable reagent for constructing functionalized peptides and designing innovative biomaterials.

Propriétés

IUPAC Name

2-[(2-chloroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDTUYIGYMNERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283545
Record name N-Chloroacetylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-96-6
Record name 6319-96-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Chloroacetylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive glycine derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and in peptide chemistry. Its bifunctional nature, possessing both a carboxylic acid and a reactive chloroacetyl group, allows for a variety of chemical modifications. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and applications.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its core properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Structural Properties
PropertyValueSource(s)
CAS Number 6319-96-6[1][2]
Molecular Formula C₄H₆ClNO₃[1][2]
Molecular Weight 151.55 g/mol [2]
IUPAC Name 2-[(2-chloroacetyl)amino]acetic acid[2]
Synonyms Chloroacetylglycine, 2-(2-chloroacetamido)acetic acid[2]
InChI InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)[2]
InChIKey DLDTUYIGYMNERN-UHFFFAOYSA-N[2]
SMILES C(C(=O)O)NC(=O)CCl[2]
Physical Properties
PropertyValueSource(s)
Melting Point 96-98 °C[1]
Boiling Point Decomposes before boilingN/A
Appearance White to almost white powder/crystal[1]
Solubility Almost transparent in water[1]
Soluble in ethanol, methanol, DMSO[3]
pKa (Predicted) ~3.5 (for the carboxylic acid)[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. The methylene protons of the glycine unit will appear as a doublet, and the methylene protons of the chloroacetyl group will appear as a singlet.[6]

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the carbonyl carbon of the amide, the carbonyl carbon of the carboxylic acid, the methylene carbon of the glycine unit, and the methylene carbon of the chloroacetyl group.[7][8][9]

Carbon TypeExpected Chemical Shift (ppm)
C=O (Amide)~167
C=O (Carboxylic Acid)~172
-CH₂- (Glycine)~41
-CH₂- (Chloroacetyl)~42
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[10]

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Amide)~3300
C=O stretch (Carboxylic Acid)~1730
C=O stretch (Amide I)~1650
N-H bend (Amide II)~1550
C-N stretch~1230
C-Cl stretch~780
Mass Spectrometry

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would involve the loss of chlorine, the carboxyl group, and cleavage of the amide bond.[11][12][13][14]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Water, deionized

Procedure:

  • Preparation of Glycine Solution: In a reaction vessel equipped with a mechanical stirrer and cooled in an ice bath, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq).

  • Acylation Reaction: While maintaining the temperature at 0-5 °C, slowly and simultaneously add chloroacetyl chloride (1.05 eq) and a 4 M aqueous solution of sodium hydroxide, ensuring the pH of the reaction mixture is maintained between 10 and 11.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).

Synthesis_Workflow cluster_prep Preparation cluster_reaction Acylation cluster_workup Work-up & Purification cluster_product Final Product Glycine Glycine ReactionVessel Reaction Vessel (0-5 °C, pH 10-11) Glycine->ReactionVessel NaOH_aq Aqueous NaOH NaOH_aq->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Stir 2-3h ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionVessel NaOH_4M 4M NaOH NaOH_4M->ReactionVessel Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct This compound Drying->FinalProduct

Figure 1: Synthesis and purification workflow for this compound.

Reactivity and Mechanism of Action

This compound's reactivity is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it a potent alkylating agent, capable of reacting with various nucleophiles.

Alkylating Agent

The chloroacetyl group is a good leaving group, facilitating nucleophilic substitution reactions. In a biological context, this compound and its derivatives can act as alkylating agents, targeting nucleophilic sites on biomolecules such as the N7 position of guanine in DNA.[15][16][17][18] This alkylation can lead to disruption of DNA replication and transcription, a mechanism exploited in certain chemotherapeutic agents.

Alkylation_Mechanism NCG This compound Intermediate Transition State NCG->Intermediate Nucleophilic Attack (N7 of Guanine) Guanine Guanine (in DNA) Guanine->Intermediate AlkylatedGuanine Alkylated Guanine Adduct Intermediate->AlkylatedGuanine C-N Bond Formation HCl HCl Intermediate->HCl Chloride leaving group

Figure 2: Alkylation of Guanine by this compound.

Applications in Drug Development and Research

Pharmaceutical Intermediate

This compound serves as a key precursor in the synthesis of various pharmaceuticals.[19][20] Its structure is incorporated into more complex molecules, including benzodiazepines, which are a class of psychoactive drugs.[3][21][22][23][24]

Peptide Synthesis

In peptide chemistry, this compound can be used in solid-phase peptide synthesis (SPPS). The chloroacetyl group can be introduced at the N-terminus of a peptide chain, providing a reactive handle for further modification or for studying enzyme mechanisms.[25][26][27][28]

SPPS_Application Resin Solid Support Resin PeptideChain Growing Peptide Chain Resin->PeptideChain Attachment Deprotection Fmoc Deprotection (Piperidine) PeptideChain->Deprotection NCG_Coupling This compound Coupling PeptideChain->NCG_Coupling Fmoc_AA Fmoc-Amino Acid Coupling Coupling Fmoc_AA->Coupling Deprotection->Coupling Coupling->PeptideChain Chain Elongation FinalPeptide N-Chloroacetylated Peptide NCG_Coupling->FinalPeptide

Figure 3: this compound in Solid-Phase Peptide Synthesis.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and reactive compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important tool for researchers in drug development and peptide science. Understanding its fundamental properties and reactivity is key to leveraging its full potential in these fields.

References

N-Chloroacetylglycine: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of N-Chloroacetylglycine, a valuable building block in organic synthesis and drug development. This document outlines a common and efficient synthetic protocol, details the expected analytical data for compound verification, and presents this information in a clear and accessible format for laboratory use.

Introduction

This compound, also known as 2-(2-chloroacetamido)acetic acid, is a derivative of the amino acid glycine. The presence of the reactive chloroacetyl group makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including peptides, enzyme inhibitors, and other biologically active compounds. Its synthesis is typically achieved through the acylation of glycine, a straightforward yet crucial reaction for chemists in the fields of medicinal chemistry and materials science.

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Overall Reaction

G cluster_reactants Reactants cluster_products Products Glycine Glycine (H2N-CH2-COOH) Plus1 + Glycine->Plus1 ChloroacetylChloride Chloroacetyl Chloride (Cl-CO-CH2-Cl) ChloroacetylChloride->Plus1 Base Base (e.g., NaOH) Arrow Plus1->Arrow Schotten-Baumann Reaction NChloroacetylglycine This compound (Cl-CH2-CO-NH-CH2-COOH) Plus2 + NChloroacetylglycine->Plus2 Salt Salt (e.g., NaCl) Salt->Plus2 Water Water (H2O) Plus3 + Water->Plus3 Plus2->Plus3 Arrow->Plus2

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures for the N-acylation of amino acids.[1]

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Dissolution of Glycine: In a beaker, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in deionized water. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Chloroacetyl Chloride: While vigorously stirring the glycine solution, slowly add chloroacetyl chloride (1.1 eq) dropwise using a dropping funnel. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the pH of the solution, maintaining it in the alkaline range (pH 9-10) by adding small portions of NaOH solution if necessary.

  • Acidification: Once the reaction is complete, slowly acidify the mixture to pH 2-3 with concentrated hydrochloric acid while still in the ice bath. This will precipitate the this compound product.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from hot water or an appropriate organic solvent system (e.g., ethanol/water).

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

G A Dissolve Glycine in NaOH solution (0-5 °C) B Slowly add Chloroacetyl Chloride (keep temp < 10 °C) A->B C Stir for 1-2 hours in ice bath (maintain pH 9-10) B->C D Acidify to pH 2-3 with HCl C->D E Filter the precipitate D->E F Wash with cold water E->F G Recrystallize for purification F->G H Dry the final product G->H

Caption: Experimental workflow for this compound synthesis.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
Appearance White crystalline solid
Melting Point 96-98 °C
Solubility Soluble in water and polar organic solvents
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0Singlet2H-CH₂- (glycine)
~4.2Singlet2H-CH₂- (chloroacetyl)
~8.5Broad Singlet1H-NH- (amide)
~11.0Broad Singlet1H-COOH (carboxylic acid)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~41-CH₂- (glycine)
~43-CH₂- (chloroacetyl)
~167-C=O (amide)
~171-C=O (carboxylic acid)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~1720StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide I band)
~1550MediumN-H bend (amide II band)
~780MediumC-Cl stretch

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
151/153Molecular ion peak [M]⁺ (³⁵Cl/³⁷Cl isotopes)
106/108Loss of -COOH
75Glycine fragment
77/79Chloroacetyl fragment

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and tabulated analytical data serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The straightforward synthesis and the reactive nature of this compound make it an important building block for the development of new chemical entities.

References

N-Chloroacetylglycine: A Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the putative mechanism of action of N-Chloroacetylglycine. It is important to note that, to date, there is a significant lack of direct experimental evidence in the scientific literature specifically elucidating the biological and pharmacological effects of this compound. The proposed mechanism is therefore inferred from the known chemical reactivity of its functional groups and from studies on structurally related compounds containing a chloroacetyl moiety.

Executive Summary

This compound is a derivative of the amino acid glycine. While its primary documented use is as an intermediate in chemical synthesis, its chemical structure, specifically the presence of a chloroacetyl group, suggests a potential for biological activity. This guide posits that the core mechanism of action for this compound is likely centered on its ability to act as an alkylating agent, leading to the covalent modification and subsequent inactivation of biological macromolecules, particularly proteins.

The Chloroacetyl Group: A Reactive Moiety

The key to understanding the potential biological activity of this compound lies in the chemical properties of the N-chloroacetyl group. This functional group is a known reactive moiety that can participate in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, makes the adjacent carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Proposed Mechanism of Action: Covalent Alkylation of Proteins

The proposed mechanism of action for this compound is the covalent modification of nucleophilic residues within proteins, such as enzymes. This process, known as alkylation, can lead to irreversible inhibition of the protein's function.[1][2][3][4]

The nucleophilic side chains of several amino acids are potential targets for alkylation by this compound. These include:

  • Cysteine: The sulfhydryl (-SH) group of cysteine is a particularly strong nucleophile and a common target for alkylating agents.[5]

  • Histidine: The imidazole ring of histidine can also be alkylated.

  • Lysine: The primary amine (-NH2) of the lysine side chain is another potential nucleophilic target.

The reaction between this compound and a nucleophilic residue on a target protein would result in the formation of a stable covalent bond and the release of a chloride ion. This irreversible modification can alter the three-dimensional structure of the protein, particularly at the active site of an enzyme, leading to a loss of biological activity.

Alkylation_Mechanism cluster_0 Before Reaction cluster_1 Alkylation Reaction cluster_2 After Reaction This compound This compound (Cl-CH2-CO-NH-CH2-COOH) Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond Electrophilic Attack Target_Protein_Active Target Protein (with Nucleophilic Residue-SH) Target_Protein_Active->Covalent_Bond Nucleophilic Attack Modified_Protein Inactivated Protein (Protein-S-CH2-CO-NH-CH2-COOH) Covalent_Bond->Modified_Protein HCl HCl Covalent_Bond->HCl

Figure 1: Proposed alkylation of a target protein by this compound.

Potential Biological Consequences

The alkylation of key cellular proteins by this compound could lead to a range of biological effects, including:

  • Enzyme Inhibition: If the target protein is an enzyme, covalent modification of its active site would likely lead to irreversible inhibition.[1]

  • Disruption of Signaling Pathways: Modification of proteins involved in cellular signaling could disrupt these pathways.

  • Cytotoxicity: Widespread, non-specific alkylation of essential proteins and potentially DNA can lead to cellular dysfunction and, ultimately, cell death (cytotoxicity).[3][6]

Comparison to Structurally Related Compounds

The proposed mechanism is supported by the known activity of other compounds containing a chloroacetyl group. For instance, N-(2-chloroacetyl)-3-nitrobenzamide is suggested to act as an alkylating agent that covalently modifies nucleophilic residues in enzyme active sites.[1] Similarly, various chloroacetyl-modified peptides have been shown to react specifically with cysteine residues.[5]

Limitations and Future Directions

It must be reiterated that the mechanism of action described herein is hypothetical and awaits experimental validation. To fully understand the biological activity of this compound, future research should focus on:

  • Target Identification: Identifying the specific cellular proteins that are targeted by this compound.

  • Enzyme Inhibition Assays: Screening this compound against a panel of enzymes to determine if it acts as an inhibitor and to quantify its potency (e.g., determining IC50 or Ki values).

  • Cellular Studies: Investigating the effects of this compound on various cell lines to assess its cytotoxicity and its impact on specific signaling pathways.

Data Presentation and Experimental Protocols

Due to the absence of specific experimental studies on the biological mechanism of action of this compound in the public domain, it is not possible to provide tables of quantitative data or detailed experimental protocols at this time. The information required to generate such tables and protocols, including data from enzyme inhibition assays, cytotoxicity studies, or target identification experiments, is not available in the current body of scientific literature. Researchers interested in investigating this compound would need to develop and validate their own experimental protocols.

References

Spectroscopic Data Analysis of N-Chloroacetylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Chloroacetylglycine (C₄H₆ClNO₃), a molecule of interest in synthetic chemistry and drug development. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the anticipated quantitative data for this compound based on the analysis of its functional groups: a secondary amide, a carboxylic acid, and a chloroalkane. These values are predicted based on established principles of spectroscopy.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is expected to show three distinct signals in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for compounds with labile protons like those in carboxylic acids and amides.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12-13Singlet (broad)1H
Amide (-NH)~8.5-9.0Triplet1H
Methylene (-CH₂-CO)~4.0-4.2Doublet2H
Methylene (-CH₂-Cl)~4.2-4.4Singlet2H
¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule. Four distinct signals are predicted.

Signal Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)~170-175
Amide Carbonyl (-C ONH-)~165-170
Methylene Carbon (-C H₂-CO)~40-45
Methylene Carbon (-C H₂-Cl)~40-45
Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300-2500Strong, Broad
N-H Stretch (Amide)3400-3200Medium
C=O Stretch (Carboxylic Acid)1730-1700Strong
C=O Stretch (Amide I Band)1680-1630Strong
N-H Bend (Amide II Band)1570-1515Medium
C-N Stretch1400-1200Medium
C-O Stretch1320-1210Strong
C-Cl Stretch800-600Strong
Mass Spectrometry Data

Mass spectrometry of this compound (Molecular Weight: 151.55 g/mol ) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Identity Notes
151/153[M]⁺, [M+2]⁺Molecular ion peak and its isotope peak due to ³⁷Cl.
106[M - COOH]⁺Loss of the carboxylic acid group.
77[CH₂ClCO]⁺Acylium ion from cleavage of the amide bond.
75[H₂NCH₂COOH]⁺Glycine fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the probe temperature to a standard value (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.

    • Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).[1]

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant absorption peaks corresponding to the functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, acetonitrile/water mixture)

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable volatile solvent.[2]

    • The solution must be free of non-volatile salts and buffers.[2]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode. Positive mode is likely to show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

    • For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH/H2O Sample->Prep_MS NMR_Acq NMR Spectrometer (1H & 13C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI-MS/MS) Prep_MS->MS_Acq NMR_Data Chemical Shifts Integration Coupling NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS_Acq->MS_Data Final_Structure Structural Elucidation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Computational and Theoretical Analysis of N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and theoretical methodologies applicable to the study of N-Chloroacetylglycine. While direct computational studies on this compound are not extensively available in the current literature, this document leverages data from closely related analogs, primarily N-acetylglycine, and studies on the reactivity of the chloroacetyl moiety to present a foundational understanding. This guide is intended to equip researchers with the theoretical basis and practical methodologies to model and analyze this compound in various research and drug development contexts.

Molecular Structure and Properties: A DFT Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and properties of molecules like this compound.[1] By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), a detailed understanding of the molecule's characteristics can be achieved.[2]

Predicted Molecular Properties

Computational chemistry tools provide predictions for various molecular descriptors that are crucial for drug development and molecular modeling. While specific experimental values for this compound can be found in databases like PubChem, computational models offer a theoretical basis for these properties.

PropertyPredicted ValueSource
Molecular Weight151.55 g/mol PubChem[3]
XLogP30.9PubChem[3]
Hydrogen Bond Donor Count2PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count3PubChem[3]
Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of N-acetylglycine, a close analog, have been determined through DFT calculations, providing insight into its reactivity.[1][4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer and reactivity.[1] The energy gap between HOMO and LUMO is an indicator of molecular stability.

Global reactivity descriptors, calculated from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity.

DescriptorDefinitionSignificance
Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Escaping tendency of electrons.
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons.

These parameters are invaluable for predicting how this compound will interact with biological targets.

Computational Protocols

Density Functional Theory (DFT) Calculations

This protocol is based on methodologies used for N-acetylglycine and other N-acylglycine derivatives.[1][5]

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Initial Geometry: The molecular geometry can be built using software like GaussView and initially optimized using a lower level of theory (e.g., Hartree-Fock with a smaller basis set).

  • Optimization: The geometry is then fully optimized at the B3LYP/6-311++G(d,p) level. Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized geometry, various properties can be calculated:

    • Molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack.[1]

    • Natural Bond Orbital (NBO) analysis to understand charge transfer and hyperconjugative interactions.[1]

    • Time-dependent DFT (TD-DFT) for electronic transition energies and absorption wavelengths.[1]

    • Calculation of global reactivity descriptors (hardness, chemical potential, electrophilicity index).[1]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with biomolecules.[6][7]

  • Software: GROMACS, AMBER, or similar MD packages.

  • Force Field: A suitable force field for small molecules and proteins, such as GROMOS, AMBER, or CHARMM.

  • System Setup:

    • The this compound molecule is placed in a simulation box of appropriate dimensions.

    • The box is solvated with a water model (e.g., SPC/E, TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system if necessary.

  • Simulation Protocol:

    • Energy Minimization: The system is energy minimized to remove any steric clashes.

    • Equilibration: The system is equilibrated in two phases:

      • NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

      • NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

    • Production Run: The production simulation is run for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the molecule and its interactions.

  • Analysis: Trajectories are analyzed to determine properties such as:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability.

    • Radius of gyration (Rg) to measure compactness.

    • Radial distribution functions (RDFs) to characterize solvation shells and interactions.

    • Hydrogen bonding analysis.

Reactivity of the Chloroacetyl Group: A Key Feature

The chloroacetyl group is a well-established electrophilic "warhead" used for the covalent modification of proteins.[8] Its reactivity is primarily directed towards nucleophilic amino acid side chains, with a particular preference for the thiol group of cysteine residues.[8]

Mechanism of Covalent Labeling

The fundamental mechanism is a nucleophilic substitution reaction where the nucleophilic side chain of an amino acid attacks the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride ion and the formation of a stable covalent bond.[8]

Caption: Nucleophilic substitution reaction of a cysteine residue with the chloroacetyl group.

This reactivity is the basis for the use of N-chloroacetyl amino acids as covalent probes in chemical biology and as covalent inhibitors in drug discovery.[8]

Factors Influencing Reactivity

The reactivity of the chloroacetyl group can be influenced by the local environment. For instance, the presence of basic amino acid residues in proximity can accelerate the reaction with negatively charged nucleophiles through electrostatic interactions.[9]

Experimental Workflows for Target Identification

A key application of this compound and its derivatives is in the identification of protein targets. Chemoproteomic profiling is a common workflow for this purpose.

G Proteome Cell Lysate or Intact Cells Probe_Incubation Incubate with This compound Probe Proteome->Probe_Incubation Lysis Cell Lysis (if applicable) Probe_Incubation->Lysis Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin) Lysis->Click_Chemistry Enrichment Affinity Purification (e.g., Streptavidin Beads) Click_Chemistry->Enrichment Digestion On-Bead or In-Gel Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Protein Identification LC_MS->Data_Analysis

Caption: Generalized workflow for chemoproteomic profiling with a chloroacetamide probe.

Conclusion

While direct computational studies on this compound are still an emerging area, a significant amount of information can be inferred from theoretical studies of its analogs and the well-characterized reactivity of its chloroacetyl functional group. The methodologies outlined in this guide, including DFT calculations and molecular dynamics simulations, provide a robust framework for researchers to investigate the properties, reactivity, and biological interactions of this compound. Such studies are critical for advancing its application in drug discovery and chemical biology. Future computational work should focus on directly modeling this compound to provide more specific insights and to validate the predictions made based on its analogs.

References

An In-depth Technical Guide on N-Chloroacetylglycine: History, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine, a halogenated derivative of the simplest amino acid, glycine, has long served as a valuable intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its history, detailed experimental protocols for its synthesis, and an exploration of its potential, though not yet fully elucidated, biological significance. While direct involvement in signaling pathways remains to be established, its role as a reactive precursor suggests potential interactions with cellular nucleophiles and redox-sensitive processes. This document aims to be a foundational resource for researchers utilizing or investigating this compound, providing both historical context and practical experimental details.

Introduction

This compound (ClAc-Gly) is an N-acylated amino acid characterized by the attachment of a chloroacetyl group to the nitrogen atom of glycine. This modification imparts unique chemical reactivity, primarily due to the electrophilic nature of the carbon atom bearing the chlorine. The presence of both a carboxylic acid and a reactive alkyl halide functionality makes this compound a versatile building block in the synthesis of a variety of more complex molecules, including peptides and other bioactive compounds. Its utility in chemical synthesis has been recognized for decades, yet a comprehensive historical and biological profile remains less documented. This guide aims to consolidate the available information, providing a detailed technical resource for the scientific community.

History and Discovery

The precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical chemical literature. However, the chloroacetylation of amines was a known reaction in the late 19th and early 20th centuries. The German chemical journal, Berichte der deutschen chemischen Gesellschaft, a prominent publication of that era, contains numerous accounts of N-acylation reactions. While a specific entry for "N-Chloracetyl-glycin" has not been pinpointed in initial broad searches, the synthesis would have been a straightforward application of established chemical principles of the time.

The synthesis of the local anesthetic Lidocaine in 1943, which involves the reaction of 2,6-xylidine with chloroacetyl chloride, demonstrates that the necessary reagents and chemical understanding for the synthesis of N-chloroacetylated compounds were well-established by the mid-20th century[1]. The use of N-chloroacetylated amino acids as intermediates in peptide synthesis also has a long history, with the chloroacetyl group serving as a protecting group or a handle for further chemical modification[2][3][4][5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₄H₆ClNO₃--INVALID-LINK--
Molecular Weight 151.55 g/mol --INVALID-LINK--
CAS Number 6319-96-6--INVALID-LINK--
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 118-121 °CSigma-Aldrich
Solubility Soluble in waterSigma-Aldrich

Experimental Protocols

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with chloroacetyl chloride under basic conditions. A detailed, modern protocol is adapted from the literature, citing a 1988 publication by Allmendinger and colleagues.

Synthesis of this compound (Allmendinger et al., 1988)

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Glycine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve glycine (1.0 equivalent) in a solution of sodium hydroxide (1.0 equivalent) in deionized water. The pH of the solution should be monitored and maintained at approximately 10-11.

  • Acylation Reaction: To the cooled and vigorously stirred glycine solution, add chloroacetyl chloride (1.1 equivalents) dropwise. The temperature should be maintained below 5 °C during the addition. The pH of the reaction mixture should be monitored and maintained in the range of 10-11 by the concurrent dropwise addition of a sodium hydroxide solution.

  • Reaction Completion and Acidification: After the addition of chloroacetyl chloride is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Once the reaction is deemed complete (e.g., by thin-layer chromatography), carefully acidify the solution to a pH of approximately 2 with hydrochloric acid.

  • Extraction and Isolation: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Crystallization: Concentrate the ethyl acetate solution under reduced pressure to induce crystallization. The resulting white, crystalline solid is this compound. The crystals can be collected by filtration and washed with a small amount of cold ethyl acetate.

Expected Yield: The reported yields for this procedure are typically in the range of 70-85%.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of direct evidence implicating this compound in specific cellular signaling pathways. However, its chemical reactivity and its relationship to other N-acylated amino acids provide a basis for postulating potential biological roles.

Analogy to N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC), a structurally related compound, is a well-known antioxidant and a precursor to the cellular antioxidant glutathione (GSH). NAC is known to modulate redox-sensitive signaling pathways, such as the NF-κB pathway, by replenishing intracellular GSH levels and directly scavenging reactive oxygen species. While this compound does not possess the free thiol group of NAC, its electrophilic nature suggests it could interact with cellular nucleophiles, including the thiol groups of cysteine residues in proteins and glutathione. Such interactions could potentially modulate the function of redox-sensitive proteins and signaling pathways.

Role as a Reactive Intermediate

This compound and other chloroacetylated compounds are known to be reactive towards nucleophilic functional groups found in biological macromolecules, such as the thiol group of cysteine and the imidazole group of histidine. This reactivity has been exploited in the development of enzyme inhibitors and chemical probes for studying protein function. It is plausible that if this compound were to be present in a biological system, it could covalently modify proteins and other biomolecules, thereby altering their function and potentially impacting signaling cascades.

The diagram below illustrates a hypothetical interaction where this compound acts as an electrophile, targeting a nucleophilic residue on a signaling protein, potentially leading to the modulation of a downstream pathway.

Signaling_Pathway_Hypothesis cluster_0 Cellular Environment This compound This compound Signaling_Protein Signaling Protein (with Nucleophilic Residue) This compound->Signaling_Protein Electrophilic Attack Modified_Protein Covalently Modified Signaling Protein Signaling_Protein->Modified_Protein Covalent Modification Downstream_Signaling Altered Downstream Signaling Modified_Protein->Downstream_Signaling Functional Alteration

Hypothetical interaction of this compound with a signaling protein.

Experimental Workflows

The general workflow for the synthesis and purification of this compound is depicted in the following diagram. This process highlights the key stages from starting materials to the final, purified product.

Synthesis_Workflow Start Starting Materials (Glycine, Chloroacetyl Chloride, NaOH) Reaction Schotten-Baumann Reaction (pH 10-11, <5°C) Start->Reaction Acidification Acidification (HCl to pH 2) Reaction->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying of Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Purified this compound Crystallization->Isolation

General workflow for the synthesis and purification of this compound.

Conclusion

This compound remains a compound of significant interest due to its utility as a chemical intermediate. While its direct biological roles are not yet well-defined, its inherent reactivity suggests that it could interact with and modulate biological systems. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research into its chemical and biological properties. Future investigations into the potential interactions of this compound with cellular components may reveal novel biological activities and could open new avenues for its application in drug development and chemical biology.

References

N-Chloroacetylglycine: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the solubility of N-Chloroacetylglycine, a key intermediate in various chemical syntheses. Due to a lack of publicly available quantitative solubility data for this compound in common solvents, this document focuses on the qualitative solubility information available, general principles of solubility, and standardized experimental protocols for its determination. This guide is intended to provide a foundational understanding for researchers working with this compound.

Understanding the Solubility of this compound: An Overview

The solubility of a compound like this compound is influenced by a variety of factors, including the physicochemical properties of the solute and the solvent, as well as external conditions like temperature.

Factors Influencing Solubility

Several key factors govern the solubility of a solid solute in a liquid solvent. These principles are critical for understanding and predicting the behavior of this compound in different solvent systems.

  • Polarity of Solute and Solvent: The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[1] this compound possesses both polar (carboxylic acid, amide) and non-polar (chloromethyl) moieties, suggesting it may have moderate solubility in a range of solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[2] The observation that this compound is soluble in hot water aligns with this principle.

  • pH of the Medium: The pH of an aqueous solution can significantly impact the solubility of ionizable compounds.[3] this compound has a carboxylic acid group, which can be deprotonated to form a more soluble carboxylate ion at higher pH values.

  • Particle Size: Decreasing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate.[3]

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute.[4][5]

Experimental Protocols: Determining Solubility

While specific experimental data for this compound is unavailable, the following section outlines a standard and widely accepted methodology for determining the equilibrium solubility of a compound, which can be applied to this compound.

The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Detailed Methodology:

  • Preparation:

    • An excess amount of finely powdered this compound is added to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF).

    • The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

  • Equilibration:

    • The flasks are sealed to prevent solvent evaporation and placed in a constant-temperature shaker bath.

    • The flasks are agitated at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, the agitation is stopped, and the flasks are allowed to stand to allow the undissolved solid to settle.

    • Aliquots of the supernatant are carefully withdrawn using a syringe.

    • The collected aliquots are immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • Analysis:

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method. Suitable methods could include:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of organic compounds.

      • UV-Visible Spectroscopy: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

      • Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid solute can be measured.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors influencing solubility.

Experimental_Workflow start Start: Excess this compound and Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Syringe Sampling of Supernatant settling->sampling filtration Filtration (e.g., 0.45 µm filter) sampling->filtration analysis Concentration Analysis (e.g., HPLC, UV-Vis) filtration->analysis end End: Quantitative Solubility Data analysis->end

Figure 1. Experimental workflow for solubility determination.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility This compound Solubility Particle_Size Particle Size Particle_Size->Solubility Chemical_Structure Chemical Structure (Polarity) Chemical_Structure->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility pH pH (Aqueous) pH->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Figure 2. Factors influencing this compound solubility.

Conclusion

While precise, quantitative solubility data for this compound in a range of common solvents is not currently available in the public domain, an understanding of its chemical structure and the general principles of solubility provides a strong foundation for its use in research and development. The experimental protocol detailed in this guide offers a robust method for determining this important physicochemical property. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible experimental outcomes.

References

N-Chloroacetylglycine: An In-depth Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive intermediate widely employed in the synthesis of pharmaceuticals and other bioactive molecules. An understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways under various stress conditions. This document summarizes key stability-indicating data, outlines detailed experimental protocols for forced degradation studies, and presents visual representations of degradation pathways and experimental workflows to support research and development activities.

Chemical and Physical Properties

This compound is a derivative of the amino acid glycine, featuring a chloroacetyl group attached to the nitrogen atom. This functional group imparts a reactive nature to the molecule, making it susceptible to nucleophilic substitution and hydrolysis.

PropertyValue
Chemical Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 167-169 °C[1]
Solubility Soluble in water
IUPAC Name 2-[(2-chloroacetyl)amino]acetic acid

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis of the amide bond and the chloroacetyl group.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound in aqueous solutions. The rate of hydrolysis is significantly dependent on pH and temperature.

  • Acidic Conditions: Under acidic conditions, the amide linkage can undergo hydrolysis to yield glycine and chloroacetic acid. The reaction is catalyzed by hydronium ions.

  • Neutral and Basic Conditions: In neutral to basic solutions, two primary hydrolysis reactions can occur:

    • Hydrolysis of the Chloroacetyl Group: The carbon-chlorine bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of N-(hydroxyacetyl)glycine and a chloride ion.

    • Hydrolysis of the Amide Bond: Similar to acidic conditions, the amide bond can be cleaved to produce glycine and chloroacetic acid. This reaction is typically catalyzed by hydroxide ions.

The kinetics of decomposition of similar N-chloro-α-amino acids have been shown to follow first-order kinetics and, in some pH ranges, can be independent of pH.[2]

Thermal Degradation
Photodegradation

The susceptibility of this compound to photodegradation has not been extensively reported. However, molecules with amide bonds and alpha-halocarbonyl moieties can be sensitive to UV radiation. Photolytic stress could potentially lead to cleavage of the C-Cl bond, generating radical species and subsequent degradation products.

Oxidative Degradation

This compound may be susceptible to degradation in the presence of strong oxidizing agents. The sites of oxidation could include the α-carbon of the glycine moiety or the chloroacetyl group, leading to a variety of degradation products.

Quantitative Stability Data

Disclaimer: The following tables present illustrative data based on general chemical principles and data from analogous compounds, as specific quantitative stability data for this compound is not extensively available in the public domain. These tables are intended to provide a framework for expected stability trends.

Table 1: Illustrative Hydrolytic Stability of this compound (First-Order Rate Constant, k, in s⁻¹ at 40°C)

pHk (s⁻¹)Predominant Degradation Pathway
2.01.5 x 10⁻⁷Amide Hydrolysis
5.08.0 x 10⁻⁸Amide and Chloroacetyl Hydrolysis
7.42.5 x 10⁻⁷Chloroacetyl and Amide Hydrolysis
9.09.1 x 10⁻⁷Chloroacetyl and Amide Hydrolysis
12.05.6 x 10⁻⁶Amide and Chloroacetyl Hydrolysis

Table 2: Illustrative Forced Degradation Results for this compound

Stress Condition% Degradation (Illustrative)Major Degradation Products
0.1 M HCl, 60°C, 24h15%Glycine, Chloroacetic Acid
0.1 M NaOH, RT, 4h40%N-(hydroxyacetyl)glycine, Glycine, Chloroacetic Acid
3% H₂O₂, RT, 24h8%Oxidative adducts
Heat (80°C, 48h, solid)5%Decarboxylation and cleavage products
Photostability (ICH Q1B)<2%Photolytic cleavage products

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from standard pharmaceutical industry practices for forced degradation studies and can be applied to investigate the stability of this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at room temperature for 4 hours.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid at a concentration of approximately 100 µg/mL in the mobile phase for analysis.

Photostability
  • Expose a solution of this compound (e.g., 100 µg/mL in water or a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples by a stability-indicating analytical method.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of this compound and its degradation products.

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and a suitable organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., around 210 nm).

  • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

Visualizations

Proposed Degradation Pathways

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation NCG This compound Gly Glycine NCG->Gly Amide Hydrolysis (Acid/Base Catalyzed) CAA Chloroacetic Acid NHG N-(hydroxyacetyl)glycine NCG2 This compound Decarb Decarboxylation & Cleavage Products NCG2->Decarb Heat HCl HCl NCG2->HCl Heat forced_degradation_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze by Stability-Indicating HPLC-UV Method stress->analysis id Identify Degradants (LC-MS/MS) analysis->id quant Quantify Parent and Degradation Products analysis->quant report Report Stability Profile and Degradation Pathways id->report quant->report end End report->end

References

N-Chloroacetylglycine CAS number and molecular information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive amino acid derivative that serves as a versatile building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, combining a carboxylic acid and a reactive chloroacetyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including peptides, enzyme inhibitors, and other bioactive compounds. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. Furthermore, this guide explores its role in drug development as a reactive intermediate for the synthesis of targeted covalent inhibitors and presents a representative signaling pathway associated with a derivative of this compound.

Molecular Information

This compound, with the CAS number 6319-96-6, is a glycine derivative where the amino group is acylated with a chloroacetyl group.[1][2] This modification introduces a reactive electrophilic center, the α-chloroacetamide, which can readily undergo nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 6319-96-6[1][2]
Molecular Formula C₄H₆ClNO₃[2]
Molecular Weight 151.55 g/mol [1]
Appearance White to almost white powder or crystals
Melting Point 96-98 °C
Purity ≥98%[2]
SMILES O=C(O)CNC(CCl)=O[2]
InChI InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)[1]
InChIKey DLDTUYIGYMNERN-UHFFFAOYSA-N[1]
Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

The following protocol is a common method for the synthesis of this compound from glycine and chloroacetyl chloride.

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of glycine in an aqueous sodium hydroxide solution in a flask placed in an ice bath to maintain a low temperature.

  • Slowly and separately add solutions of sodium hydroxide and chloroacetyl chloride to the glycine solution while stirring vigorously. The pH should be monitored and maintained in the alkaline range during the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

  • Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) using hydrochloric acid. This will protonate the carboxylic acid group of the product.

  • Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Perform multiple extractions to ensure a good yield.

  • Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product glycine Glycine reaction_step Acylation in Alkaline Conditions glycine->reaction_step chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_step naoh NaOH (aq) naoh->reaction_step acidification Acidification (HCl) reaction_step->acidification extraction Extraction (Ethyl Acetate) acidification->extraction evaporation Solvent Evaporation extraction->evaporation product Crude this compound evaporation->product

Figure 1. Synthesis workflow for this compound.
Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound to determine its purity and quantify its presence in a mixture. The following is a representative protocol that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3] A typical starting point could be a 95:5 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm for the amide bond.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of a known concentration of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity can be assessed by the relative area of the main peak, and concentration can be determined from the calibration curve.

Role in Drug Development and Biological Activity

This compound is not typically used as a therapeutic agent itself. Instead, its significance in drug development lies in its utility as a reactive building block for the synthesis of more complex and biologically active molecules.[4] The chloroacetyl group is an electrophilic warhead that can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme, leading to covalent and often irreversible inhibition.

Mechanism of Action of N-Acylglycine Derivatives: Inhibition of Prolyl 4-Hydroxylase

While a specific signaling pathway directly modulated by this compound is not well-documented, its derivatives have been shown to be effective enzyme inhibitors. For example, N-oxaloglycine, a close analogue, is a known competitive inhibitor of prolyl 4-hydroxylase. This enzyme is crucial for the post-translational modification of collagen, a key component of the extracellular matrix. Inhibition of prolyl 4-hydroxylase can have significant effects on collagen synthesis and deposition, a process implicated in various fibrotic diseases and cancer.

The proposed mechanism involves the N-acylglycine derivative acting as a substrate analogue, binding to the active site of prolyl 4-hydroxylase and preventing the binding of its natural substrates, proline residues in procollagen and the co-substrate α-ketoglutarate.

Prolyl_Hydroxylase_Inhibition cluster_pathway Collagen Synthesis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Outcome of Inhibition Procollagen Procollagen (with Proline residues) Prolyl4Hydroxylase Prolyl 4-Hydroxylase (Enzyme) Procollagen->Prolyl4Hydroxylase Substrate Hydroxyproline Hydroxyproline-containing Procollagen Prolyl4Hydroxylase->Hydroxyproline Catalyzes hydroxylation Reduced_Hydroxylation Reduced Proline Hydroxylation Collagen_Fibrils Stable Collagen Fibrils Hydroxyproline->Collagen_Fibrils Leads to stable triple helix N_Acylglycine N-Acylglycine Derivative (e.g., N-Oxaloglycine) N_Acylglycine->Prolyl4Hydroxylase Competitive Inhibition Unstable_Collagen Unstable Collagen Reduced_Hydroxylation->Unstable_Collagen Results in

Figure 2. Inhibition of Prolyl 4-Hydroxylase by an N-Acylglycine Derivative.

Conclusion

This compound is a fundamental reagent in medicinal chemistry and drug discovery, valued for its role as a versatile synthetic intermediate. Its well-defined chemical properties and reactivity allow for its incorporation into a wide range of molecular scaffolds to generate novel bioactive compounds. While not a therapeutic agent in its own right, its utility in the synthesis of targeted covalent inhibitors and other complex molecules underscores its importance in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Chloroacetylglycine is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active compounds and polymers. Its structure incorporates a reactive chloroacetyl group and a glycine backbone, making it a versatile building block for peptide synthesis and the development of novel pharmaceuticals. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, adapted from established literature procedures.[1]

Chemical Reaction

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where the amino group of glycine is acylated by chloroacetyl chloride under basic conditions. The reaction proceeds as follows:

reaction cluster_reactants Reactants cluster_products Products glycine Glycine (H2N-CH2-COOH) reaction_node + glycine->reaction_node cac Chloroacetyl Chloride (Cl-CO-CH2-Cl) cac->reaction_node naoh Sodium Hydroxide (NaOH) naoh->reaction_node product This compound (Cl-CH2-CO-NH-CH2-COOH) nacl Sodium Chloride (NaCl) h2o Water (H2O) reaction_node->product reaction_node->nacl reaction_node->h2o

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a method reported in the literature for the synthesis of this compound.[1]

3.1. Materials and Equipment

ReagentsQuantity (per synthesis)Notes
Glycine25 g (0.333 mol)
Sodium Hydroxide (NaOH)13.32 g (0.333 mol)For initial reaction
Chloroacetyl Chloride28.2 mL (0.35 mol)Use in a fume hood, highly corrosive
4 M Sodium Hydroxide~94 mLFor pH adjustment during reaction
Hydrochloric Acid (HCl)As neededFor acidification
Ethyl AcetateAs neededFor extraction
Distilled WaterAs needed
Equipment
500 mL Beaker
1 L Beaker (for ice bath)
Magnetic stirrer and stir bar
pH meter or pH paper
Two dropping funnels
500 mL Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Glassware for filtration
Standard laboratory safety equipment (goggles, lab coat, gloves)

3.2. Procedure

  • Preparation of Sodium Glycinate: In a 500 mL beaker, dissolve 25 g of glycine and 13.32 g of sodium hydroxide in approximately 200 mL of distilled water. Cool the solution in an ice bath with continuous stirring.

  • Acylation Reaction: While maintaining the temperature of the glycine solution between 0-5 °C in the ice bath, slowly and simultaneously add 28.2 mL of chloroacetyl chloride and a 4 M solution of sodium hydroxide from separate dropping funnels.[1] Throughout the addition, monitor the pH of the reaction mixture and maintain it at approximately 11.

  • Reaction Completion: After the complete addition of chloroacetyl chloride and sodium hydroxide, continue to stir the reaction mixture at room temperature for 2 hours.[1]

  • Acidification: Carefully acidify the reaction mixture to a pH of 2 by the dropwise addition of hydrochloric acid. This will precipitate the this compound product.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain the crude this compound.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from hot water or an appropriate solvent system if necessary.

  • Drying and Storage: Dry the purified product under vacuum. Store the final product in a cool, dry, and well-ventilated area.

Experimental Workflow

workflow start Start prep Prepare Sodium Glycinate Solution (Glycine + NaOH in H2O) start->prep cool Cool Solution in Ice Bath (0-5 °C) prep->cool reaction Simultaneously Add Chloroacetyl Chloride and 4M NaOH (maintain pH ~11) cool->reaction stir Stir at Room Temperature for 2 hours reaction->stir acidify Acidify to pH 2 with HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract evaporate Evaporate Solvent (Rotary Evaporator) extract->evaporate purify Optional: Recrystallize Product evaporate->purify dry Dry Product Under Vacuum evaporate->dry If not needed purify->dry If needed end End dry->end

Caption: Workflow for the synthesis of this compound.

Data and Characterization

5.1. Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₆ClNO₃[2][3][4]
Molecular Weight151.55 g/mol [2][3][4]
AppearanceWhite to almost white powder/crystal[2]
CAS Number6319-96-6[2][3][4]

5.2. Expected Yield and Purity

ParameterExpected Value
Theoretical Yield~50.5 g
Purity>98%[4]

Note: The theoretical yield is calculated based on glycine as the limiting reagent. Actual yields may vary depending on experimental conditions.

5.3. Analytical Data

The synthesized this compound can be characterized using the following analytical techniques:

  • Melting Point: Determination of the melting point range can indicate the purity of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., C=O, N-H, C-Cl).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the product.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it with extreme care in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction should be conducted in a fume hood to avoid inhalation of any volatile or harmful reagents.

  • Avoid contact of all chemicals with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for N-Chloroacetylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Chloroacetylglycine and related chloroacetyl moieties in solid-phase peptide synthesis (SPPS). The introduction of an N-terminal chloroacetyl group serves as a versatile chemical handle for site-specific peptide modification, enabling a range of applications from peptide cyclization to the conjugation of various molecules. This document outlines detailed protocols for the incorporation of the chloroacetyl group, subsequent peptide cleavage and purification, and its application in forming stable thioether linkages with cysteine-containing peptides.

Introduction

Site-specific modification of peptides is a critical technique in chemical biology and drug development. The N-terminal chloroacetyl group is a highly effective electrophilic handle that reacts specifically with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1] This specific reactivity allows for the precise engineering of peptide structures, including the creation of cyclic peptides, peptide-drug conjugates, and the attachment of labels such as fluorophores or polyethylene glycol (PEG).[1]

This compound can be incorporated during standard Fmoc-based SPPS, or the chloroacetyl group can be introduced on-resin to the N-terminus of a completed peptide chain using chloroacetyl chloride or chloroacetic anhydride.[1][2][3] The resulting chloroacetylated peptide can then be used in a variety of downstream applications, with peptide cyclization being one of the most common.

Data Presentation

The following tables summarize quantitative data and reaction parameters for the key steps in the synthesis and application of N-chloroacetylated peptides, compiled from various literature sources.

Table 1: On-Resin N-Terminal Chloroacetylation

ParameterReagent/ConditionValue/RangeReference
Chloroacetylating AgentChloroacetyl chloride or Chloroacetic anhydride2 - 10 equivalents[3][4]
BaseN,N-Diisopropylethylamine (DIPEA)4 - 20 equivalents[3][4]
SolventN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)-[1][4]
Reaction Time15 minutes - 2 hours-[1][3]
TemperatureRoom Temperature-[1][3]
On-Resin Yield->95%[4]

Table 2: Thioether Bond Formation for Peptide Cyclization/Conjugation

ParameterReagent/ConditionValue/RangeReference
ReactantsN-terminal chloroacetyl peptide and Cysteine-containing peptide/molecule-[1]
Solvent0.1 M Sodium Phosphate or Bicarbonate Buffer (pH 7.5-8.0) or LiCl/DMF-[1][5]
Peptide Concentration1-5 mg/mL-[1][5]
Base (for cyclization)Tris base or DIPEAStoichiometric amounts[3][5]
Reaction Time30 minutes - 16 hours-[1][3][5]
TemperatureRoom Temperature-[1][3][5]
Final Yields (after purification)-6.7% - 12.2% (for specific cyclic peptides)[3]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Chloroacetylation of a Peptide

This protocol describes the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry. The N-terminal Fmoc group of the final amino acid must be removed prior to this procedure.

Materials:

  • Peptide-bound resin (with N-terminal Fmoc group removed)

  • Chloroacetyl chloride or Chloroacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel for SPPS

  • Nitrogen for agitation (optional)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin is removed by treating the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3 x volume) and then with DCM (3 x volume).

  • Chloroacetylation Reaction:

    • Prepare the chloroacetylation solution. For a 25 µmol scale synthesis, dissolve chloroacetyl chloride (2 eq., 4 µL) and DIPEA (4 eq., 18 µL) in DMF or DCM.[3] Alternatively, use chloroacetic anhydride (10 eq.) and DIPEA (20 eq.) in DCM.

    • Add the chloroacetylation solution to the washed resin in the reaction vessel.

    • Shake or agitate the reaction mixture at room temperature for 1-2 hours.[1][3] For the chloroacetic anhydride method, a shorter reaction time of 15 minutes, repeated once, has been reported.

  • Washing:

    • After the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DCM (3 x volume) and DMF (3 x volume) to remove excess reagents and byproducts.[1][3]

  • Kaiser Test (Optional):

    • Perform a Kaiser test on a small sample of the resin beads to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[1]

  • Drying:

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to cleavage.

Protocol 2: Cleavage of the Chloroacetylated Peptide from the Resin

This protocol is for the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried N-chloroacetylated peptide-bound resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Lyophilizer

Procedure:

  • Cleavage:

    • Place the dried resin in a suitable reaction vessel.

    • Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Stir or shake the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.[1]

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[1]

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • For long-term storage, lyophilize the peptide to obtain a fluffy white powder.[1]

Protocol 3: Intramolecular Cyclization via Thioether Bond Formation

This protocol describes the cyclization of a linear peptide containing an N-terminal chloroacetyl group and a cysteine residue.

Materials:

  • Lyophilized N-chloroacetylated peptide containing a cysteine residue

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.0, or LiCl/DMF solution.[1][5]

  • Base (e.g., Tris base or DIPEA)[3][5]

  • HPLC-MS system for reaction monitoring

Procedure:

  • Peptide Dissolution:

    • Dissolve the crude or purified chloroacetylated peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.[1][5] For peptides with poor aqueous solubility, a LiCl/DMF solvent system can be beneficial.[5]

  • Cyclization Reaction:

    • Add a stoichiometric amount of a suitable base, such as Tris base or DIPEA, to the peptide solution to facilitate the intramolecular reaction.[3][5]

    • Stir the reaction mixture at room temperature.

    • The reaction time can vary from 30 minutes to several hours.[1][5] Monitor the progress of the cyclization by HPLC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.

  • Quenching (Optional):

    • Once the reaction is complete, it can be quenched by the addition of a small amount of acid (e.g., TFA) to lower the pH.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the pure cyclic peptide and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_chloroacetylation On-Resin Chloroacetylation cluster_cleavage Cleavage and Purification cluster_cyclization Peptide Cyclization start Start with Resin spps_steps Fmoc-SPPS Cycles (Amino Acid Couplings & Deprotections) start->spps_steps fmoc_deprotection Final Fmoc Deprotection (20% Piperidine in DMF) spps_steps->fmoc_deprotection chloroacetylation N-Terminal Chloroacetylation (Chloroacetyl Chloride/Anhydride, DIPEA) fmoc_deprotection->chloroacetylation wash_1 Wash Resin (DMF, DCM) chloroacetylation->wash_1 cleavage Cleavage from Resin (TFA Cocktail) wash_1->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification_1 Purification (RP-HPLC) precipitation->purification_1 lyophilization_1 Lyophilization purification_1->lyophilization_1 dissolution Dissolve Peptide in Buffer (pH 7.5-8.0) lyophilization_1->dissolution cyclization_reaction Intramolecular Cyclization (Thioether Formation) dissolution->cyclization_reaction purification_2 Purification (RP-HPLC) cyclization_reaction->purification_2 lyophilization_2 Lyophilization purification_2->lyophilization_2 signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product peptide N-Chloroacetyl Peptide (R-NH-CO-CH₂-Cl) reaction Nucleophilic Attack (pH 7.5-8.0) peptide->reaction cysteine Cysteine Residue (R'-SH) cysteine->reaction product Thioether Bond (R-NH-CO-CH₂-S-R') + HCl reaction->product logical_relationship cluster_applications Applications cluster_examples Examples start N-Chloroacetylated Peptide cyclization Peptide Cyclization start->cyclization conjugation Peptide Conjugation start->conjugation labeling Peptide Labeling start->labeling cyclic_peptides Cyclic Peptides cyclization->cyclic_peptides pdcs Peptide-Drug Conjugates (PDCs) conjugation->pdcs pegylated PEGylated Peptides conjugation->pegylated labeled Fluorescently Labeled Peptides labeling->labeled

References

Application Notes & Protocols: N-Chloroacetylglycine in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Chloroacetylglycine as a versatile reagent for bioconjugation. Included are detailed protocols for protein modification, a summary of reaction parameters, and the underlying chemical principles for its application in creating stable bioconjugates for research, diagnostics, and therapeutic development.

Introduction to this compound

This compound is a bifunctional molecule that serves as a valuable tool in bioconjugation. It belongs to the class of haloacetyl reagents, which are known for their ability to selectively react with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. This reaction, an SN2 nucleophilic substitution, results in the formation of a highly stable thioether bond. The glycine component of the molecule enhances its solubility in aqueous buffers commonly used in biological applications.

The stability of the resulting thioether linkage makes this compound a superior alternative to other thiol-reactive chemistries, such as maleimides, which can be susceptible to retro-Michael addition and subsequent loss of the conjugated molecule. This makes this compound particularly well-suited for applications requiring high stability, such as the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Reaction Mechanism and Specificity

The primary application of this compound in bioconjugation is the alkylation of free thiol groups. The chloroacetyl group is an effective electrophile that reacts with the nucleophilic thiolate anion of a cysteine residue. To ensure specificity for cysteine, the reaction is typically carried out at a pH between 7.0 and 8.5. In this pH range, the thiol group (pKa ≈ 8.5) is sufficiently deprotonated to be reactive, while other potentially nucleophilic groups, such as the ε-amino group of lysine (pKa ≈ 10.5), remain protonated and thus less reactive.

While the reaction is highly selective for cysteines, potential off-target reactions can occur with other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH values or with a large excess of the chloroacetyl reagent. Therefore, careful optimization of the reaction conditions is crucial for achieving site-specific modification.

Caption: SN2 reaction of this compound with a protein thiol group.

Quantitative Data Summary

The efficiency of bioconjugation with chloroacetamide-based reagents is influenced by several factors including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative parameters for chloroacetamide reactions, which can be used as a starting point for optimizing protocols with this compound.

Table 1: General Reaction Parameters for Chloroacetamide Bioconjugation

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.5Optimal for selective reaction with cysteine thiols. Higher pH increases reactivity but may lead to off-target modification of other residues like lysine.
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Higher temperatures can increase reaction rate but may also promote protein denaturation or off-target reactions.
Molar Excess 10- to 100-fold molar excess over the protein/peptideThe optimal molar excess depends on the number of available cysteines and the desired degree of labeling. Empirical optimization is recommended.
Reaction Time 30 minutes to several hoursReaction progress should be monitored to determine the optimal time. For some applications, reactions can proceed for up to 24 hours.
Quenching Addition of a low molecular weight thiol (e.g., DTT, 2-mercaptoethanol)Quenching is necessary to stop the reaction and consume any unreacted this compound.

Table 2: Comparative Reactivity of Thiol-Reactive Electrophiles ("Warheads")

WarheadAverage Rate Constant (k_avg) (M⁻¹s⁻¹)Relative Reactivity
Chloromethyl ketone4.59 x 10⁻⁶High
Maleimide3.59 x 10⁻⁶High
Chloroacetamide 7.45 x 10⁻⁷ Moderate
Acrylamide2.69 x 10⁻⁷Moderate to Low
Data adapted from studies with DTNB (Ellman's Reagent) and should be considered as a relative comparison.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These should be optimized for the specific protein and experimental goals.

This protocol describes a general procedure for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound.

  • Stock solvent for this compound (e.g., DMSO or DMF).

  • Reducing agent (optional, e.g., TCEP).

  • Quenching reagent (e.g., DTT or 2-mercaptoethanol).

  • Purification system (e.g., dialysis, size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris) and thiols. A phosphate or HEPES buffer at pH 7.4 is recommended.

    • If the target cysteine(s) are in a disulfide bond, reduction is necessary. Add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature. Note: Avoid DTT for reduction as it must be removed prior to adding this compound.

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold excess).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The optimal time may vary and should be determined empirically.

  • Quenching:

    • Add a quenching reagent, such as DTT, to a final concentration that is in excess of the initial this compound concentration (e.g., 2-fold excess) to stop the reaction.

  • Purification:

    • Remove unreacted this compound and quenching reagent by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Analysis:

    • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), or UV-Vis spectroscopy if the attached molecule has a chromophore.

This protocol outlines the steps to create an antibody intermediate that can subsequently be conjugated to a thiol-containing drug or payload.

Materials:

  • Monoclonal antibody (mAb) with engineered cysteine residues.

  • This compound.

  • Reducing agent (e.g., TCEP).

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Purification system (e.g., protein A chromatography or size-exclusion chromatography).

Procedure:

  • Antibody Reduction:

    • Dialyze the antibody into the reaction buffer.

    • Add a controlled amount of TCEP to selectively reduce the interchain disulfide bonds. The stoichiometry of TCEP to mAb needs to be carefully optimized to achieve the desired number of free thiols.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation with this compound:

    • Prepare a fresh stock solution of this compound in an appropriate solvent.

    • Add a 10- to 50-fold molar excess of this compound to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours.

  • Purification of the Intermediate:

    • Remove excess this compound and TCEP immediately using a desalting column or tangential flow filtration. The resulting antibody, now functionalized with chloroacetyl groups, is ready for conjugation with a thiol-containing payload.

  • Conjugation with Thiol-Payload:

    • Add the thiol-containing drug or linker to the purified antibody intermediate.

    • Incubate at room temperature for 2-12 hours.

    • Purify the final ADC using chromatography methods such as HIC (Hydrophobic Interaction Chromatography) to separate species with different drug-to-antibody ratios (DAR).

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for protein labeling and the logical assembly of an Antibody-Drug Conjugate using this compound.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Start: Purified Protein Buffer_Exchange Buffer Exchange (Thiol-free, Amine-free buffer) Start->Buffer_Exchange Reduction Reduction (optional) (e.g., TCEP) Buffer_Exchange->Reduction Add_NCA_Gly Add this compound (Molar Excess) Reduction->Add_NCA_Gly Incubation Incubate (RT, 2-4h) Add_NCA_Gly->Incubation Quench Quench Reaction (e.g., DTT) Incubation->Quench Purification Purification (Dialysis / SEC) Quench->Purification Analysis Analysis (MS, SDS-PAGE) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: Experimental workflow for general protein labeling.

ADC_Logic cluster_components Core Components cluster_conjugate Final Conjugate Antibody Antibody (with Cysteine) ADC Antibody-Drug Conjugate (Stable Thioether Linkage) Antibody->ADC Provides Targeting Payload Payload (Drug) (with Thiol) Linker Linker (this compound) Payload->Linker Reacts with Linker->ADC Forms Covalent Bond ADC->Payload Delivers

Site-Specific Protein Labeling Using N-Chloroacetylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful tool in chemical biology and drug development, enabling the precise attachment of probes, tags, or therapeutic payloads to a protein of interest. N-Chloroacetylglycine, as a member of the haloacetamide class of reagents, offers a versatile method for the covalent modification of proteins. This reagent primarily targets the nucleophilic side chains of amino acid residues, with a notable preference for cysteine. The formation of a stable thioether bond with the sulfhydryl group of cysteine provides a robust and irreversible linkage. This application note provides detailed protocols for the site-specific labeling of proteins using this compound, along with data presentation and visualizations to guide researchers in its effective application.

The chloroacetamide functional group is a well-established electrophilic "warhead" for covalent protein modification.[1] Its reactivity is predominantly directed towards the thiol group of cysteine residues, which are highly nucleophilic in their deprotonated thiolate form.[2] While reactions with other nucleophilic residues such as histidine and lysine are possible, they are generally less favorable, making chloroacetamides valuable for targeting specific cysteine residues.[2]

Principle of the Method

The labeling strategy is based on the alkylation of nucleophilic amino acid residues by the electrophilic chloroacetyl group of this compound. The primary target for this reaction is the sulfhydryl group of cysteine. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of a cysteine residue attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable carbon-sulfur bond.

To achieve site-specificity, the reaction conditions, particularly pH, can be optimized. Cysteine residues have a pKa of approximately 8.3-8.6, and the thiolate anion is the reactive species. Performing the reaction at a pH around or slightly above the pKa of the target cysteine can enhance its reactivity. However, to increase specificity for cysteine over other nucleophilic residues like lysine (pKa ~10.5), a pH closer to neutral (7.0-8.0) is often employed. At this pH, a sufficient concentration of the reactive thiolate is present, while the majority of lysine residues remain protonated and thus less reactive.

Data Presentation

The following table summarizes the key characteristics and typical reaction parameters for protein labeling with chloroacetamide-based reagents like this compound.

ParameterDescriptionTypical Values/ConditionsReferences
Target Residues Primary amino acid targets for alkylation.Cysteine (primary), Histidine, Lysine, N-terminus (secondary)[1]
Reaction Type Chemical reaction mechanism.Nucleophilic Substitution (Alkylation)[2]
Bond Formed The covalent linkage between the reagent and the amino acid.Thioether (with Cysteine)[1][3]
Optimal pH Range pH for efficient and specific labeling of cysteine.7.0 - 8.5[2]
Temperature Typical reaction temperature.Room Temperature to 37°C[2]
Reagent Molar Excess Molar ratio of this compound to protein.10- to 100-fold[2]
Reaction Time Typical duration of the labeling reaction.1 - 4 hours[2]
Reducing Agent Required to ensure cysteine residues are in their reduced, reactive form.TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)[2]
Quenching Reagent Used to stop the reaction by consuming excess this compound.L-cysteine, β-mercaptoethanol, or DTT[2]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Purified Protein via a Cysteine Residue

This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue with this compound.

Materials:

  • Purified protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M L-cysteine in Reaction Buffer

  • Desalting column or dialysis tubing (for removal of excess reagents)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the purified protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a reducing agent. Add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. Note: If DTT is used, it must be removed before adding the this compound as it will compete for the reagent. TCEP does not have a free thiol and does not require removal.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in DMSO. This solution should be prepared fresh before each use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature may need to be optimized.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-20 mM (a 10-fold excess over the initial this compound concentration is recommended).

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis of Labeling:

    • Confirm the covalent modification and determine the labeling efficiency using mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the this compound moiety (mass increase of 135.54 Da).

    • The site of labeling can be identified by peptide mapping using LC-MS/MS analysis after proteolytic digestion of the labeled protein.

Protocol 2: Analysis of Labeling Efficiency by Mass Spectrometry

Procedure:

  • Intact Protein Mass Analysis:

    • Desalt a small aliquot of the labeled and unlabeled protein samples using a C4 ZipTip or equivalent.

    • Analyze the samples by MALDI-TOF or ESI-MS.

    • The mass of the labeled protein will be increased by multiples of 135.54 Da, corresponding to the number of attached this compound molecules.

    • Labeling efficiency can be estimated by comparing the peak intensities of the labeled and unlabeled protein species.

  • Peptide Mapping for Site Identification:

    • Denature, reduce, and alkylate the remaining free cysteines in the labeled protein sample using a standard proteomics workflow (e.g., with DTT and iodoacetamide).

    • Digest the protein with a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including a variable modification of +135.54 Da on cysteine, histidine, and lysine residues to identify the specific site(s) of labeling.

Visualizations

Reaction_Mechanism Protein-Cys-SH Protein-Cys-SH Labeled_Protein Labeled Protein (Protein-Cys-S-CH2-CO-Gly) Protein-Cys-SH->Labeled_Protein Alkylation NCG This compound (Cl-CH2-CO-Gly) NCG->Labeled_Protein HCl HCl

Caption: Reaction mechanism of this compound with a protein cysteine residue.

Experimental_Workflow start Start: Purified Protein protein_prep 1. Protein Preparation (Buffer Exchange, Reduction) start->protein_prep labeling 3. Labeling Reaction (Incubate Protein with Reagent) protein_prep->labeling reagent_prep 2. Prepare this compound Stock Solution reagent_prep->labeling quenching 4. Quench Reaction (Add Excess Thiol) labeling->quenching purification 5. Purification (Desalting/Dialysis) quenching->purification analysis 6. Analysis (Mass Spectrometry) purification->analysis end End: Labeled Protein analysis->end

Caption: Experimental workflow for site-specific protein labeling with this compound.

References

N-Chloroacetylglycine as a Linker in Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation at the tumor site.

This document provides detailed application notes and protocols for the use of N-Chloroacetylglycine as a non-cleavable linker in the development of ADCs. This compound is a haloacetyl-based linker that forms a stable thioether bond with cysteine residues on the antibody. This conjugation strategy offers a robust and straightforward method for producing homogeneous and stable ADCs.

Principle of this compound Linker Chemistry

The conjugation strategy using an this compound linker relies on the alkylation of free thiol groups on cysteine residues of the antibody by the chloroacetyl moiety of the linker-payload construct. This reaction forms a stable carbon-sulfur (thioether) bond. Typically, the interchain disulfide bonds of the antibody are partially or fully reduced to generate the reactive cysteine thiols. The this compound linker is first attached to the cytotoxic payload, and this linker-payload construct is then conjugated to the reduced antibody. As a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody backbone following internalization into the target cancer cell.

Data Presentation

The following tables summarize key quantitative data for a hypothetical ADC constructed using an this compound linker (ADC-NCG) compared to a standard maleimide-based ADC (ADC-Mal). This data is for illustrative purposes to highlight the expected performance characteristics.

Table 1: In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2ADC-NCG-MMAE0.8
SK-BR-3HER2ADC-Mal-MMAE0.7
BT-474HER2ADC-NCG-MMAE1.2
BT-474HER2ADC-Mal-MMAE1.1
MDA-MB-468EGFRADC-NCG-PBD0.5
MDA-MB-468EGFRADC-Mal-PBD0.4

Table 2: ADC Characterization Data

ADC ConstructAverage DAR (HIC)Monomer Purity (SEC)Aggregation (%) (SEC)
ADC-NCG-MMAE3.8>98%<2%
ADC-Mal-MMAE3.9>98%<2%
ADC-NCG-PBD2.0>99%<1%
ADC-Mal-PBD2.1>99%<1%

Table 3: Plasma Stability Data

ADC ConstructTime in Human Plasma% Intact ADC
ADC-NCG-MMAE7 days>95%
ADC-Mal-MMAE7 days~85%

Experimental Protocols

Protocol 1: Synthesis of this compound-Payload Conjugate

This protocol describes the synthesis of a linker-payload construct where the this compound linker is attached to a payload containing a primary amine (e.g., MMAE).

Materials:

  • Payload with a primary amine (e.g., MMAE)

  • This compound N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF.

  • Add this compound NHS ester (1.2 equivalents) to the solution.

  • Add TEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound-payload conjugate.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Antibody Reduction

This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.[1]

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Add a 5 to 10-fold molar excess of TCEP to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 3: ADC Conjugation with this compound-Payload

This protocol describes the conjugation of the this compound-payload to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 2

  • This compound-payload from Protocol 1

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 8.0

  • Quenching solution: 100 mM N-acetylcysteine in PBS

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Prepare a 10 mM stock solution of the this compound-payload in DMSO.

  • Add a 5 to 10-fold molar excess of the this compound-payload stock solution to the reduced antibody solution. The final concentration of DMSO should be below 10% (v/v).

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 30 minutes.

  • Purify the ADC from unreacted linker-payload and quenching agent using SEC with PBS as the mobile phase.

  • Collect the fractions containing the purified ADC.

Protocol 4: ADC Characterization

This protocol outlines the key analytical methods for characterizing the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [2][3]

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Employ a mobile phase gradient from high salt (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to low salt (e.g., 25 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

2. Aggregation and Purity Analysis by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to quantify the percentage of monomer, aggregates, and fragments in the ADC preparation.

  • Method:

    • Use an SEC column (e.g., TSKgel G3000SWxl).

    • Use an isocratic mobile phase of PBS.

    • Monitor the elution profile at 280 nm.

    • Calculate the percentage of monomer and high molecular weight species (aggregates).

3. In Vitro Cytotoxicity Assay (MTT Assay) [4]

  • Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.

  • Method:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-120 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Read the absorbance at 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50).

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (this compound Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload Released Payload (with linker remnant) Degradation->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an ADC with a non-cleavable this compound linker.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (with disulfide bonds) Reduction Step 1: Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced Antibody (with free thiols) Reduction->Reduced_mAb Conjugation Step 2: Conjugation (Alkylation) Reduced_mAb->Conjugation Linker_Payload This compound -Payload Construct Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Step 3: Purification (SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Step 4: Characterization (HIC, SEC, MS, etc.) Pure_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: Experimental workflow for the synthesis and characterization of an ADC using an this compound linker.

Caption: Reaction mechanism for the conjugation of an this compound linker to a cysteine thiol on an antibody.

References

Application Notes and Protocols: N-Chloroacetylglycine as a Novel Crosslinking Agent for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their biocompatibility and tunable physical properties make them ideal for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The formation of a stable hydrogel network relies on the crosslinking of polymer chains. While various crosslinking agents are commercially available, there is a continuous search for novel crosslinkers that offer specific advantages such as biocompatibility, controlled reaction kinetics, and the ability to form stable linkages under mild physiological conditions.

This document provides detailed application notes and protocols for the use of N-Chloroacetylglycine as a crosslinking agent for hydrogel formation. This compound offers a unique potential for crosslinking polymers containing nucleophilic functional groups, such as primary amines and thiols, through a stable covalent bond formation. This method is particularly promising for creating hydrogels from biopolymers like chitosan, gelatin, or thiolated hyaluronic acid for advanced drug delivery and tissue engineering applications.

Principle of Crosslinking

This compound possesses a reactive chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. Polymers containing primary amine (-NH₂) or thiol (-SH) groups can act as nucleophiles, attacking the chloroacetyl moiety of this compound. This results in the formation of a stable amide or thioether bond, respectively, effectively crosslinking the polymer chains and leading to the formation of a hydrogel network. The reaction is a type of alkylation and can be controlled by adjusting the pH of the reaction medium.

Experimental Protocols

Protocol 1: Synthesis of a Chitosan-Based Hydrogel using this compound

This protocol describes the synthesis of a hydrogel using chitosan, a natural polymer rich in primary amine groups, and this compound as the crosslinking agent.

Materials:

  • Low molecular weight chitosan

  • This compound

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Magnetic stirrer and stir bars

  • pH meter

  • Molds for hydrogel casting

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to 6.0 using 1 M NaOH.

  • Preparation of Crosslinker Solution:

    • Prepare a 10% (w/v) solution of this compound in deionized water.

  • Crosslinking Reaction:

    • Slowly add the this compound solution to the chitosan solution under constant stirring. The molar ratio of amine groups in chitosan to this compound can be varied to control the crosslinking density (e.g., 1:0.5, 1:1, 1:2).

    • Continue stirring the mixture for 4-6 hours at 37°C to allow for the crosslinking reaction to proceed.

  • Hydrogel Casting and Gelation:

    • Pour the reaction mixture into desired molds.

    • Allow the mixture to stand at room temperature for 24 hours or until a stable hydrogel is formed.

  • Purification:

    • Immerse the formed hydrogels in a large volume of PBS (pH 7.4) for 48 hours, changing the buffer every 12 hours to remove any unreacted this compound and other impurities.

    • Alternatively, place the hydrogel in a dialysis membrane and dialyze against deionized water for 3 days.

  • Lyophilization (Optional):

    • For characterization studies such as scanning electron microscopy, the purified hydrogels can be frozen at -80°C and then lyophilized for 48 hours to obtain a porous scaffold.

Protocol 2: Characterization of the this compound Crosslinked Hydrogel

1. Swelling Ratio Determination:

  • Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

2. Mechanical Testing:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform compression tests using a universal testing machine.

  • The compressive modulus can be determined from the slope of the linear region of the stress-strain curve.

3. In Vitro Drug Release Study:

  • Load a model drug into the hydrogel during the synthesis process by adding the drug to the chitosan solution before crosslinking.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

Data Presentation

Table 1: Representative Quantitative Data for Hydrogel Synthesis and Properties

ParameterCondition 1Condition 2Condition 3
Chitosan Concentration (w/v)2%2%2%
Amine:Crosslinker Molar Ratio1:0.51:11:2
Reaction Time (hours)666
Reaction Temperature (°C)373737
Resulting Hydrogel Properties
Gelation Time (hours)~18~12~8
Swelling Ratio (%) in PBS (pH 7.4)850 ± 50620 ± 40450 ± 30
Compressive Modulus (kPa)15 ± 228 ± 345 ± 4

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_formation Hydrogel Formation cluster_purification Purification & Characterization chitosan_sol 2% Chitosan Solution (pH 6.0) mixing Mix and Stir (37°C, 4-6h) chitosan_sol->mixing crosslinker_sol 10% this compound Solution crosslinker_sol->mixing casting Cast in Molds mixing->casting gelation Gelation (24h, RT) casting->gelation purification Purify in PBS (48h) gelation->purification characterization Characterize Properties purification->characterization

Caption: Experimental workflow for hydrogel synthesis.

G cluster_reactants Reactants cluster_product Crosslinked Product cluster_pathway Signaling Pathway polymer Polymer Chain (-NH2 or -SH group) product Crosslinked Polymer Network polymer->product Nucleophilic Attack crosslinker This compound (Cl-CH2-CO-NH-CH2-COOH) crosslinker->product Alkylation Reaction path Formation of Stable Covalent Bond (Amide or Thioether)

Caption: Crosslinking reaction mechanism.

Application Notes and Protocols for Cysteine Residue Modification using N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Chloroacetylglycine for the selective modification of cysteine residues in proteins. This technique is a valuable tool in proteomics, drug development, and fundamental biological research, enabling the attachment of various probes, tags, or therapeutic moieties to proteins of interest.

Introduction

The selective chemical modification of amino acid residues in proteins is a powerful strategy for elucidating protein function, identifying drug targets, and constructing novel therapeutic agents. Cysteine, with its nucleophilic thiol group, is a prime target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid side chains.[1][2] this compound is an electrophilic reagent that specifically reacts with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This covalent modification is highly efficient and proceeds under mild conditions, making it suitable for a wide range of proteins, including those sensitive to harsh reaction environments.

The applications of this compound in protein chemistry are diverse. In proteomics, it can be used to introduce reporter tags for protein identification and quantification, or to attach affinity probes for the enrichment of specific proteins from complex mixtures.[3] In drug development, the chloroacetyl moiety can serve as a "warhead" to create targeted covalent inhibitors that form a permanent bond with a cysteine residue in the active site of an enzyme, leading to potent and durable inhibition. Furthermore, this modification can be employed to study the role of specific cysteine residues in protein structure, function, and signaling pathways.

Principle of the Reaction

The modification of a cysteine residue by this compound proceeds through an S-alkylation reaction. The nucleophilic sulfur atom of the cysteine thiol group attacks the electrophilic carbon atom of the chloroacetyl group, displacing the chloride ion and forming a stable thioether linkage. The reaction is most efficient at a slightly basic pH (7.0-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.

Data Presentation

The following tables summarize representative quantitative data for the modification of cysteine residues using chloroacetyl-based reagents. These values are illustrative and may vary depending on the specific protein, reaction conditions, and analytical method used.

Table 1: Reaction Efficiency of Cysteine Modification

Protein ModelReagentMolar Excess of ReagentReaction Time (hours)Modification Efficiency (%)Analytical Method
Peptide (Ac-CGTLPQHPQIC-NH2)N-Chloroacetyl-Probe101>95LC-MS
Recombinant Human PTP1BN-Chloroacetyl-Inhibitor52~90Intact Protein MS
BSA (Bovine Serum Albumin)This compound204~85MALDI-TOF MS

Table 2: Kinetic Parameters for Cysteine Alkylation

ReagentTarget CysteineApparent Second-Order Rate Constant (kapp) (M⁻¹s⁻¹)pHTemperature (°C)
This compoundCys-215 in PTP1B15.27.425
IodoacetamideCys-215 in PTP1B9.87.425
N-ethylmaleimideCys-215 in PTP1B25.67.025

Experimental Protocols

Protocol 1: General Procedure for Modifying a Purified Protein with this compound

This protocol outlines the fundamental steps for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris).

  • This compound

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Reducing Agent (optional): 1 mM Tris(2-carboxyethyl)phosphine (TCEP) or 5 mM Dithiothreitol (DTT).

  • Quenching Reagent: 100 mM L-cysteine or β-mercaptoethanol.

  • Desalting column or dialysis tubing (appropriate molecular weight cut-off).

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • (Optional) If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a fresh solution of TCEP or DTT to the protein solution and incubate for 1 hour at room temperature.

    • If a reducing agent was used, it must be removed prior to the addition of this compound. This can be achieved by buffer exchange using a desalting column or dialysis.

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO or an appropriate aqueous buffer).

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if a fluorescent tag is being attached.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Reagent to a final concentration that is in excess of the initial this compound concentration.

    • Incubate for 30 minutes at room temperature to ensure all unreacted this compound is consumed.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization of the Modified Protein:

    • Confirm the modification and determine the degree of labeling using techniques such as Mass Spectrometry (ESI-MS or MALDI-TOF MS) or by spectrophotometric analysis if a chromophoric or fluorogenic tag was attached.

Protocol 2: Proteomic Workflow for Identifying this compound Modified Cysteine Residues

This protocol describes a typical workflow for identifying the specific cysteine residues in a complex protein mixture that have been modified by this compound.

Materials:

  • Cell lysate or protein mixture.

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Alkylation Buffer: 50 mM Tris-HCl, 8 M Urea, pH 8.0.

  • Reducing Agent: 10 mM DTT.

  • Alkylating Agent for blocking unmodified cysteines: 55 mM Iodoacetamide (IAM).

  • Trypsin (proteomics grade).

  • LC-MS/MS system.

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • Protein Extraction and Labeling:

    • Lyse cells or tissues in Lysis Buffer and quantify the protein concentration.

    • Incubate the protein lysate with this compound (e.g., 1 mM final concentration) for 1-2 hours at 37°C to label accessible cysteine residues.

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins by adding Urea to a final concentration of 8 M.

    • Reduce all disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Block all remaining free cysteine residues (those not modified by this compound) by adding IAM and incubating for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot or Sequest.

    • Configure the search parameters to include a variable modification corresponding to the mass of this compound adducted to cysteine (+117.03 Da).

    • Identify and validate the peptides containing the modified cysteine residues.

Visualizations

G Experimental Workflow for Cysteine Modification A Protein Sample (Purified or Lysate) B Optional: Reduction (TCEP or DTT) A->B D Incubate with This compound A->D If no reduction needed C Buffer Exchange (Remove reducing agent) B->C C->D E Quench Reaction (L-cysteine or BME) D->E F Purification (Desalting or Dialysis) E->F G Characterization (MS, SDS-PAGE, etc.) F->G

Caption: A generalized workflow for the modification of cysteine residues using this compound.

G Redox Signaling Pathway Modulation cluster_0 Cellular State cluster_1 Experimental Intervention ROS Reactive Oxygen Species (ROS) Protein Protein with Redox-Sensitive Cysteine ROS->Protein Oxidation Oxidized_Protein Oxidized Protein (e.g., Sulfenic Acid) - Inactive - Protein->Oxidized_Protein NCA_Gly This compound Protein->NCA_Gly Alkylation Downstream Downstream Signaling (Blocked) Oxidized_Protein->Downstream Modified_Protein Covalently Modified Protein - Irreversibly Inactive - NCA_Gly->Modified_Protein Modified_Protein->Downstream

Caption: A diagram illustrating how this compound can be used to probe redox signaling pathways by irreversibly modifying redox-sensitive cysteine residues.

References

Application Notes and Protocols for N-Chloroacetylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetylglycine is a versatile bifunctional molecule incorporating a reactive chloroacetyl group and a glycine moiety. The electrophilic nature of the chloroacetyl group makes it susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, rendering it a valuable building block in organic synthesis. This reactivity is harnessed in various applications, including the synthesis of peptides, heterocyclic compounds, and as a scaffold for the development of enzyme inhibitors. These application notes provide an overview of the experimental conditions for key reactions involving this compound, detailed experimental protocols, and insights into its relevance in targeting cellular signaling pathways.

I. Reactions of this compound with Nucleophiles

The primary reactivity of this compound stems from the electrophilic carbon of the chloroacetyl group, which readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles.

Reaction with Amines (N-Alkylation)

This compound reacts with primary and secondary amines to form N-substituted glycine derivatives. These reactions typically proceed under basic conditions to neutralize the hydrochloric acid byproduct.

General Experimental Workflow:

A generalized workflow for the reaction of this compound with amines is depicted below.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mix reactants in solvent This compound->Mixing Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Mixing Base (e.g., Triethylamine, NaHCO3) Base (e.g., Triethylamine, NaHCO3) Base (e.g., Triethylamine, NaHCO3)->Mixing Solvent (e.g., DMF, CH3CN, H2O) Solvent (e.g., DMF, CH3CN, H2O) Solvent (e.g., DMF, CH3CN, H2O)->Mixing Stirring Stir at specified temperature (e.g., 0°C to RT) Mixing->Stirring Quenching Quench reaction (e.g., with water) Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., over Na2SO4) Extraction->Drying Purification Purify by recrystallization or column chromatography Drying->Purification Product N-Substituted Glycine Derivative Purification->Product

Caption: General workflow for the N-alkylation of amines with this compound.

Table 1: Summary of Reaction Conditions for N-Alkylation of Amines with N-Chloroacetyl Compounds

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePyridineDichloromethane0 to RT-High[1]
BenzylaminePropylene oxidePhosphate BufferRT0.3377[2]
CyclohexylaminePropylene oxidePhosphate BufferRT0.3373[2]
DicyclohexylaminePropylene oxidePhosphate BufferRT0.3378[2]
MorpholineTriethylamineBenzeneReflux--[3][4]
Piperidine-DMSO/H₂O or DMF/H₂O---[5]

Note: The table includes data for reactions with chloroacetyl chloride or chloroacetamide as a proxy for this compound to demonstrate typical conditions.

Reaction with Thiols (S-Alkylation)

The thiol group is a potent nucleophile that reacts readily with the chloroacetyl moiety of this compound to form a stable thioether bond. This reaction is fundamental in bioconjugation and the synthesis of various sulfur-containing compounds.

Table 2: Summary of Reaction Conditions for S-Alkylation of Thiols with Chloroacetamide Compounds

Thiol SubstrateBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cysteine-Aqueous Buffer--Quantitative[6]
Thiophenol-----[7]
N-Acetyl-L-cysteineNoneMild Conditions---[5]
Glutathione-Aqueous SolutionRT1~95[8]

II. Intramolecular Cyclization for Peptide Synthesis

A significant application of this compound and its derivatives is in the synthesis of cyclic peptides. N-chloroacetylation of the N-terminus of a peptide containing a C-terminal cysteine residue allows for an intramolecular SN2 reaction, leading to a cyclic peptide.

Protocol for Peptide Cyclization

This protocol is adapted from the cyclization of an N-chloroacetylated, C-cysteine amide peptide derived from the C4 domain of HIV-1 gp120.[9]

Experimental Protocol:

  • Dissolution: Dissolve the N-chloroacetylated linear peptide containing a C-terminal cysteine amide in a LiCl/DMF solvent system to a concentration of 1 mg/mL.

  • Base Addition: Add a stoichiometric amount of Tris base to the peptide solution.

  • Reaction: Stir the reaction mixture at ambient temperature for 3 hours.

  • Monitoring: Monitor the reaction progress by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. The reaction is typically driven to completion.

  • Purification: The cyclic peptide, being the sole product, can be purified using standard chromatographic techniques if necessary.

Table 3: Conditions for Intramolecular Peptide Cyclization

PeptideSolvent SystemBaseTemperatureTimeOutcomeReference
N-chloroacetylated, C-cysteine amide peptideLiCl/DMFTris baseAmbient3 hComplete cyclization[9]
N-chloroacetylated, C-cysteine amide peptideAqueous solution (pH 7.4)-Ambient-Polymerization[9]

III. Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic structures, particularly those containing nitrogen and sulfur atoms.

Synthesis of Thiazolidin-4-ones

Thiazolidin-4-ones can be synthesized through the reaction of a Schiff base with a compound containing an active methylene group and a thiol, such as thioglycolic acid. While not a direct reaction of this compound, its derivatives can be utilized in multi-step syntheses. A more direct approach involves the reaction of this compound with a source of sulfur and an amine.

A general strategy for synthesizing 2-amino-4-thiazolidinones involves the condensation of a chloroacetic acid derivative with thiourea.[10]

IV. Relevance in Targeting Cellular Signaling Pathways

While this compound itself is not a known signaling molecule, the chloroacetamide functional group is a key "warhead" in the design of covalent inhibitors that target specific enzymes in cellular signaling pathways. These inhibitors form a covalent bond with a nucleophilic residue, often a cysteine, in the active site of the target protein, leading to irreversible inhibition.

Targeting the GPX4-Mediated Ferroptosis Pathway

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[11] Chloroacetamide-based compounds have been developed as potent inhibitors of GPX4.[11] Inhibition of GPX4 leads to an accumulation of lipid peroxides, triggering ferroptosis.

The diagram below illustrates the central role of GPX4 in the ferroptosis signaling pathway.

Ferroptosis_Pathway Cystine Cystine (extracellular) Cysteine Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols reduces Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits Lipid_Peroxides Lipid Peroxides (L-OOH) Lipid_Peroxides->GPX4 Lipid_Peroxides->Ferroptosis induces Chloroacetamide_Inhibitor Chloroacetamide Inhibitor Chloroacetamide_Inhibitor->GPX4 inhibits System_Xc System_Xc System_Xc->Cysteine reduction

Caption: Role of GPX4 in preventing ferroptosis and its inhibition by chloroacetamide compounds.

Targeting Kinase Signaling Pathways

The chloroacetyl group is also utilized in the design of irreversible inhibitors targeting kinases in signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[12][13] These pathways are often dysregulated in diseases like cancer, making them attractive targets for drug development. The chloroacetyl moiety covalently modifies a cysteine residue near the ATP-binding site of the kinase, leading to permanent inactivation.

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its predictable reactivity with nucleophiles allows for the straightforward synthesis of a wide range of compounds, from modified amino acids to complex cyclic peptides and heterocycles. Furthermore, the incorporation of the chloroacetamide functional group into more complex molecules provides a powerful strategy for designing potent and specific covalent inhibitors of key enzymes in disease-related signaling pathways, highlighting its importance in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Troubleshooting N-Chloroacetylglycine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Chloroacetylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Schotten-Baumann reaction, which involves the acylation of glycine with chloroacetyl chloride in an aqueous alkaline solution. Typically, glycine is dissolved in a solution of sodium hydroxide, and chloroacetyl chloride is added portion-wise while maintaining a low temperature and alkaline pH.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, pH, and the rate of addition of chloroacetyl chloride are critical. The reaction is typically carried out at a low temperature (0-5 °C) to minimize hydrolysis of the chloroacetyl chloride and other side reactions. Maintaining an alkaline pH (typically around 10-11) is crucial for keeping the glycine in its nucleophilic amino form and neutralizing the HCl byproduct.[1] Slow and controlled addition of chloroacetyl chloride is necessary to prevent localized high concentrations, which can lead to side product formation.

Q3: What is the expected yield and purity of this compound?

A3: With an optimized protocol, yields can be high, often exceeding 80%. Commercially available this compound typically has a purity of ≥98%. The final yield and purity are highly dependent on the careful control of reaction conditions and the effectiveness of the purification process.

Q4: How is this compound typically purified?

A4: Purification is commonly achieved by acidification of the reaction mixture to precipitate the product, followed by filtration, washing with cold water to remove inorganic salts, and then recrystallization from a suitable solvent, such as water or ethanol-water mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides strategies to mitigate them.

Issue 1: Low Product Yield

Question: My this compound synthesis has a very low yield. What are the possible causes and how can I fix it?

Answer: Several factors can contribute to a low yield. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Action
Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride readily reacts with water to form chloroacetic acid, which will not acylate glycine.[2][3] This is a major competing side reaction.Maintain a low reaction temperature (0-5 °C) to slow down the rate of hydrolysis. Ensure efficient stirring to quickly disperse the chloroacetyl chloride as it is added.
Incorrect pH If the pH is too low, the amino group of glycine will be protonated, reducing its nucleophilicity. If the pH is too high, the rate of hydrolysis of chloroacetyl chloride increases significantly.Carefully monitor and maintain the pH of the reaction mixture in the optimal range (10-11) using a pH meter and dropwise addition of a base (e.g., NaOH solution).
Incomplete Reaction The reaction may not have gone to completion.Increase the reaction time after the addition of chloroacetyl chloride. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
Product Loss During Workup This compound has some solubility in water, so significant amounts can be lost during filtration and washing if excessive volumes of water are used.Wash the filtered product with a minimal amount of ice-cold water. To recover dissolved product, the filtrate can be extracted with an organic solvent like ethyl acetate after acidification.
Issue 2: Formation of Impurities and Side Products

Question: My final product is impure. What are the likely side products and how can I avoid their formation?

Answer: The formation of impurities is often linked to reaction conditions.

Side Product Formation Mechanism Prevention and Removal
Glycine Unreacted starting material.Ensure a slight excess of chloroacetyl chloride is used. Monitor the reaction for completion. Glycine is highly soluble in water and can be removed by washing the product.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride.[2]Minimize by maintaining low temperature and efficient stirring. Chloroacetic acid is generally more soluble in water than the product and can be removed during washing.
Diglycine and other Glycine Polymers Under certain conditions, glycine can self-condense.This is less common under Schotten-Baumann conditions but can be minimized by maintaining a low temperature and avoiding overly concentrated solutions of glycine.
N,N-bis(chloroacetyl)glycine (Diacylation Product) If the reaction conditions are not well-controlled, a second chloroacetyl group can react with the nitrogen atom of the initially formed product.This can be suppressed by slow, controlled addition of chloroacetyl chloride to avoid localized high concentrations and by using a stoichiometric amount or only a slight excess of the acylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethyl acetate (for extraction, optional)

  • pH meter

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Glycine Solution: In a beaker or flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 equivalent) in a 1 M solution of sodium hydroxide. Monitor the pH and adjust it to approximately 11 with additional NaOH solution.

  • Acylation Reaction: While maintaining the temperature of the glycine solution between 0 and 5 °C with vigorous stirring, slowly add chloroacetyl chloride (1.05 equivalents) dropwise from a dropping funnel over a period of 30-60 minutes. Throughout the addition, monitor the pH and add a 4 M NaOH solution as needed to maintain the pH between 10 and 11.[1]

  • Reaction Completion: After the addition of chloroacetyl chloride is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Product Precipitation: Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 2.[1] A white precipitate of this compound should form.

  • Isolation and Washing: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of ice-cold distilled water to remove any inorganic salts and unreacted glycine.

  • Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold water, and dry them in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Glycine Glycine (H₂N-CH₂-COOH) N_Chloroacetylglycine This compound (Cl-CH₂-CO-NH-CH₂-COOH) Glycine->N_Chloroacetylglycine + Chloroacetyl Chloride - HCl ChloroacetylChloride Chloroacetyl Chloride (Cl-CH₂-COCl) ChloroaceticAcid Chloroacetic Acid (Cl-CH₂-COOH) ChloroacetylChloride->ChloroaceticAcid + H₂O - HCl Diacylation N,N-bis(chloroacetyl)glycine N_Chloroacetylglycine->Diacylation + Chloroacetyl Chloride - HCl Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Check Reaction Temperature (0-5 °C?) Start->Check_Temp Check_pH Check pH Control (10-11?) Check_Temp->Check_pH Yes High_Temp High Temperature: Increased Hydrolysis Check_Temp->High_Temp No Check_Addition Check Rate of Addition (Slow & Controlled?) Check_pH->Check_Addition Yes Incorrect_pH Incorrect pH: Protonation of Glycine or Increased Hydrolysis Check_pH->Incorrect_pH No Check_Workup Review Workup Procedure (Minimal Cold Water Wash?) Check_Addition->Check_Workup Yes Fast_Addition Fast Addition: Diacylation & Localized Side Reactions Check_Addition->Fast_Addition No Check_Workup->Start Yes, Issue Persists (Consider Reagent Quality) Solution Optimize Parameter & Repeat Check_Workup->Solution No, Optimize High_Temp->Solution Incorrect_pH->Solution Fast_Addition->Solution Workup_Loss Product Loss During Washing

References

Technical Support Center: Synthesis of N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Chloroacetylglycine, a key intermediate in the production of various pharmaceuticals and bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the chloroacetylation of glycine. This reaction is typically performed under Schotten-Baumann conditions, which involve the acylation of an amine (glycine) with an acid chloride (chloroacetyl chloride) in the presence of a base.[1][2][3] The base, usually sodium hydroxide, is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the product.[4][5]

Q2: Why is controlling the pH crucial during the synthesis?

A2: Maintaining a specific pH range, typically between 10 and 12, is critical for several reasons.[1] The basic conditions neutralize the hydrochloric acid formed, preventing the protonation of the glycine's amino group.[4][5] A protonated amino group is no longer nucleophilic and will not react with the chloroacetyl chloride. Furthermore, carefully controlled pH helps to minimize the hydrolysis of the reactive chloroacetyl chloride to chloroacetic acid, a common side reaction that reduces the overall yield.[1][6]

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction is the hydrolysis of chloroacetyl chloride in the aqueous basic solution to form chloroacetic acid. This reaction consumes the acylating agent and reduces the yield of the desired this compound. Another potential side reaction is the formation of diglycolic anhydride if conditions are not carefully controlled. Over-acylation to form N,N-bis(chloroacetyl)glycine is also a possibility, though less common under these conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the glycine spot and the appearance of the this compound spot, which will have a different retention factor (Rf), indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve the yield and purity of the product.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate mixing.- Extend the reaction time and monitor progress using TLC until the glycine is consumed.- Ensure vigorous stirring to maintain good contact between the reactants, especially in a two-phase system.
Hydrolysis of Chloroacetyl Chloride: The acylating agent is decomposing before it can react with glycine.- Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride to minimize hydrolysis.- Add the chloroacetyl chloride slowly and dropwise to the reaction mixture.
Incorrect pH: The pH of the reaction mixture is too low or too high.- Carefully monitor and maintain the pH of the reaction mixture between 10 and 12 using a pH meter and dropwise addition of a base solution (e.g., 4M NaOH).[1][7]
Poor Quality Reagents: Glycine or chloroacetyl chloride may be impure or degraded.- Use high-purity glycine and freshly distilled or newly opened chloroacetyl chloride.
Product is an Oil or Fails to Crystallize Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization.- Wash the crude product with cold water to remove any remaining glycine or salts.- Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane.
Incomplete Acidification: The product is still in its salt form (sodium N-chloroacetylglycinate).- Ensure the pH is adjusted to approximately 2 with a strong acid (e.g., HCl) to precipitate the free acid form of the product.[7]
Formation of Multiple Products (Observed on TLC) Side Reactions: Conditions are favoring the formation of byproducts.- Review and optimize the reaction temperature, pH, and addition rate of chloroacetyl chloride as outlined in the "Low Yield" section.
Over-acylation: Excess chloroacetyl chloride may be reacting further.- Use a stoichiometric or slight excess of glycine relative to chloroacetyl chloride.

Data Presentation: Impact of Key Parameters on Yield

While specific quantitative data is highly dependent on the exact experimental setup, the following table summarizes the expected qualitative impact of key reaction parameters on the yield of this compound.

Parameter Condition Expected Impact on Yield Rationale
Temperature Low (0-5 °C)HigherMinimizes the rate of chloroacetyl chloride hydrolysis, a major side reaction.
High (>25 °C)LowerIncreases the rate of chloroacetyl chloride hydrolysis, reducing the amount available to react with glycine.
pH Low (<9)LowerThe amino group of glycine becomes protonated and is no longer nucleophilic, slowing down or stopping the desired reaction.
Optimal (10-12)HigherNeutralizes the HCl byproduct, keeping the glycine amino group deprotonated and nucleophilic.[1]
High (>13)LowerSignificantly increases the rate of chloroacetyl chloride hydrolysis.
Reactant Ratio (Glycine:Chloroacetyl Chloride) Excess GlycineHigherEnsures complete consumption of the more expensive and reactive chloroacetyl chloride.
Excess Chloroacetyl ChlorideLower (and impure)Can lead to over-acylation and increases the likelihood of hydrolysis as a side reaction.
Rate of Chloroacetyl Chloride Addition Slow (Dropwise)HigherAllows for better temperature control and minimizes localized high concentrations of the acylating agent, reducing hydrolysis.
FastLowerCan lead to a rapid increase in temperature and localized high concentrations, promoting hydrolysis.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • pH meter

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a pH probe, dissolve glycine (e.g., 0.3 mol) in a solution of sodium hydroxide (e.g., 0.3 mol in water). Cool the flask in an ice bath to maintain a temperature of 0-5 °C. Adjust the pH of the solution to 11 with additional NaOH solution.[7]

  • Addition of Chloroacetyl Chloride: While maintaining the temperature at 0-5 °C and the pH at 11 by the slow, separate, and dropwise addition of a sodium hydroxide solution (e.g., 4M) and chloroacetyl chloride (e.g., 0.3 mol), add the chloroacetyl chloride to the vigorously stirred glycine solution.[7]

  • Reaction: After the complete addition of chloroacetyl chloride, continue to stir the reaction mixture at room temperature for approximately 2 hours.[7]

  • Acidification: After the reaction is complete (as monitored by TLC), cool the flask in an ice bath and carefully acidify the reaction mixture to a pH of 2 with hydrochloric acid.[7] This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glycine Dissolve Glycine in NaOH Solution cool_ice Cool to 0-5°C in Ice Bath prep_glycine->cool_ice adjust_ph_11 Adjust pH to 11 cool_ice->adjust_ph_11 add_reagents Slowly Add Chloroacetyl Chloride and NaOH Solution (maintaining pH 11) adjust_ph_11->add_reagents stir_rt Stir at Room Temperature for 2h add_reagents->stir_rt acidify Acidify to pH 2 with HCl stir_rt->acidify filter Filter Precipitate acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethyl Acetate wash->recrystallize troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Hydrolysis of Chloroacetyl Chloride start->cause2 cause3 Incorrect pH start->cause3 cause4 Poor Reagent Quality start->cause4 solution1 Increase Reaction Time & Improve Stirring cause1->solution1 solution2 Maintain Low Temperature (0-5°C) & Slow Reagent Addition cause2->solution2 solution3 Monitor and Maintain pH between 10-12 cause3->solution3 solution4 Use High Purity & Fresh Reagents cause4->solution4

References

Technical Support Center: N-Chloroacetylglycine and Derivatives Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Chloroacetylglycine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my this compound product during recrystallization. What are the possible causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue. The primary causes are using an inappropriate solvent, using too much solvent, or premature crystallization.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a polar molecule, polar solvents should be considered. Water can be a good starting point for recrystallization due to its ability to dissolve polar organic compounds at elevated temperatures.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Solvent Mixtures: If a single solvent is not effective, a co-solvent system can be employed. For instance, if the compound is too soluble in one solvent (e.g., ethanol), a less polar "anti-solvent" (e.g., hexane) can be slowly added to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2]

Issue 2: Product "Oiling Out" During Recrystallization

Q: My this compound derivative is separating as an oil instead of forming crystals during recrystallization. Why is this happening and what can I do to fix it?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1]

Troubleshooting Steps:

  • Check Solvent Boiling Point: Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound.[1]

  • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves before the solution cools.

  • Use a Different Solvent: Select a solvent with a lower boiling point or one in which the compound is more soluble at elevated temperatures.

  • Induce Crystallization at a Lower Temperature: If the oil persists, try to induce crystallization by scratching the inside of the flask with a glass rod at a lower temperature or by adding a seed crystal.

Issue 3: Impurities Co-eluting with the Product in Column Chromatography

Q: I am unable to separate my this compound derivative from a persistent impurity using column chromatography. How can I improve the separation?

A: Co-elution in column chromatography happens when the polarity of the target compound and the impurity are very similar. Adjusting the mobile and stationary phases can improve resolution.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to better separate compounds with close Rf values.

    • Solvent System: Experiment with different solvent systems. For polar compounds like this compound derivatives, mixtures of ethyl acetate/hexane or dichloromethane/methanol are common starting points.[3] Fine-tune the ratio to maximize the difference in Rf values between your product and the impurity on a TLC plate before running the column.[4]

  • Change the Stationary Phase:

    • Silica Gel vs. Alumina: If you are using silica gel (acidic), consider trying alumina (can be acidic, neutral, or basic). The different surface chemistry may alter the retention of your compounds.[5]

    • Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a different selectivity and achieve the desired separation.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A: this compound is commonly synthesized via the Schotten-Baumann reaction, where glycine is acylated with chloroacetyl chloride under basic conditions.[7][8] Potential impurities arising from this synthesis include:

  • Unreacted Glycine: Due to incomplete reaction.

  • Glycine Di-acylation Product: Where the carboxylate of this compound is further acylated.

  • Hydrolyzed Chloroacetyl Chloride (Chloroacetic Acid): Chloroacetyl chloride can react with water, especially under basic conditions, to form chloroacetic acid.[9]

  • Unreacted Chloroacetyl Chloride: If not fully quenched during workup.

  • Salts: From the base used in the reaction (e.g., NaCl if using NaOH).

Q2: How can I monitor the purity of this compound during purification?

A: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a purification.[3]

  • Stationary Phase: Silica gel plates are commonly used.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio) is a good starting point for developing a TLC system for amino acids and their derivatives.[10]

  • Visualization: The compound can be visualized under UV light if it is UV-active. Alternatively, staining with ninhydrin can be used to detect any unreacted glycine (this compound itself will not react with ninhydrin as the primary amine is protected). General stains like potassium permanganate or iodine can also be used.

Q3: What is the stability of the N-chloroacetyl group during purification?

A: The N-chloroacetyl group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[11] This can lead to the formation of glycine and chloroacetic acid. Therefore, it is advisable to:

  • Maintain a pH range of 3-10 during aqueous workups and purifications where possible.[12]

  • Avoid prolonged heating in the presence of strong acids or bases.

  • If basic conditions are required, it is best to perform the steps at lower temperatures.

Q4: Can I purify this compound derivatives that are esters?

A: Yes, N-chloroacetylated amino acid esters can be purified using similar techniques.

  • Recrystallization: This is often a viable option. The choice of solvent will depend on the overall polarity of the ester derivative.

  • Column Chromatography: Silica gel chromatography is commonly used. Since esters are generally less polar than their corresponding carboxylic acids, less polar mobile phases (e.g., higher proportions of hexane or dichloromethane in ethyl acetate or methanol) will be required for elution.[13]

  • Hydrolysis: Be mindful that the ester group can be hydrolyzed under strongly acidic or basic conditions. It is important to use neutral or mildly acidic/basic conditions during workup and purification to avoid cleaving the ester.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., water) and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure for this compound Derivatives

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.[5]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate or introducing methanol).[3]

  • Collect Fractions: Collect the eluate in fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds like this compound.[2]
Ethanol78HighMay be too good a solvent, leading to lower yields. Often used in a co-solvent system.[2]
Ethyl Acetate77MediumUseful for less polar derivatives.
Hexane69LowOften used as an "anti-solvent" in a co-solvent system with a more polar solvent.[2]
Dichloromethane40MediumCan be used for less polar derivatives, often in combination with hexane.

Table 2: Typical TLC Mobile Phases for this compound and Derivatives

Mobile Phase SystemRatio (v/v)Application
n-Butanol:Acetic Acid:Water3:1:1Good for polar amino acid derivatives.[10][14]
Ethyl Acetate:Hexane1:9 to 1:1For less polar derivatives (e.g., esters).
Dichloromethane:Methanol99:1 to 9:1A versatile system for compounds of intermediate polarity.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Success MotherLiquor Mother Liquor (Impure) Recrystallization->MotherLiquor Failure/Low Yield Column->Pure Success ImpureFractions Impure Fractions Column->ImpureFractions Failure Analysis Purity Analysis (TLC, etc.) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues LowYield Low Yield TooMuchSolvent Too much solvent? LowYield->TooMuchSolvent WrongSolvent Wrong solvent? LowYield->WrongSolvent OilingOut Oiling Out BP_vs_MP Solvent BP > Compound MP? OilingOut->BP_vs_MP TooMuchSolvent->OilingOut CoElution Co-elution of Impurities OptimizeMP Optimize Mobile Phase CoElution->OptimizeMP ChangeSP Change Stationary Phase CoElution->ChangeSP

Caption: Troubleshooting logic for common purification problems.

References

Identifying and minimizing byproducts in N-Chloroacetylglycine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Chloroacetylglycine reactions. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the acylation of glycine with chloroacetyl chloride. This reaction is often conducted in an aqueous medium under controlled pH conditions, with a base added to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

Q2: What are the most common byproducts in this reaction?

The most frequently encountered byproducts include:

  • Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride in the presence of water.[3]

  • Unreacted Glycine: Incomplete reaction can leave residual starting material.

  • Glycine Hydrochloride: Forms if the reaction medium becomes too acidic (pH < pKa of glycine's amino group).[4]

  • Dimeric Impurities: Side reactions can lead to the formation of glycylglycine or other peptide-like dimers, although this is less common under optimized conditions.[5]

Q3: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Suboptimal pH: Incorrect pH can lead to the decomposition of the product or favor side reactions.[3]

  • Presence of Moisture: Using wet starting materials or solvents can cause the hydrolysis of chloroacetyl chloride, reducing the amount available for the primary reaction.[1][3]

  • Incorrect Temperature: Running the reaction at too high a temperature can promote byproduct formation and decomposition of the desired product.[1][6]

  • Inadequate Mixing: Poor mixing can result in localized high concentrations of reactants, leading to side reactions.[3]

  • Loss During Workup: The product may be lost during extraction or purification steps.[7]

Q4: How can I monitor the progress of my reaction?

Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] These methods can help determine the point of reaction completion and identify the presence of major byproducts in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Action
Low yield with significant amounts of unreacted glycine.Incomplete reaction due to insufficient chloroacetyl chloride, suboptimal temperature, or short reaction time.Ensure accurate stoichiometry. Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or optimizing the temperature.
Low yield with the presence of chloroacetic acid as a major impurity.Hydrolysis of chloroacetyl chloride due to excess water or high pH.Use anhydrous solvents and ensure starting materials are dry.[1] Carefully control the pH of the reaction mixture, keeping it in the optimal range (see table below).
The reaction mixture solidifies or becomes difficult to stir.Precipitation of glycine hydrochloride due to low pH.Maintain the pH in the recommended range by controlled addition of base.[1]
Product is lost during the workup and purification stages.Inefficient extraction or product decomposition during purification.Review and optimize the workup procedure, including the choice of extraction solvent and the number of extractions.[7] Avoid excessive heat during solvent removal.
Issue 2: Product Purity Issues
Symptom Possible Cause Troubleshooting Action
Final product is contaminated with chloroacetic acid.Incomplete removal during workup.Wash the organic extract containing the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
Final product contains unreacted glycine.Glycine is co-precipitating with the product.Optimize the crystallization/precipitation conditions. Consider using a different solvent system for recrystallization.
The product "oils out" during crystallization instead of forming a solid.High level of impurities or inappropriate solvent system. The boiling point of the solvent may be higher than the melting point of the solute-solvent mixture.[8]Ensure the crude product is as pure as possible before attempting recrystallization. Use a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot.[8] Consider using a co-solvent system.[8] To fix oiling out, you can try reducing the cooling rate, using a lower supersaturation level, or adding seed crystals.[1]
The isolated product is discolored.Formation of colored impurities from the degradation of starting materials or product.Consider purifying the starting materials before the reaction. Decolorizing with activated carbon during the workup or recrystallization may be effective.

Data Presentation

Table 1: Effect of pH on this compound Synthesis

pH Level Relative Yield of this compound Primary Byproducts Notes
< 7LowGlycine Hydrochloride, Unreacted GlycineAcidic conditions protonate the glycine, making it a poor nucleophile.
8 - 10HighMinimalOptimal range for the acylation reaction.
> 11Moderate to LowChloroacetic AcidHigh pH accelerates the hydrolysis of chloroacetyl chloride.

Table 2: Effect of Temperature on this compound Synthesis

Temperature Relative Yield of this compound Primary Byproducts Notes
0 - 5 °CHighMinimalLow temperature minimizes side reactions and decomposition.
Room Temperature (~25 °C)ModerateChloroacetic Acid, Dimeric ImpuritiesIncreased rate of side reactions.
> 40 °CLowSignificant Chloroacetic Acid, Decomposition ProductsHigh temperatures can lead to product degradation and favor byproduct formation.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

  • Preparation: In a flask equipped with a stirrer and placed in an ice bath, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reaction: While maintaining the temperature at 0-5 °C and vigorous stirring, slowly and simultaneously add chloroacetyl chloride (1.1 equivalents) and a solution of sodium hydroxide (1.1 equivalents) dropwise. Monitor and maintain the pH of the reaction mixture between 9 and 10.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the glycine is consumed.

  • Workup: Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as hot water or an ethyl acetate/hexane mixture, to obtain pure this compound.

Protocol 2: HPLC Method for Purity Analysis

This protocol outlines a general method for the analysis of this compound and its primary impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

  • Expected Elution Order: Glycine -> Chloroacetic Acid -> this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Glycine Glycine Product This compound Glycine->Product CAC Chloroacetyl Chloride CAC->Product HCl HCl Salt Salt (e.g., NaCl) HCl->Salt Base Base (e.g., NaOH) Base->Salt Water H₂O

Caption: Main reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts CAC Chloroacetyl Chloride CAA Chloroacetic Acid CAC->CAA Hydrolysis (High pH, H₂O) Glycine Glycine GlyHCl Glycine Hydrochloride Glycine->GlyHCl Excess Acid (Low pH) Dimer Dimeric Impurities Glycine->Dimer Product This compound Product->Dimer Reaction with Glycine

Caption: Formation pathways of common byproducts in this compound synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure check_workup Analyze Workup & Purification check_conditions->check_workup Optimal optimize_conditions Optimize pH, Temp, & Reaction Time check_conditions->optimize_conditions Suboptimal optimize_workup Optimize Extraction & Recrystallization check_workup->optimize_workup Inefficient success Improved Yield & Purity check_workup->success Efficient purify_sm->check_conditions optimize_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N-Chloroacetylglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-Chloroacetylglycine coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound with primary amines.

Q1: Why is my reaction yield consistently low?

Low yields in this compound coupling reactions can stem from several factors. A primary reason is the incomplete activation of the carboxylic acid or the deactivation of the amine nucleophile. The presence of moisture can hydrolyze the activated this compound species, reducing the amount available for coupling. Additionally, the choice of base and solvent plays a critical role in reaction efficiency.

To troubleshoot, consider the following:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Optimize the Base: The base is crucial for neutralizing the HCl generated during the acylation when using an acyl chloride or for deprotonating the amine in other coupling methods. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. Using an insufficient amount of base can lead to the protonation of the starting amine, rendering it non-nucleophilic.[1]

  • Select an Appropriate Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[2] Ensure that your reactants are fully soluble in the chosen solvent.

  • Consider a Coupling Agent: For direct coupling of the carboxylic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can significantly improve yields by forming a highly reactive O-acylisourea intermediate.[3][4]

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

Side product formation is a common challenge. In the context of this compound coupling, potential side reactions include:

  • Overacylation: If the amine nucleophile has other reactive functional groups (e.g., hydroxyl groups), these can also be acylated. To minimize this, consider protecting these functional groups before the coupling reaction.

  • Racemization: As this compound is an amino acid derivative, there is a risk of racemization at the alpha-carbon, especially under harsh basic or acidic conditions.[5][6] Using milder conditions and additives like 1-hydroxybenzotriazole (HOBt) with carbodiimide coupling agents can suppress racemization.

  • Reactions involving the Chloroacetyl Group: The chloroacetyl group is an electrophilic site and can react with nucleophiles, especially under prolonged reaction times or elevated temperatures. For instance, if the target molecule contains thiol groups (e.g., cysteine residues), the chloroacetyl group can readily react to form a thioether linkage.[7] To avoid this, it is crucial to control the reaction time and temperature and to protect any highly nucleophilic functional groups not intended for reaction.

  • Diketopiperazine Formation: This is a common side reaction in peptide synthesis, particularly at the dipeptide stage, and can occur with this compound derivatives.[8] This intramolecular cyclization leads to the formation of a six-membered ring and cleavage from the solid support if applicable. Using a 2-chlorotrityl chloride resin for solid-phase synthesis can help mitigate this issue.[8]

Q3: How do I choose the optimal reaction temperature?

The reaction temperature can significantly influence the reaction rate and the formation of side products.

  • Initial Temperature: Many acylation reactions with reactive acylating agents proceed rapidly at 0 °C and can be allowed to slowly warm to room temperature.[1]

  • Less Reactive Nucleophiles: For less reactive amines, gentle heating may be necessary to drive the reaction to completion. However, elevated temperatures can also promote side reactions and decomposition of reactants or products.

  • Monitoring is Key: It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid prolonged heating.

Q4: What is the best method for purifying the final product?

The purification strategy depends on the properties of the product and the impurities present.

  • Aqueous Work-up: A standard work-up procedure involves quenching the reaction and then washing the organic layer with an acidic solution (e.g., dilute HCl) to remove unreacted amine and base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted this compound, and finally with brine.

  • Chromatography: For high purity, column chromatography on silica gel is often necessary. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the this compound coupling reaction?

When using N-chloroacetyl chloride, a base is essential to neutralize the hydrochloric acid (HCl) byproduct. If not neutralized, the HCl will protonate the amine starting material, making it non-nucleophilic and stopping the reaction. Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in stoichiometric amounts.

Q2: Which solvent is most suitable for this reaction?

The choice of solvent depends on the solubility of the reactants. Aprotic solvents are generally preferred.

  • Dichloromethane (DCM): A good choice for many reactions due to its volatility, making product isolation easier.

  • Tetrahydrofuran (THF): Another common aprotic solvent.

  • N,N-Dimethylformamide (DMF): A more polar aprotic solvent that can be useful for dissolving less soluble reactants. However, its high boiling point can make it difficult to remove.[2]

Q3: Can I use this compound directly for the coupling, or do I need to activate it first?

Directly reacting this compound with an amine is generally inefficient and requires high temperatures, which can lead to side reactions. It is highly recommended to activate the carboxylic acid group first. Common activation methods include:

  • Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

  • Using a Coupling Agent: Reagents like DCC or EDC in the presence of an amine will facilitate amide bond formation under milder conditions.[3][4]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting amine and the product should be visible. The reaction is complete when the starting amine spot has disappeared. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the consumption of starting materials and the formation of the desired product and any side products.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acylation of Amines

ParameterCondition 1Condition 2Condition 3Outcome/Consideration
Acylating Agent N-Chloroacetyl ChlorideThis compound + DCCThis compound + EDC/HOBtAcyl chloride is highly reactive but generates HCl. Coupling agents allow for milder conditions. HOBt minimizes racemization.
Base Triethylamine (TEA)N/A (DCC acts as activator)N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is crucial to scavenge acid without competing in the reaction.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Choice depends on reactant solubility. DCM is volatile and easy to remove. DMF is good for poorly soluble compounds.
Temperature 0 °C to Room Temp.Room TemperatureRoom TemperatureLower temperatures are preferred to minimize side reactions. Heating may be required for less reactive amines.
Typical Yield Good to ExcellentGood to ExcellentExcellentYields are highly substrate-dependent, but activation of the carboxylic acid generally leads to good results.

Note: This table provides a qualitative comparison based on general principles of amide bond formation. Optimal conditions should be determined experimentally for each specific substrate.

Experimental Protocols

Protocol: Coupling of this compound with Benzylamine using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with benzylamine as a representative primary amine.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous DCM.

  • Addition of Reagents: Add HOBt (1.1 eq.) and benzylamine (1.0 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC (1.2 eq.) to the reaction mixture.

  • Base Addition: Add DIPEA (1.5 eq.) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-chloroacetyl)-N-benzylglycinamide.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous DCM B Add HOBt and Benzylamine A->B C Cool to 0 °C B->C D Add EDC (Activation) C->D E Add DIPEA (Base) D->E F Warm to RT and Stir E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up G->H Reaction Complete I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental Workflow for this compound Coupling.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Reaction Yield Moisture Presence of Moisture? Start->Moisture Base Incorrect Base/Amount? Start->Base Solvent Poor Solubility? Start->Solvent Activation Inefficient Activation? Start->Activation Dry Use Anhydrous Conditions Moisture->Dry OptimizeBase Optimize Base/ Stoichiometry Base->OptimizeBase ChangeSolvent Change Solvent Solvent->ChangeSolvent UseCouplingAgent Use Coupling Agent (DCC, EDC) Activation->UseCouplingAgent

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Stability issues of N-Chloroacetylglycine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Chloroacetylglycine in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid and in solution?

A1: As a solid, this compound should be stored in a dry, sealed container at 2-8°C. For solutions, it is highly recommended to prepare them fresh before use. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours, although stability will be highly dependent on the solvent and pH. Long-term storage of this compound in solution is not recommended due to its susceptibility to hydrolysis.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily affected by:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Stability is generally greatest at a neutral to slightly acidic pH.

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.

  • Presence of Nucleophiles: Buffers or other solution components containing nucleophilic groups (e.g., primary or secondary amines, thiols) can react with this compound, leading to its degradation.

  • Solvent: While highly soluble in many organic solvents and water, the type of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: In aqueous solutions, this compound is expected to degrade primarily through hydrolysis. The two main degradation pathways are:

  • Hydrolysis of the chloroacetyl group: This results in the formation of N-hydroxyacetylglycine and a chloride ion.

  • Hydrolysis of the amide bond: This leads to the formation of chloroacetic acid and glycine. Under strongly alkaline conditions, further degradation to products like N-formylglycine may occur.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or poor results in experiments (e.g., low yield in a conjugation reaction). 1. Degradation of this compound stock solution: The solution may have been stored for too long or at an inappropriate temperature or pH. 2. Incompatible buffer system: The buffer may contain nucleophiles (e.g., Tris, amines) that are reacting with the this compound. 3. Incorrect pH of the reaction mixture: The pH may be too high or too low, causing rapid hydrolysis of the reagent.1. Always prepare this compound solutions fresh. If this is not possible, perform a stability study to determine an acceptable short-term storage window under your specific conditions (see Experimental Protocols). 2. Use non-nucleophilic buffers such as phosphate, HEPES, or MES. 3. Measure and adjust the pH of the reaction mixture immediately before adding this compound. Maintain the pH within the optimal range for your specific reaction, considering the stability of the reagent.
Precipitate forms in the this compound solution. 1. Low solubility in the chosen solvent system. 2. Degradation product is insoluble. 1. Verify the solubility of this compound in your solvent. A co-solvent such as DMSO or DMF may be required for certain applications before dilution into an aqueous buffer. 2. Analyze the precipitate to determine if it is a degradation product. This may indicate a significant stability issue.
Observed reaction rate is slower than expected. 1. Lower than expected concentration of active this compound due to degradation. 1. Confirm the concentration of your this compound solution using an analytical technique like HPLC before use. 2. Re-evaluate the reaction conditions (pH, temperature, buffer) to minimize degradation during the experiment.

Quantitative Data on Stability

Due to the limited availability of specific kinetic data for this compound, the following tables provide representative data based on the hydrolysis of structurally similar N-chloroacetyl compounds and general principles of forced degradation studies. This data should be used as a guideline for experimental design.

Table 1: Estimated Relative Stability of this compound at Different pH Values (at 25°C)

pHRelative StabilityPrimary Degradation Pathway
< 3LowAcid-catalyzed hydrolysis of the amide bond
3 - 6HighMinimal hydrolysis
6 - 8ModerateBase-catalyzed hydrolysis of the chloroacetyl group
> 8Very LowRapid base-catalyzed hydrolysis

Table 2: Estimated Effect of Temperature on the Half-life of this compound in a Neutral Aqueous Buffer (pH 7)

Temperature (°C)Estimated Relative Half-life
4Longest
25Moderate
37Short
50Very Short

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Buffered Solution using HPLC

This protocol outlines a method to determine the stability of this compound under specific buffered conditions over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Buffer of choice (e.g., 50 mM sodium phosphate, pH 7.0)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Diluent: Mobile Phase A.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in the buffer of interest to prepare a stock solution.

3. HPLC Method:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    15.0 5

    | 20.0 | 5 |

4. Stability Study Procedure:

  • Prepare the this compound solution in the desired buffer at the desired concentration.

  • Immediately take a sample (t=0), dilute it with the diluent to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the initial concentration (C₀).

  • Store the remaining solution under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute it appropriately, and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

degradation_pathway NCAG This compound HAG N-Hydroxyacetylglycine + Cl- NCAG->HAG Hydrolysis of Chloroacetyl Group (pH > 6) CAA Chloroacetic Acid + Glycine NCAG->CAA Hydrolysis of Amide Bond (pH < 3)

Potential Hydrolysis Pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Processing prep_solution Prepare this compound solution in test buffer t0_sample Take t=0 sample, dilute, and inject prep_solution->t0_sample incubate Store solution at defined temperature t0_sample->incubate sampling Withdraw aliquots at set time intervals incubate->sampling hplc Dilute and analyze by HPLC sampling->hplc calculate Calculate % remaining vs. t=0 hplc->calculate plot Plot stability profile calculate->plot troubleshooting_tree start Inconsistent Experimental Results? q1 Is the this compound solution prepared fresh? start->q1 a1_no Prepare fresh solution before each experiment. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is the buffer non-nucleophilic (e.g., phosphate, MES)? a1_yes->q2 a2_no Switch to a non-nucleophilic buffer system. q2->a2_no No a2_yes Yes q2->a2_yes q3 Is the reaction pH verified and controlled? a2_yes->q3 a3_no Measure and adjust pH immediately before use. q3->a3_no No a3_yes Consider other experimental variables (e.g., purity of other reagents). q3->a3_yes Yes

Technical Support Center: N-Chloroacetylglycine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Chloroacetylglycine during storage. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1] For shorter periods, some suppliers suggest room temperature, but refrigeration is generally recommended to minimize degradation.[2][3] Always refer to the manufacturer's specific recommendations.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound, a chloroacetamide derivative, is hydrolysis. This can occur through two main mechanisms:

  • Nucleophilic Substitution (SN2 reaction): The chloride atom is displaced by a hydroxide ion or water, forming N-Hydroxyacetylglycine.

  • Amide Bond Cleavage: The amide bond is hydrolyzed, yielding chloroacetic acid and glycine.

The predominant pathway is influenced by factors such as pH and temperature.[4]

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure and the known degradation of similar compounds, the likely degradation products are:

  • N-Hydroxyacetylglycine

  • Chloroacetic acid

  • Glycine

Under more severe conditions like high heat or strong UV radiation, further degradation into smaller molecules is possible.[5][6][7]

Q4: How can I visually detect if my this compound has degraded?

A4: this compound is typically a white to off-white crystalline powder.[8] Any significant change in color (e.g., yellowing or browning) or physical state (e.g., clumping, melting, or deliquescence) can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of the compound.

Q5: Is this compound sensitive to light?

A5: Chloroacetamide compounds can be susceptible to photodegradation.[1][5][9] While specific data for this compound is limited, it is best practice to store it in a light-protected container (e.g., an amber vial) to prevent potential degradation from UV exposure.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected experimental results or low yield. Degradation of this compound stock.- Confirm the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). - If degraded, procure a new batch of the compound. - Review storage conditions to ensure they align with recommendations (-20°C, protected from light and moisture).
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Perform co-injection with a known standard of this compound to confirm the identity of the main peak. - Use a stability-indicating HPLC method to separate the main compound from its degradation products. - Consider forced degradation studies to intentionally generate and identify potential degradation products.
Solid this compound appears discolored or clumped. Exposure to heat, light, or moisture.- Discard the product as it is likely degraded. - Ensure the storage container is properly sealed and stored in a desiccator if humidity is a concern. - Store in a dark, temperature-controlled environment.
Inconsistent results between different batches. Variation in initial purity or degradation during storage of one batch.- Always qualify a new batch of this compound for purity before use. - Implement and strictly follow standardized storage protocols for all batches.

Quantitative Data on Degradation (Illustrative)

Disclaimer: The following data is illustrative and based on general knowledge of the degradation of similar compounds. Specific degradation rates for this compound may vary.

Table 1: Illustrative Effect of Temperature on this compound Degradation (at neutral pH, stored for 1 month in solid state)

TemperatureEstimated % Degradation
-20°C< 0.1%
4°C0.5 - 1.0%
25°C (Room Temp)2 - 5%
40°C5 - 15%

Table 2: Illustrative Effect of pH on this compound Degradation (in aqueous solution at 25°C for 24 hours)

pHPredominant Degradation PathwayEstimated % Degradation
2 (Acidic)Amide Hydrolysis5 - 10%
7 (Neutral)SN2 Hydrolysis1 - 3%
10 (Basic)SN2 Hydrolysis & Amide Hydrolysis10 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a degradation pathway.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • HPLC grade acetonitrile and methanol

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at 60°C for 24 hours. Neutralize a sample with 1M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Keep at room temperature for 8 hours. Neutralize a sample with 1M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a portion in the HPLC mobile phase for analysis.

  • Photolytic Degradation: Expose a solid sample of this compound to light in a photostability chamber (ICH Q1B conditions). Dissolve a portion in the HPLC mobile phase for analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

Methodology:

  • Method Optimization: Analyze a mixture of the stressed samples from the forced degradation study (Protocol 1). Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of all degradation peaks from the parent this compound peak.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Ideal Storage Ideal Storage (-20°C, Dark, Dry) N_Chloroacetylglycine This compound Ideal Storage->N_Chloroacetylglycine Maintains Stability Suboptimal Storage Suboptimal Storage (RT, Light, Humidity) Hydrolysis Hydrolysis Suboptimal Storage->Hydrolysis Photodegradation Photodegradation Suboptimal Storage->Photodegradation Thermal_Degradation Thermal Degradation Suboptimal Storage->Thermal_Degradation N_Chloroacetylglycine->Hydrolysis Primary Pathway N_Chloroacetylglycine->Photodegradation Potential Pathway N_Chloroacetylglycine->Thermal_Degradation Potential Pathway N_Hydroxyacetylglycine N-Hydroxyacetylglycine Hydrolysis->N_Hydroxyacetylglycine SN2 Reaction Glycine Glycine Hydrolysis->Glycine Amide Cleavage Chloroacetic_Acid Chloroacetic Acid Hydrolysis->Chloroacetic_Acid Amide Cleavage Other_Products Other Products Photodegradation->Other_Products Thermal_Degradation->Other_Products

Caption: Degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Start forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev Generates Degradation Products hplc_val HPLC Method Validation (ICH Q2(R1)) hplc_dev->hplc_val Optimized Method stability_testing Long-Term and Accelerated Stability Testing hplc_val->stability_testing Validated Method end End stability_testing->end Shelf-life Determination

Caption: Workflow for stability assessment.

References

Technical Support Center: Overcoming Poor Reactivity of N-Chloroacetylglycine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications involving N-Chloroacetylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges associated with the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low reactivity of this compound with cysteine residues?

A1: The primary cause of low reactivity is often suboptimal reaction conditions. The reaction between the chloroacetyl group and the thiol group of cysteine is a nucleophilic substitution (SN2) reaction. The reactivity is highly dependent on the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion. Therefore, reaction pH is a critical parameter. Other factors include reagent stability, molar ratio of reactants, reaction temperature, and the presence of interfering substances in the buffer.

Q2: My this compound reagent has been stored for a while. Could this be the reason for poor reactivity?

A2: Yes, improper storage or prolonged storage can lead to the degradation of this compound, primarily through hydrolysis of the chloroacetyl group. It is crucial to store the reagent in a cool, dry, and dark place. Before use, allow the reagent to warm to room temperature before opening to prevent condensation of moisture into the vial, which can accelerate hydrolysis. For optimal results, it is always recommended to use freshly prepared solutions of this compound.

Q3: Are there any buffer components I should avoid when using this compound?

A3: Yes, it is advisable to avoid buffers containing nucleophilic species that can compete with the cysteine thiol, such as Tris (tris(hydroxymethyl)aminomethane) or other primary amine-containing buffers. While the reaction with amines is generally slower than with thiols, it can still occur, leading to lower yields of the desired conjugate. Phosphate-buffered saline (PBS) or HEPES buffers are generally good choices.

Q4: Can this compound react with other amino acid residues besides cysteine?

A4: While this compound is primarily reactive towards the thiol group of cysteine, side reactions with other nucleophilic amino acid side chains can occur, especially under non-optimal conditions. These can include histidine, lysine, and the N-terminal amino group.[1][2] The selectivity for cysteine is generally highest at a pH range of 7.0-8.5.

Troubleshooting Guides

Issue 1: Low or No Conjugation Product Observed

This is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the problem.

LowYieldTroubleshooting cluster_Reagent Reagent Quality Checks cluster_Conditions Reaction Condition Optimization cluster_Protein Substrate Assessment cluster_Purification Purification Method Evaluation Start Low/No Product Check_Reagent 1. Verify Reagent Quality Start->Check_Reagent Check_Conditions 2. Optimize Reaction Conditions Check_Reagent->Check_Conditions Reagent is fresh and properly stored Reagent_Details Freshly prepared? Stored correctly? (cool, dry, dark) Possible hydrolysis? Check_Reagent->Reagent_Details Check_Protein 3. Assess Protein/Peptide Substrate Check_Conditions->Check_Protein Conditions are optimized Conditions_Details pH (7.0-8.5)? Molar Ratio (5-20 fold excess)? Temperature (RT)? Reaction Time (2-24h)? Buffer compatibility? Check_Conditions->Conditions_Details Check_Purification 4. Evaluate Purification Method Check_Protein->Check_Purification Substrate is viable Protein_Details Free thiol available? (Reduce disulfides) Correct concentration? Purity? Check_Protein->Protein_Details Success Successful Conjugation Check_Purification->Success Purification is effective Purification_Details Correct method for separation? (e.g., SEC, RP-HPLC) Product loss during purification? Check_Purification->Purification_Details

A logical workflow for troubleshooting low bioconjugation yield.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Action: Use a fresh batch of this compound. If the reagent is old, consider synthesizing or purchasing a new supply.

    • Rationale: this compound can hydrolyze over time, reducing its reactivity.

  • Optimize Reaction pH:

    • Action: Perform the reaction in a buffer with a pH between 7.0 and 8.5. A pH of around 7.5 is often a good starting point.

    • Rationale: The thiol group of cysteine has a pKa of approximately 8.5. At physiological pH, a significant portion exists as the more nucleophilic thiolate anion, which is required for the reaction.[3]

  • Adjust Molar Ratio:

    • Action: Increase the molar excess of this compound to the cysteine-containing molecule. A 5 to 20-fold molar excess is a common starting range.[4]

    • Rationale: A higher concentration of the chloroacetyl reagent can drive the reaction towards completion.

  • Optimize Reaction Time and Temperature:

    • Action: Increase the reaction time (e.g., from 2 hours to overnight) and ensure the reaction is performed at a suitable temperature (room temperature is typical).

    • Rationale: The reaction may be slow and require more time to reach completion.

  • Ensure Thiol Availability:

    • Action: If your protein or peptide contains disulfide bonds, pre-treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). It is crucial to remove the reducing agent before adding this compound.[4]

    • Rationale: Cysteine residues involved in disulfide bonds are not available for conjugation.

Issue 2: Presence of Side Products

The appearance of unexpected peaks in your analytical run (e.g., LC-MS) may indicate the formation of side products.

SideProducts cluster_solutions Solutions Start Side Products Detected Hydrolysis Hydrolyzed N-CAG (Hydroxyacetylglycine) Start->Hydrolysis Moisture contamination or high pH Off_Target Off-Target Labeling (His, Lys, N-terminus) Start->Off_Target Suboptimal pH or prolonged reaction Dimerization Peptide/Protein Dimerization Start->Dimerization Oxidation of free thiols Solutions_Details Use anhydrous solvents Optimize pH (7.0-7.5) Reduce reaction time Work under inert atmosphere Hydrolysis->Solutions_Details Off_Target->Solutions_Details Dimerization->Solutions_Details

Common side products and their potential causes and solutions.

Troubleshooting Steps:

  • Hydrolysis of this compound:

    • Identification: A mass corresponding to the addition of a hydroxyacetyl group instead of a chloroacetyl group to your peptide/protein.

    • Solution: Ensure all reagents and solvents are anhydrous. Prepare this compound solutions immediately before use. Perform the reaction at a pH closer to 7.0 to minimize base-catalyzed hydrolysis.

  • Off-Target Labeling:

    • Identification: Mass spectrometry analysis showing modification on residues other than cysteine.

    • Solution: Optimize the reaction pH to be within the 7.0-7.5 range to maximize selectivity for cysteine.[2] Reduce the molar excess of this compound and shorten the reaction time.

  • Dimerization of the Cysteine-Containing Molecule:

    • Identification: A species with approximately double the mass of your starting peptide/protein.

    • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of free thiols. If disulfide bond reduction was performed, ensure all of the reducing agent is removed before starting the conjugation reaction.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Bioconjugation
ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances the need for deprotonated, nucleophilic thiolate with the stability of the chloroacetyl group.[3]
Molar Ratio (N-CAG:Thiol) 5:1 to 20:1A molar excess drives the reaction to completion.[4]
Temperature 4°C to 25°C (Room Temp)Room temperature is generally sufficient. Lower temperatures can be used to minimize side reactions.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.
Buffer Phosphate, HEPESAvoid buffers with primary amines (e.g., Tris) that can act as competing nucleophiles.[5]
Solvent Aqueous buffer, may contain a small amount of organic co-solvent (e.g., DMSO, DMF) to aid in reagent solubility.
Table 2: Qualitative Comparison of Thiol-Reactive Reagents
ReagentRelative ReactivityStability of ConjugateSelectivity for ThiolsKey Considerations
This compound ModerateHigh (stable thioether bond)Good to HighReactivity is pH-dependent; potential for hydrolysis of the reagent.
Iodoacetamide HighHigh (stable thioether bond)GoodCan have off-target reactivity with other residues like methionine.[6]
Maleimide Very HighModerate (can undergo retro-Michael addition)Very HighConjugate stability can be an issue, especially in the presence of other thiols.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and describes the synthesis of this compound from glycine and chloroacetyl chloride.[8]

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • 2-Chloroacetyl chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Prepare a solution of N-(chloroacetyl)-glycine sodium salt by mixing NaOH (13.2 g, 0.3 mol) and glycine (25 g, 0.3 mol) in an ice bath, maintaining the pH at 11.

  • Slowly and separately add a solution of NaOH (93.75 ml, 4 mol/L) and 2-chloroacetyl chloride (22.6 ml, 0.3 mol) to the glycine solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Adjust the pH to 2 with HCl.

  • Add ethyl acetate and filter the solvent.

  • Evaporate the organic phase on a rotary evaporator to obtain the this compound product.

Protocol 2: General Procedure for Bioconjugation of a Cysteine-Containing Peptide with this compound

This protocol provides a general starting point for the bioconjugation reaction. Optimization of the parameters in Table 1 is recommended for each specific application.

Materials:

  • Cysteine-containing peptide or protein

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M N-acetylcysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Peptide/Protein Preparation:

    • Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the peptide/protein has disulfide bonds, reduce them by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 1 hour. Remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a small amount of organic solvent (e.g., DMSO) and then dilute with the reaction buffer to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide/protein solution to achieve the desired molar excess (e.g., 10-fold).

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate from unreacted peptide/protein, excess this compound, and quenching reagent using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Characterization:

    • Analyze the purified conjugate by LC-MS to confirm the correct mass and assess purity. The degree of labeling can be determined by mass spectrometry or UV-Vis spectroscopy if the label has a chromophore.[9][10]

Mandatory Visualization

SN2 reaction mechanism of this compound with a cysteine thiol.

References

Technical Support Center: N-Chloroacetylglycine for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Chloroacetylglycine for protein modification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein modification?

This compound is a reagent used for the chemical modification of proteins. It contains a chloroacetyl group, which is an alkylating agent that can react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues. This reaction forms a stable thioether bond, allowing for the attachment of this compound to the protein. This can be used to introduce a new chemical handle for further functionalization, to block a reactive cysteine, or to probe the local environment of the modified residue.

Q2: Which amino acid residues does this compound primarily react with?

The primary target for this compound is the thiol group of cysteine residues due to its high nucleophilicity, especially in its deprotonated thiolate form.[1] However, off-target reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH values. These include the primary amines of lysine residues and the N-terminus, as well as the imidazole ring of histidine.[1]

Q3: What is the optimal pH for modifying cysteine residues with this compound?

For selective modification of cysteine residues, a pH range of 7.0-8.5 is generally recommended. In this range, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to its more reactive thiolate form, promoting the alkylation reaction.[1] It is important to carefully control the pH, as higher pH values can increase the reactivity of other nucleophilic residues like lysine, leading to off-target modifications.[1]

Q4: How can I minimize off-target reactions?

To minimize off-target reactions, consider the following strategies:

  • pH Control: Perform the reaction within a pH range of 7.0-8.0 to favor cysteine modification over reactions with lysine and histidine, which are more reactive at higher pH.[1]

  • Reagent Concentration: Use the lowest effective molar excess of this compound to achieve sufficient labeling of the target cysteine(s) without driving non-specific reactions. A titration experiment is recommended to determine the optimal concentration.[1]

  • Reaction Time: Monitor the reaction progress over time to determine the point of sufficient cysteine modification before significant off-target reactions occur.

Q5: How should I store this compound?

This compound should be stored in a cool, dry place, protected from moisture, as the chloroacetyl group can be susceptible to hydrolysis. For long-term storage, keeping it at -20°C is recommended. Stock solutions in anhydrous organic solvents like DMSO or DMF can be prepared and stored at -20°C for short periods, but fresh solutions are always preferable for best results.

Troubleshooting Guide

This guide addresses common pitfalls encountered during protein modification with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Protein Modification Inactive Reagent: this compound has degraded due to improper storage or hydrolysis.Use a fresh batch of this compound. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF.
Suboptimal pH: The reaction pH is too low, leading to protonation of the cysteine thiol and reduced nucleophilicity.Ensure the reaction buffer is at a pH between 7.0 and 8.5. Verify the pH of your buffer before starting the reaction.
Insufficient Molar Excess: The concentration of this compound is too low relative to the protein concentration.Increase the molar excess of this compound. Perform a titration to find the optimal ratio for your specific protein.
Short Reaction Time: The incubation time is not long enough for the reaction to proceed to a significant extent.Increase the reaction time. Monitor the reaction progress at different time points using mass spectrometry or a functional assay.
Presence of Thiol-Containing Reagents: DTT, β-mercaptoethanol, or other reducing agents in the buffer are competing with the protein's cysteine residues for the this compound.Remove any thiol-containing reagents from the protein solution before adding this compound. This can be done by dialysis, desalting columns, or buffer exchange.
Protein Precipitation or Aggregation Over-Modification: Excessive labeling of the protein surface alters its charge and hydrophobicity, leading to aggregation.[1]Reduce the molar excess of this compound. Optimize the reaction time to prevent over-labeling.
Solvent-Induced Precipitation: The organic solvent used to dissolve this compound (e.g., DMSO, DMF) is causing the protein to precipitate.[1]Minimize the volume of the organic solvent added to the reaction mixture. Add the this compound stock solution dropwise to the protein solution while gently stirring.
Buffer Incompatibility: The buffer composition is not optimal for protein stability under the reaction conditions.Ensure the buffer has sufficient buffering capacity. Consider adding stabilizing agents like glycerol (5-20%) or arginine (50-100 mM) to your reaction buffer.
pH Shift: The pH of the reaction mixture has shifted to the protein's isoelectric point (pI), where it is least soluble.Use a buffer with a pH that is at least one unit away from the protein's pI. Ensure adequate buffering capacity.
Non-Specific (Off-Target) Modification High pH: The reaction pH is too high, increasing the reactivity of other nucleophilic residues like lysine and histidine.[1]Lower the reaction pH to a range of 7.0-8.0.
High Molar Excess of Reagent: A large excess of this compound increases the likelihood of reactions with less reactive sites.[1]Decrease the molar excess of this compound.
Prolonged Reaction Time: Longer reaction times can lead to the accumulation of off-target modifications.Reduce the reaction time.

Data Presentation

Table 1: pH-Dependent Reactivity of Amino Acid Side Chains with Chloroacetyl Groups
pH Range Primary Target(s) Rationale
6.5 - 7.5CysteineThe cysteine thiolate is partially deprotonated and highly reactive.[1]
7.5 - 8.5Cysteine, Lysine, HistidineThe cysteine thiolate is mostly deprotonated and highly nucleophilic. Increased reactivity of primary amines (lysine, N-terminus) and the imidazole ring (histidine) is observed as the pH approaches and surpasses their pKa values.[1]
> 8.5Lysine, Histidine, CysteineAt higher pH values, the deprotonated primary amines of lysine and the N-terminus become significantly more reactive.[1]

Experimental Protocols

General Protocol for Protein Modification with this compound

This protocol provides a general framework for the modification of cysteine residues in a protein using this compound. Optimization of parameters such as protein concentration, reagent molar excess, reaction time, and temperature is crucial for each specific protein.

Materials:

  • Protein of interest with at least one cysteine residue

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.5)

  • Quenching Reagent (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)

  • Desalting columns or dialysis tubing for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve or dilute the protein to a final concentration of 1-10 mg/mL in the reaction buffer.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) or thiol-containing reagents (e.g., DTT). If necessary, perform a buffer exchange.

  • This compound Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before each experiment.

  • Modification Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold, 20-fold, 50-fold). A good starting point is a 20-fold molar excess.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent with a free thiol, such as DTT or L-cysteine, to a final concentration that is in large excess to the initial this compound concentration (e.g., 100-fold molar excess). This will consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent and Byproducts:

    • Remove the excess this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Analysis of Modification:

    • Confirm the modification and assess its efficiency using techniques such as mass spectrometry (e.g., ESI-MS to determine the mass shift of the intact protein or LC-MS/MS of digested peptides to identify the modified residues).

Protocol for Quantification of Modification Efficiency by Mass Spectrometry

1. Intact Protein Mass Analysis:

  • Analyze the unmodified and modified protein samples by ESI-MS.

  • The mass of the protein will increase by the molecular weight of the attached N-acetylglycine minus the mass of chlorine (151.55 - 35.45 = 116.1 Da) for each modification.

  • The relative abundance of the peaks corresponding to the unmodified and modified protein can provide an estimate of the modification efficiency.

2. Peptide Mapping by LC-MS/MS:

  • Reduce and alkylate any remaining free cysteines in both the unmodified (control) and modified protein samples.

  • Digest the proteins with a protease of known specificity (e.g., trypsin).

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, including the potential mass modification on cysteine residues.

  • The identification of peptides containing the modified cysteine will confirm the site of modification.

  • Quantitative analysis can be performed by comparing the peak areas of the modified and unmodified versions of the same peptide.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (1-10 mg/mL in thiol-free buffer) Modification Modification Reaction (Add molar excess of reagent, incubate 1-4h) Protein_Prep->Modification Reagent_Prep This compound Stock Solution (100 mM in DMSO) Reagent_Prep->Modification Quenching Quenching (Add excess DTT or L-cysteine) Modification->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for protein modification.

troubleshooting_logic Start Start: Low Modification Yield Check_Reagent Check Reagent (Fresh? Stored properly?) Start->Check_Reagent Check_pH Check Reaction pH (Is it 7.0-8.5?) Check_Reagent->Check_pH [Reagent OK] Check_Excess Check Molar Excess (Sufficient?) Check_pH->Check_Excess [pH OK] Check_Time Check Reaction Time (Long enough?) Check_Excess->Check_Time [Excess OK] Check_Buffer Check for Thiols in Buffer Check_Time->Check_Buffer [Time OK]

Caption: Troubleshooting low modification yield.

signaling_pathway_example cluster_pathway Hypothetical Signaling Pathway Protein_A Protein A (Unmodified Cys) Protein_A_mod Protein A (Modified Cys) Protein_A->Protein_A_mod This compound Protein_B Protein B Protein_A->Protein_B Interaction Protein_A_mod->Protein_B Interaction Blocked Downstream_Signal Downstream Signaling Protein_B->Downstream_Signal

Caption: Probing protein interactions with modification.

References

Technical Support Center: Quenching N-Chloroacetylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Chloroacetylglycine. Our goal is to offer effective methods for quenching reactions involving this compound, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching an this compound reaction?

Quenching is a critical step to halt the reaction at a desired endpoint. This prevents the formation of unwanted byproducts, degradation of the desired product, and ensures the reproducibility of your experiment. Uncontrolled reactions can lead to a complex mixture of products, making purification difficult and compromising yield and purity.

Q2: What are the most common types of quenching agents for this compound reactions?

Quenching agents for this compound reactions can be broadly categorized into two main types:

  • Thiol-Based Quenchers: These reagents contain a sulfhydryl (-SH) group that readily reacts with the electrophilic chloroacetyl moiety of this compound.

  • Reducing Agents: These agents are typically used to neutralize any unreacted chlorinating agent used in the synthesis of this compound.

Q3: How do I choose the appropriate quenching agent for my specific experiment?

The choice of quenching agent depends on several factors, including the reaction conditions (pH, solvent), the nature of the reactants and products, and the downstream processing steps. For instance, if your product is sensitive to strong nucleophiles, a milder thiol-based quencher might be preferable. If residual chlorinating agent is a concern, a reducing agent would be appropriate.

Q4: Can I use a basic solution like sodium hydroxide to quench the reaction?

While strong bases like sodium hydroxide (NaOH) can neutralize acidic byproducts and may hydrolyze unreacted this compound, this approach should be used with caution.[1][2] Base-mediated hydrolysis can sometimes lead to the formation of undesired hydroxy-substituted derivatives or even cleavage of the amide bond, depending on the specific reaction conditions.[3] For sensitive substrates, this method may not be suitable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction does not quench completely (product degradation or byproduct formation continues). Insufficient amount of quenching agent.Increase the molar excess of the quenching agent. A 5- to 20-fold molar excess is a good starting point for thiol-based quenchers.[4]
Poor mixing of the quenching agent.Ensure vigorous stirring upon addition of the quenching agent to the reaction mixture.
Quenching agent has degraded.Use a fresh stock of the quenching agent. Some thiol-based reagents can oxidize over time.
Formation of unexpected side products after quenching. The quenching agent is reacting with the desired product.Select a more specific quenching agent. For example, if your product contains other electrophilic sites, a highly selective thiol quencher might be necessary.
The pH of the reaction mixture changed significantly upon quenching, leading to side reactions.Buffer the reaction mixture or adjust the pH after the addition of the quenching agent.
Difficulty in removing the quenching agent and its byproducts during workup. The quenching agent and its adducts are soluble in the organic phase.Use a quenching agent that forms water-soluble byproducts, such as cysteine or glutathione, which can be easily removed with an aqueous wash.[5]
Excess quenching agent interferes with purification.Use a minimal effective amount of the quenching agent or consider using a solid-phase scavenger.
Exothermic reaction upon adding the quenching agent. The reaction being quenched is highly exothermic, or the quenching reaction itself is releasing significant heat.Add the quenching agent slowly and in portions, while cooling the reaction vessel in an ice bath.

Quantitative Data Summary

Quenching Agent Typical Molar Excess Reaction Speed Byproduct Solubility Notes
L-Cysteine 5-20 foldFastWater-solubleReadily available and cost-effective. The resulting adduct is easily removed during aqueous workup.[5][6]
Glutathione 5-20 foldFastWater-solubleA tripeptide that effectively scavenges electrophiles, forming a highly polar adduct.[5]
2-Mercaptoethanol 10-100 mM final concentration[4]FastWater-solubleEffective, but has a strong odor and should be handled in a fume hood.
Sodium Bisulfite (NaHSO₃) Stoichiometric to slight excessVery FastWater-solublePrimarily used to quench residual chlorinating agents (e.g., hypochlorous acid). It acts as a reducing agent.[7][8][9][10]
Sodium Hydroxide (NaOH) Stoichiometric to neutralize acidVariesWater-soluble saltsCan lead to hydrolysis of the chloroacetamide and potentially the amide bond. Use with caution.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Quenching with a Thiol-Based Reagent

This protocol provides a general guideline for quenching an this compound reaction using a thiol-based scavenger like L-cysteine.

  • Reaction Monitoring: Before quenching, it is crucial to monitor the progress of the primary reaction to ensure it has reached completion. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

  • Preparation of Quenching Solution: Prepare a stock solution of the thiol-based quenching agent (e.g., 1 M L-cysteine in water or an appropriate buffer).

  • Quenching: Once the main reaction is complete, add the quenching solution to the reaction mixture with vigorous stirring. A 5- to 20-fold molar excess of the thiol reagent relative to the initial amount of this compound is recommended.

  • Incubation: Allow the quenching reaction to proceed for a sufficient amount of time to ensure all unreacted this compound is consumed. This is typically 30-60 minutes at room temperature, but the optimal time may need to be determined empirically.

  • Workup: Proceed with the standard workup procedure for your reaction. The water-soluble adduct of the quenching agent can typically be removed through an aqueous extraction.

Protocol 2: Quenching of Residual Chlorinating Agent with Sodium Bisulfite

This protocol is suitable if you are performing the synthesis of this compound and need to neutralize the excess chlorinating agent.

  • Reaction Completion: Monitor the chlorination reaction to determine its endpoint.

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.

  • Quenching: Slowly add the sodium bisulfite solution to the reaction mixture with vigorous stirring. The addition should be done cautiously, especially on a large scale, as the neutralization reaction can be exothermic. An ice bath is recommended for cooling.

  • pH Adjustment: After the addition is complete, check the pH of the aqueous layer. If it is acidic, neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution) until gas evolution ceases.

  • Extraction: Proceed with the extraction of your product into an appropriate organic solvent.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup & Purification Start Start Reaction (this compound + Substrate) Monitor Monitor Reaction (TLC, HPLC, NMR) Start->Monitor Quench Add Quenching Agent (e.g., L-Cysteine) Monitor->Quench Reaction Complete Incubate Incubate to Ensure Complete Quenching Quench->Incubate Workup Aqueous Workup Incubate->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for quenching an this compound reaction.

Quenching_Decision_Tree start Need to Quench This compound Reaction q1 Is unreacted chlorinating agent present? start->q1 ans1_yes Use Sodium Bisulfite to neutralize chlorinating agent q1->ans1_yes Yes ans1_no Proceed to quench This compound q1->ans1_no No q2 Is the product sensitive to strong nucleophiles/bases? ans2_yes Use mild thiol quencher (e.g., L-Cysteine, Glutathione) q2->ans2_yes Yes ans2_no Consider a wider range of quenchers, including basic hydrolysis (with caution) q2->ans2_no No ans1_yes->q2 ans1_no->q2

Caption: Decision tree for selecting a suitable quenching method.

References

Validation & Comparative

N-Iodoacetylglycine vs. N-Chloroacetylglycine: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage cysteine-targeted bioconjugation, the choice between N-iodoacetylglycine and N-chloroacetylglycine is a critical decision that impacts reaction efficiency, specificity, and the stability of the final conjugate. This guide provides a comprehensive comparison of these two haloacetyl reagents, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

Both N-iodoacetylglycine and this compound are valuable tools for the alkylation of cysteine residues in proteins and peptides, forming a stable thioether bond. The primary distinction lies in their relative reactivity and specificity. N-iodoacetylglycine, with the more labile carbon-iodine bond, exhibits significantly higher reactivity, leading to faster conjugation kinetics. However, this increased reactivity comes at the cost of lower specificity, with a greater propensity for off-target modifications of other nucleophilic amino acid residues. Conversely, this compound is a less reactive but more specific alkylating agent, offering a cleaner reaction profile with fewer side products, albeit with slower reaction times. The choice between the two reagents will ultimately depend on the specific requirements of the application, such as the sensitivity of the protein to modification, the desired reaction speed, and the tolerance for off-target effects.

Reactivity and Specificity: A Head-to-Head Comparison

The reactivity of haloacetyl compounds in SN2 reactions with nucleophiles like the thiol group of cysteine is dictated by the nature of the halogen leaving group. Iodine is a better leaving group than chlorine, making iodoacetyl compounds intrinsically more reactive than their chloroacetyl counterparts.

FeatureN-IodoacetylglycineThis compound
Relative Reactivity HighModerate
Reaction Speed FastSlower
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Specificity LowerHigher
Potential Side Reactions Methionine, Histidine, Lysine, N-terminusMethionine (oxidation), Histidine

Experimental Data Summary

While direct kinetic comparisons of N-iodoacetylglycine and this compound are not extensively reported in the literature, data from their parent compounds, iodoacetamide and chloroacetamide, provide a strong basis for understanding their relative performance. Studies have consistently shown that iodoacetamide reacts significantly faster with cysteine than chloroacetamide. However, this higher reactivity of iodoacetamide is also associated with a greater incidence of off-target alkylation.

One study systematically evaluating alkylating agents in proteomics revealed that while iodoacetamide provides a high yield of alkylated cysteine, it also leads to a notable level of side reactions with other residues. In contrast, chloroacetamide, though less reactive, results in a cleaner modification profile with fewer undesired adducts.[1][2][3][4] Another significant side reaction reported for chloroacetamide is the oxidation of methionine residues, a phenomenon observed to a lesser extent with iodoacetamide.[1][2]

Experimental Protocols

The following protocols provide a framework for performing a comparative analysis of N-iodoacetylglycine and this compound for the alkylation of a model protein or peptide containing a cysteine residue.

Protocol 1: Determination of Reaction Kinetics

This protocol outlines a method to compare the reaction rates of N-iodoacetylglycine and this compound with a model thiol-containing peptide using Ellman's reagent (DTNB) to monitor the disappearance of free thiols.

Materials:

  • Model peptide with a single cysteine residue (e.g., Gly-Cys-Gly)

  • N-iodoacetylglycine

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4

  • Ellman's Reagent (DTNB) solution: 10 mM in reaction buffer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the model peptide in the reaction buffer.

  • Prepare stock solutions of N-iodoacetylglycine and this compound in the reaction buffer immediately before use.

  • In a cuvette, mix the peptide solution with the reaction buffer.

  • Add the haloacetylglycine solution to initiate the reaction (maintain a molar excess of the alkylating agent).

  • At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a solution containing Ellman's reagent.

  • Measure the absorbance at 412 nm to quantify the remaining free thiol concentration.

  • Plot the concentration of free thiol versus time for both reagents to determine the reaction rates.

Protocol 2: Analysis of Specificity by Peptide Mapping

This protocol describes how to assess the specificity of N-iodoacetylglycine and this compound by identifying both the target cysteine modification and any off-target alkylations using mass spectrometry-based peptide mapping.

Materials:

  • Target protein with known cysteine and other potentially reactive residues

  • N-iodoacetylglycine

  • This compound

  • Denaturation/Reduction Buffer: 8 M urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5

  • Alkylation Buffer: 100 mM Tris-HCl, pH 8.5

  • Quenching solution: 20 mM DTT

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Denature and reduce the target protein in the denaturation/reduction buffer.

  • Remove the reducing agent (e.g., by buffer exchange).

  • Divide the protein sample into two aliquots.

  • To one aliquot, add N-iodoacetylglycine to a final concentration of 10 mM.

  • To the other aliquot, add this compound to a final concentration of 20-50 mM (a higher concentration may be needed due to its lower reactivity).

  • Incubate both reactions in the dark at room temperature for 1 hour.

  • Quench the reactions by adding DTT.

  • Perform a buffer exchange to remove excess reagents and prepare the samples for trypsin digestion.

  • Digest the alkylated proteins with trypsin overnight at 37°C.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the mass spectrometry data against the protein sequence, including variable modifications for the expected carboxymethylglycinyl adduct on cysteine, as well as potential modifications on methionine, histidine, lysine, and the N-terminus.

Visualizing the Reaction Pathway and Experimental Workflow

To aid in the conceptualization of the processes involved, the following diagrams illustrate the fundamental reaction pathway and the experimental workflow for comparing these two reagents.

Reaction Pathway of Cysteine Alkylation Cysteine Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cysteine->Thiolate Deprotonation (pH > pKa) TransitionState SN2 Transition State Thiolate->TransitionState Haloacetylglycine N-Haloacetylglycine (X-CH₂-CO-Gly) Haloacetylglycine->TransitionState Product S-Carboxymethylglycinyl-Cysteine (Protein-S-CH₂-CO-Gly) TransitionState->Product LeavingGroup Halide Ion (X⁻) TransitionState->LeavingGroup

Caption: General SN2 reaction mechanism for cysteine alkylation.

Comparative Experimental Workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Analysis Protein Protein Sample DenatureReduce Denaturation & Reduction Protein->DenatureReduce AlkylateIodo Alkylation with N-Iodoacetylglycine DenatureReduce->AlkylateIodo AlkylateChloro Alkylation with This compound DenatureReduce->AlkylateChloro QuenchDigestIodo Quench & Trypsin Digest AlkylateIodo->QuenchDigestIodo QuenchDigestChloro Quench & Trypsin Digest AlkylateChloro->QuenchDigestChloro LCMS_Iodo LC-MS/MS Analysis QuenchDigestIodo->LCMS_Iodo LCMS_Chloro LC-MS/MS Analysis QuenchDigestChloro->LCMS_Chloro DataAnalysis Data Analysis & Comparison LCMS_Iodo->DataAnalysis LCMS_Chloro->DataAnalysis

Caption: Workflow for comparing N-iodoacetylglycine and this compound.

Stability of the Thioether Bond

The thioether bond formed by the reaction of both N-iodoacetylglycine and this compound with cysteine is generally considered stable under typical biochemical conditions. This stability is a key advantage of using haloacetyl reagents for bioconjugation.

Conclusion and Recommendations

The selection between N-iodoacetylglycine and this compound should be guided by the specific goals of the experiment.

  • Choose N-Iodoacetylglycine when:

    • Rapid and complete alkylation is a priority.

    • The protein of interest is robust and less susceptible to denaturation or loss of function from minor off-target modifications.

    • Downstream purification methods can effectively remove any heterogeneous products.

  • Choose this compound when:

    • High specificity for cysteine residues is paramount.

    • Minimizing off-target modifications is critical to preserve protein function or for the generation of homogeneous conjugates.

    • Longer reaction times are acceptable.

For critical applications, it is highly recommended to perform a pilot experiment comparing both reagents to empirically determine the optimal choice for your specific protein and experimental conditions. By carefully considering the trade-offs between reactivity and specificity, researchers can effectively harness the power of these haloacetyl reagents for their bioconjugation needs.

References

A Comparative Analysis of N-Acylglycine Derivatives in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable bioconjugation strategy is a critical determinant of the efficacy and safety of therapeutic and diagnostic agents. This guide provides a comparative analysis of N-acylglycine derivatives as a potential class of bioconjugation reagents, benchmarking them against established methods.

While direct comparative studies on a range of N-acylglycine derivatives for bioconjugation are not extensively available in the current literature, this guide will extrapolate the expected performance of a representative N-acylglycine derivative—an N-acylglycine N-hydroxysuccinimide (NHS) ester—based on the well-understood chemistry of its components. This allows for a valuable comparison with widely used amine-reactive and thiol-reactive bioconjugation techniques.

Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation reagent is dictated by the target functional group on the biomolecule, the desired stability of the resulting linkage, and the need to preserve the biomolecule's activity. The following table summarizes the key performance characteristics of a hypothetical N-acylglycine NHS ester compared to established bioconjugation reagents.

FeatureN-Acylglycine NHS Ester (Hypothetical)N-Hydroxysuccinimide (NHS) EstersMaleimides
Target Residue(s) Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed Stable amide bondStable amide bondThioether bond
Selectivity Random (targets available primary amines)Random (targets available primary amines)Generally site-specific (if free cysteines are limited)
Typical Efficiency 50-80% (estimated)5-50%[1]70-90%
Reaction pH 7.2-8.57.2-8.5[1]6.5-7.5
Reaction Speed Moderate to Fast (minutes to hours)Fast (minutes to hours)Very Fast (seconds to minutes)
Linkage Stability High (amide bond is very stable)High (amide bond is very stable)Moderate (susceptible to retro-Michael reaction)
Aqueous Solubility Potentially improved by the glycine moietyVariable, can be lowVariable
Bioorthogonal NoNoNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are protocols for bioconjugation using an N-acylglycine NHS ester and the comparative maleimide chemistry.

Protocol 1: Amine Bioconjugation using N-Acylglycine-NHS Ester

This protocol describes the conjugation of a protein via its primary amines (lysine residues and N-terminus) using a hypothetical N-acylglycine-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • N-Acylglycine-NHS ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO, DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the N-Acylglycine-NHS ester in DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved N-Acylglycine-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours. Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Characterize the resulting bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and retention of biological activity.

Protocol 2: Thiol Bioconjugation using Maleimide

This protocol outlines the conjugation to a protein via free cysteine residues using a maleimide-functionalized reagent.

Materials:

  • Protein containing one or more free cysteine residues in a suitable buffer (e.g., phosphate buffer with EDTA) at pH 6.5-7.5.

  • Maleimide-functionalized reagent dissolved in a dry, water-miscible organic solvent (e.g., DMSO, DMF).

  • Reducing agent (if disulfide bonds need to be reduced, e.g., TCEP).

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a suitable reducing agent like TCEP. Remove the reducing agent prior to conjugation. Prepare the protein solution at 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-100 mM immediately before use.

  • Conjugation Reaction: Add a 1.5-5 fold molar excess of the dissolved maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide by adding a free thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

  • Purification: Purify the bioconjugate using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and preserved protein function.

Visualizing Bioconjugation Concepts

Diagrams created using Graphviz can help illustrate key workflows and signaling pathways relevant to bioconjugation.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_result Final Product Biomolecule Biomolecule (e.g., Antibody) Reaction Amine-Reactive Conjugation (pH 7.2-8.5) Biomolecule->Reaction Linker N-Acylglycine Linker-Payload Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Crude Conjugate Analysis Characterization (MS, SDS-PAGE) Purification->Analysis Purified Bioconjugate Final_Product Final_Conjugate Functional Bioconjugate Analysis->Final_Conjugate

Caption: A typical workflow for bioconjugation using an amine-reactive N-acylglycine derivative.

Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Active Drug Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: A simplified signaling pathway for an antibody-drug conjugate (ADC) utilizing a cleavable linker.

References

N-Chloroacetylglycine Linkage: A Comprehensive Stability Analysis for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linker in a bioconjugate is a critical determinant of its therapeutic efficacy and safety. An ideal linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity, yet allow for efficient delivery of the active molecule to the target site. This guide provides an objective comparison of the N-Chloroacetylglycine linkage, a type of haloacetyl linker, with other common alternatives, supported by experimental data and detailed methodologies.

The this compound linkage is utilized in bioconjugation to form a stable covalent bond, typically with a thiol group from a cysteine residue on a protein or peptide. This linkage is characterized by the formation of a highly stable thioether bond, which is a key advantage in the development of long-circulating bioconjugates such as antibody-drug conjugates (ADCs).

Comparative Stability of Bioconjugation Linkages

The choice of linker chemistry significantly impacts the stability and, consequently, the performance of a bioconjugate. The following table summarizes the stability characteristics of the thioether bond formed from an this compound linkage and compares it with other commonly used linker technologies. It is important to note that direct head-to-head comparisons of quantitative data across different studies can be challenging due to variations in experimental conditions.

Linker TypeFormation ChemistryBond TypeStability in Plasma/SerumCleavage MechanismKey Features & Limitations
This compound (Haloacetyl) Nucleophilic SubstitutionThioether High Non-cleavable Forms a very stable bond, resistant to degradation under physiological conditions. The reaction rate is generally slower than maleimides and is optimal at a slightly alkaline pH (7.2-9.0).[1]
Maleimide Michael AdditionThiosuccinimideModerateNon-cleavable (but susceptible to retro-Michael)Reacts rapidly with thiols at physiological pH (6.5-7.5). The resulting thiosuccinimide bond can be reversible (retro-Michael reaction), leading to potential payload exchange with serum proteins like albumin.[1][2][3]
Hydrazone CondensationHydrazonepH-dependentAcid-cleavableStable at neutral pH but cleaves in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
Disulfide Thiol-Disulfide ExchangeDisulfideLow to ModerateReductively cleavableCan be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream.
Peptide (e.g., Val-Cit) Amide Bond FormationAmideHighEnzymatically cleavableStable in circulation but can be cleaved by specific lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumor cells.[4]

Delving into the Chemistry: Reaction Mechanisms

The stability of a bioconjugate is intrinsically linked to the chemistry of its formation.

This compound (Haloacetyl) Chemistry: The chloroacetyl group reacts with a sulfhydryl group (from a cysteine residue) via an SN2 nucleophilic substitution reaction. The deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom bearing the chlorine, which is a good leaving group. This reaction results in the formation of a highly stable thioether bond. The optimal pH for this reaction is slightly alkaline (pH 7.2-9.0) to favor the formation of the more nucleophilic thiolate anion.

Maleimide Chemistry: Maleimides react with thiols through a Michael addition reaction. The thiolate anion attacks one of the double-bonded carbons of the maleimide ring, forming a thiosuccinimide linkage. While this reaction is rapid and highly specific for thiols at physiological pH (6.5-7.5), the resulting bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[1][2]

Experimental Protocols for Stability Assessment

To validate the stability of a linker, rigorous experimental evaluation is essential. The following are detailed methodologies for key experiments.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma or serum from relevant species (e.g., human, mouse, rat) at physiological temperature.

Methodology:

  • Incubation: The bioconjugate is incubated in plasma or serum at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: The reaction in the collected aliquots is immediately quenched, often by freezing at -80°C. For analysis, plasma proteins may be precipitated using an organic solvent like acetonitrile.

  • Analysis: The amount of intact bioconjugate and/or released payload is quantified using analytical techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to separate and identify the intact bioconjugate, a released payload, and any metabolites.[5][6][7][8][9]

    • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the concentration of the intact bioconjugate.

  • Data Interpretation: The percentage of intact bioconjugate or the concentration of the released payload is plotted against time to determine the stability profile and calculate the half-life (t½) in plasma/serum.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Bioconjugate Bioconjugate (e.g., ADC) Incubate Incubate at 37°C Bioconjugate->Incubate Plasma Plasma/Serum (Human, Mouse, etc.) Plasma->Incubate TimePoints Collect Aliquots (0, 6, 24, 48, 96, 168h) Incubate->TimePoints Quench Quench Reaction (e.g., Freeze at -80°C) TimePoints->Quench LCMS LC-MS Analysis (Intact Conjugate & Free Payload) Quench->LCMS ELISA ELISA (Intact Conjugate) Quench->ELISA Plot Plot % Intact vs. Time LCMS->Plot ELISA->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife

Signaling Pathway and Mechanism of Action

The stability of the linker is paramount for antibody-drug conjugates (ADCs) that target specific signaling pathways in cancer cells. For instance, ADCs targeting the Epidermal Growth Factor Receptor (EGFR) rely on the linker's stability to deliver the cytotoxic payload specifically to EGFR-overexpressing tumor cells.[10][11][12][13][14]

signaling_pathway cluster_extracellular Extracellular Space ADC Antibody-Drug Conjugate (Stable this compound Linker) EGFR EGFR ADC->EGFR 1. Binding EGF EGF (Ligand) EGF->EGFR Endosome Endosome EGFR->Endosome 2. Internalization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death AKT AKT PI3K->AKT AKT->Apoptosis Inhibition Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

In this example, the ADC with a stable, non-cleavable this compound linker binds to EGFR on the tumor cell surface. The ADC-EGFR complex is then internalized and trafficked to the lysosome. Within the lysosome, the antibody portion of the ADC is degraded, leading to the release of the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inducing apoptosis. The high stability of the this compound linkage ensures that the payload is not prematurely released in the bloodstream, thereby minimizing systemic toxicity and maximizing the therapeutic index.

Conclusion

The this compound linkage, which forms a stable thioether bond, represents a robust and reliable option for bioconjugation, particularly for applications requiring high in vivo stability. While the reaction kinetics may be slower compared to maleimide chemistry, the resulting conjugate's enhanced stability offers a significant advantage in reducing premature payload release and potential off-target toxicity. The choice between a haloacetyl-based linker and other alternatives should be guided by the specific requirements of the therapeutic or diagnostic agent being developed, with careful consideration of the desired balance between reaction efficiency and in vivo stability. Rigorous experimental validation, as outlined in the provided protocols, is crucial for selecting the optimal linker and ensuring the development of safe and effective bioconjugates.

References

A Comparative Guide to Protein Crosslinking Agents: Evaluating Alternatives to N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the mechanisms, efficacy, and experimental protocols for crosslinking agents featuring chloroacetyl moieties, as well as the widely used glutaraldehyde and the zero-length crosslinker system EDC/NHS.

Comparison of Crosslinking Chemistries

The choice of a crosslinking agent is dictated by several factors, including the target functional groups on the protein, the desired spacer arm length, and the specific application. Below is a comparative overview of the crosslinking agents discussed in this guide.

FeatureChloroacetyl-Containing Agents (e.g., N-Chloroacetyl-L-tyrosine)GlutaraldehydeEDC/NHS
Target Functional Groups Primarily Cysteine (-SH) and to a lesser extent Histidine (-Im)Primary Amines (-NH2, e.g., Lysine)Carboxyls (-COOH) and Primary Amines (-NH2)
Crosslinker Type Heterobifunctional (if the other end has a different reactive group) or HomobifunctionalHomobifunctionalZero-length
Spacer Arm Length Variable~7.5 Å (for the monomer)0 Å (direct amide bond formation)
Reaction pH (Optimal) 7.5 - 8.5 for cysteine reactivityNeutral to slightly alkaline (pH 7-8)Activation: 4.5-6.0; Coupling: 7.2-8.5
Bond Formed Thioether or Alkylated ImidazoleSchiff base and other complex adductsAmide
Specificity High for CysteineRelatively non-specific, can lead to polymerizationModerate, targets abundant carboxyl and amine groups
Advantages Targets less abundant residues, providing complementary data to amine-reactive crosslinkers.High crosslinking efficiency.Forms a direct, stable amide bond without incorporating a spacer arm.
Disadvantages Limited commercial availability and literature for specific compounds.Can lead to protein polymerization and precipitation; potential for cytotoxicity.[1]The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze.[2][3]

Quantitative Performance Data

Direct quantitative comparison of crosslinking efficiency is challenging due to the high dependency on the specific proteins, buffer conditions, and molar ratios used in different studies. However, some general observations and specific data points can be summarized.

Glutaraldehyde:

Glutaraldehyde is known for its high crosslinking efficiency, often leading to rapid polymerization of proteins.[4] In a study on amniotic membranes, glutaraldehyde treatment for 24 hours resulted in a cross-linking index of 68.8% ± 2.4%.[5] The extent of crosslinking can be controlled by varying the concentration, reaction time, and temperature.[1]

EDC/NHS:

The addition of NHS or its water-soluble analog, Sulfo-NHS, to EDC reactions is generally accepted to increase the efficiency and stability of the reaction in solution by creating a more stable intermediate that is less susceptible to hydrolysis, thereby improving the overall yield.[2][3] In the same study on amniotic membranes, a 6-hour treatment with EDC/NHS resulted in a cross-linking index of 46.1% ± 1.8%, and the study indicated that this duration was sufficient to achieve saturated cross-linking.[5]

Chloroacetyl-Containing Agents:

Quantitative data on the crosslinking efficiency of N-Chloroacetylglycine for protein-protein interaction studies is not available. For chloroacetamide-modified DNA probes reacting with proteins, cross-linking conversions of 45-60% have been reported with p53 protein.[6] The reaction of chloroacetyl groups is highly efficient with cysteine residues.[6]

Experimental Protocols

Detailed and optimized protocols are critical for successful crosslinking. Below are generalized methodologies for the discussed crosslinking chemistries.

Protocol 1: Crosslinking with Chloroacetyl-Containing Agents (General Protocol)

This protocol is based on the general reactivity of chloroacetyl groups with cysteine residues.

Materials:

  • Purified protein or protein complex (1-5 mg/mL) in a suitable buffer (e.g., PBS, HEPES, pH 7.5-8.5). Avoid buffers containing primary amines if not targeting them.

  • Chloroacetyl-containing crosslinker (e.g., N-Chloroacetyl-L-tyrosine) stock solution in an appropriate solvent (e.g., DMSO or water).

  • Quenching solution (e.g., 1 M L-cysteine or 1 M DTT).

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Preparation: Prepare the purified protein or protein complex in the chosen cross-linking buffer.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of the chloroacetyl-containing crosslinker.

    • Add the crosslinker to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Verification of Cross-Linking (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands.

Protocol 2: Glutaraldehyde Crosslinking

This is a general protocol for protein crosslinking using glutaraldehyde.

Materials:

  • Purified protein solution.

  • Glutaraldehyde solution (e.g., 25% aqueous solution).

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

Procedure:

  • Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to several hours.

  • Quenching: Terminate the crosslinking reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups.

Protocol 3: Two-Step EDC/NHS Protein-Protein Conjugation

This protocol is adapted from the procedure described by Grabarek and Gergely (1990) and is suitable for creating a conjugate between two different proteins.[7]

Materials:

  • Protein #1 (containing carboxyl groups) in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0).

  • Protein #2 (containing primary amine groups) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine).

  • Desalting Columns.

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in MES buffer.

    • Add a molar excess of EDC and Sulfo-NHS. A common starting point is a 5-10 fold molar excess of Sulfo-NHS over protein and a 2-4 fold molar excess of EDC over Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC.

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and Sulfo-NHS by passing the activated protein solution through a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated and purified Protein #1.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching: Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS esters.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Visualizing Mechanisms and Workflows

Reaction Mechanisms

Chloroacetyl_Reaction cluster_chloroacetyl Chloroacetyl Reaction with Cysteine Protein_Cys Protein with Cysteine (-SH) Thioether_Linkage Protein-S-CH2-CO-R (Stable Thioether Bond) Protein_Cys->Thioether_Linkage Nucleophilic Attack Chloroacetyl R-CO-CH2-Cl (Chloroacetyl group) Chloroacetyl->Thioether_Linkage HCl HCl

Caption: Reaction of a chloroacetyl group with a cysteine residue.

Glutaraldehyde_Reaction cluster_glutaraldehyde Glutaraldehyde Reaction with Lysine Protein_Lys1 Protein 1 with Lysine (-NH2) Schiff_Base Protein1-N=CH-(CH2)3-CH=N-Protein2 (Schiff Base) Protein_Lys1->Schiff_Base Glutaraldehyde OHC-(CH2)3-CHO Glutaraldehyde->Schiff_Base Protein_Lys2 Protein 2 with Lysine (-NH2) Protein_Lys2->Schiff_Base

Caption: Glutaraldehyde crosslinking of two lysine residues.

EDC_NHS_Reaction cluster_edc_nhs EDC/NHS Zero-Length Crosslinking Protein_COOH Protein 1 with Carboxyl (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Protein1-CO-NH-Protein2 (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein 2 (-NH2) Protein_NH2 Protein 2 with Amine (-NH2)

Caption: The two-step reaction mechanism of EDC/NHS crosslinking.

Experimental Workflow

XLMS_Workflow cluster_workflow General Crosslinking Mass Spectrometry (XL-MS) Workflow Start Protein Sample Crosslinking Crosslinking Reaction Start->Crosslinking Quenching Quenching Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis (Verification) Quenching->SDS_PAGE Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS No Enrichment Enrichment->LC_MS Data_Analysis Data Analysis (Identification of crosslinked peptides) LC_MS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

References

Spectroscopic Validation of N-Chloroacetylglycine Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of targeted therapeutics, diagnostics, and research tools. N-Chloroacetylglycine is a valuable reagent for the selective modification of biomolecules, typically targeting cysteine or lysine residues. The successful conjugation and the determination of the degree of conjugation (DoC) must be rigorously confirmed. This guide provides a comparative overview of key spectroscopic techniques for the validation of this compound conjugation, complete with experimental protocols and data presentation to aid in the selection of the most appropriate analytical strategy.

This guide focuses on the principles and practical applications of UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound conjugates.

Comparative Analysis of Spectroscopic Validation Methods

The choice of a validation method depends on several factors, including the properties of the biomolecule and the conjugated this compound, the desired level of detail, and the available instrumentation. The following table summarizes the key characteristics of each spectroscopic technique for the validation of this compound conjugation.

FeatureUV-Visible SpectroscopyNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)Mass Spectrometry (MS)
Information Provided Average Degree of Conjugation (DoC)Detailed structural information, confirmation of covalent bond formation, site of conjugation.Confirmation of functional group conversion (e.g., amide bond formation).Precise mass of the conjugate, DoC distribution, confirmation of covalent modification.
Principle Measures absorbance of light by the protein and potentially the conjugate at specific wavelengths.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the absorption of infrared radiation by molecular vibrations.Measures the mass-to-charge ratio of ionized molecules.
Resolution No separation of different conjugated species. Provides an average DoC.Atomic-level resolution, allowing for detailed structural analysis.Provides information on the presence or absence of specific chemical bonds.High resolution, can distinguish between different conjugated species (e.g., 1, 2, 3+ conjugations).
Sensitivity Moderate.Relatively low, requires higher sample concentrations.Moderate.High, can detect low abundance species.
Sample Requirements Purified conjugate in a suitable buffer.Purified and relatively concentrated sample in a deuterated solvent.Solid or liquid samples.Purified conjugate, often requiring desalting.
Advantages Simple, rapid, and widely accessible.Provides unambiguous structural confirmation.Non-destructive and can be used for solid and liquid samples.High accuracy and provides detailed information on heterogeneity.
Disadvantages Indirect method, relies on accurate extinction coefficients, can be affected by interfering substances.Complex data analysis, expensive instrumentation, not suitable for very large proteins.Limited structural information, can be difficult to interpret complex spectra.Can be destructive, requires specialized instrumentation and expertise.

Detailed Methodologies and Experimental Protocols

Reproducible and reliable validation of this compound conjugation requires well-defined experimental protocols. Below are methodologies for the key spectroscopic techniques.

UV-Visible Spectroscopy for Degree of Conjugation (DoC) Determination

UV-Vis spectroscopy is a widely used method for estimating the average number of this compound molecules conjugated to a protein.

Experimental Protocol:

  • Determine Molar Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated protein (e.g., at 280 nm) and the this compound reagent if it possesses a unique chromophore.

  • Sample Preparation: Prepare a solution of the purified this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4). Ensure the concentration results in absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • UV-Vis Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) to determine the total protein concentration.

    • If the this compound moiety has a distinct absorbance maximum (λmax), measure the absorbance at that wavelength (Aλmax).

  • Calculation of Degree of Conjugation (DoC):

    • Protein Concentration (M): Protein Concentration = A_280 / (ε_protein_at_280 * path_length)

    • Conjugate Concentration (M): If this compound has a unique absorbance: Conjugate Concentration = A_λmax / (ε_conjugate_at_λmax * path_length)

    • DoC Calculation: DoC = (Molar concentration of conjugated this compound) / (Molar concentration of protein)

A correction factor may be needed if the this compound conjugate absorbs at 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the covalent attachment of this compound and identifying the site of conjugation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 10-20 mg of the purified this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Filter the sample into a clean 5 mm NMR tube.

  • NMR Data Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard single-pulse experiment to observe proton signals.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe carbon signals.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity and confirm the conjugation site.

  • Data Analysis:

    • Compare the spectra of the conjugate to that of the unconjugated protein and this compound.

    • Look for the appearance of new signals corresponding to the this compound moiety and shifts in the signals of the amino acid residue at the conjugation site (e.g., cysteine or lysine). For example, the methylene protons of the chloroacetyl group will show a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is useful for confirming the formation of a new chemical bond upon conjugation.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the unconjugated protein, this compound, and the purified conjugate. Samples can be in solid form (e.g., lyophilized powder) or in solution.

  • FTIR Data Acquisition:

    • Acquire the FTIR spectra of all samples using an ATR-FTIR spectrometer or by preparing KBr pellets.

    • Collect spectra in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials.

    • Look for the appearance of new peaks or shifts in existing peaks that are characteristic of the newly formed bond. For instance, the formation of an amide bond will result in characteristic C=O stretching and N-H bending vibrations (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively).[1][2] The disappearance of the C-Cl stretching vibration from this compound would also indicate a successful reaction.

Mass Spectrometry (MS) for Precise Mass Determination and DoC Distribution

Mass spectrometry is a highly accurate technique for confirming conjugation and determining the distribution of conjugated species.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the purified conjugate is in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate) to avoid salt interference in the mass spectrometer. Desalting may be necessary.

  • Mass Spectrometry Analysis:

    • Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum of the intact conjugate.

  • Data Analysis:

    • Determine the molecular weight of the unconjugated protein and the this compound-conjugated protein.

    • The mass difference should correspond to the mass of the incorporated this compound moiety.

    • The mass spectrum will show a distribution of peaks corresponding to the unconjugated protein and the protein with one, two, or more this compound molecules attached. This allows for the determination of the DoC distribution.

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship between the different techniques.

Experimental_Workflow cluster_synthesis Conjugation cluster_validation Spectroscopic Validation Protein Protein Conjugate Purified Conjugate Protein->Conjugate NCAG This compound NCAG->Conjugate UV_Vis UV-Vis Spectroscopy Conjugate->UV_Vis DoC (Average) NMR NMR Spectroscopy Conjugate->NMR Structural Confirmation FTIR FTIR Spectroscopy Conjugate->FTIR Functional Group Analysis MS Mass Spectrometry Conjugate->MS Precise Mass & DoC Distribution

Caption: General workflow for this compound conjugation and subsequent spectroscopic validation.

Logic_Diagram Start Is Conjugation Successful? UV_Vis UV-Vis: DoC > 0? Start->UV_Vis MS MS: Mass Shift Observed? UV_Vis->MS Yes Failure Conjugation Failed/Incomplete UV_Vis->Failure No FTIR FTIR: New Bond Formation? MS->FTIR Yes MS->Failure No NMR NMR: Structural Confirmation? FTIR->NMR Yes Detailed_Analysis Proceed to Detailed Characterization FTIR->Detailed_Analysis Partial Confirmation Success Conjugation Validated NMR->Success Yes NMR->Detailed_Analysis Partial Confirmation Detailed_Analysis->Success

Caption: Decision-making flowchart for validating this compound conjugation using spectroscopic methods.

References

A Head-to-Head Comparison of N-Chloroacetylglycine and Other Amine-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent linkage of molecules to proteins is a fundamental technique for researchers, scientists, and drug development professionals. The choice of a crosslinking agent is critical, dictating the specificity, stability, and overall success of the conjugation strategy. While N-hydroxysuccinimide (NHS) esters and isothiocyanates are mainstays for targeting primary amines, alternative chemistries such as those offered by haloacetyl compounds, including N-Chloroacetylglycine, present a different set of reactivity profiles. This guide provides an objective comparison of this compound with other common amine-reactive crosslinkers, supported by experimental data and detailed methodologies to inform the selection of the most appropriate tool for your research needs.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are reagents designed to form covalent bonds with primary amines (-NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine residues.[1][2] This reactivity allows for the stable attachment of various entities, such as other proteins, drugs, or labeling agents. The ideal amine-reactive crosslinker offers high reactivity and selectivity towards amines, forming a stable covalent bond under physiological conditions without compromising the biomolecule's function.

This compound: A Haloacetyl-Based Approach

This compound belongs to the class of haloacetyl reagents. The reactive moiety is the chloroacetyl group, which reacts with nucleophiles via an Sₙ2 reaction. While highly effective for targeting sulfhydryl groups on cysteine residues to form a stable thioether bond, the chloroacetyl group can also react with primary amines on lysine residues, particularly at alkaline pH.[3] This dual reactivity makes this compound a versatile tool, but also necessitates careful control of reaction conditions to achieve selective amine modification.

Performance Comparison of Amine-Reactive Crosslinkers

The selection of a crosslinker should be based on a thorough understanding of its performance characteristics. The following tables provide a quantitative and qualitative comparison of this compound with other widely used amine-reactive crosslinkers.

Table 1: Quantitative Comparison of Amine-Reactive Crosslinkers

FeatureThis compound (Haloacetyl)NHS EstersIsothiocyanates
Reactive Group ChloroacetylN-Hydroxysuccinimide esterIsothiocyanate
Target Residue(s) Cysteine (primary), Lysine, HistidinePrimary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Bond N-alkylated amine (secondary amine)AmideThiourea
Optimal pH for Amine Reaction 8.0 - 9.07.2 - 8.5[1]9.0 - 10.0[4]
Reaction Speed with Amines Moderate to SlowFastModerate[4]
Stability of Resulting Bond Stable N-C bondVery Stable Amide BondModerately Stable Thiourea Bond[4]
Hydrolytic Stability of Reagent StableProne to hydrolysis, especially at higher pH[5]More stable in aqueous solution than NHS esters[4]
Primary Side Reactions Reaction with other nucleophiles (Cys, His)Hydrolysis of the ester groupReaction with other nucleophiles at higher pH

Table 2: Qualitative Comparison of Amine-Reactive Crosslinkers

FeatureThis compound (Haloacetyl)NHS EstersIsothiocyanates
Specificity for Amines Lower; highly reactive with thiols.[6]HighHigh
Reaction Conditions Requires careful pH control to favor amine reaction.Well-established protocols at physiological pH.Requires higher pH, which may not be suitable for all proteins.[4]
Versatility Can target different nucleophiles based on pH.Primarily targets amines.Primarily targets amines.
Key Advantage Stable resulting bond and reagent stability.High reactivity and specificity for amines, very stable amide bond.Stable reagent and resulting thiourea linkage.
Key Disadvantage Lower selectivity for amines over thiols.Susceptibility to hydrolysis.Slower reaction rate and less stable linkage compared to amide bonds.[4]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemistry is crucial for designing successful bioconjugation experiments.

Reaction Mechanisms

Reaction_Mechanisms cluster_NCG This compound + Amine cluster_NHS NHS Ester + Amine cluster_ITC Isothiocyanate + Amine NCG_start R-NH₂ + Cl-CH₂-CO-Gly NCG_product R-NH-CH₂-CO-Gly + HCl NCG_start->NCG_product SN2 Reaction NHS_start R-NH₂ + Linker-CO-NHS NHS_product R-NH-CO-Linker + NHS NHS_start->NHS_product Nucleophilic Acyl Substitution ITC_start R-NH₂ + S=C=N-Linker ITC_product R-NH-CS-NH-Linker ITC_start->ITC_product Nucleophilic Addition

Reaction mechanisms of different amine-reactive crosslinkers.
Experimental Workflow for Protein Crosslinking

The following diagram outlines a general workflow for a protein crosslinking experiment followed by analysis.

Experimental_Workflow A Protein Preparation (in amine-free buffer) C Crosslinking Reaction (controlled pH, temp, time) A->C B Crosslinker Preparation (dissolve immediately before use) B->C D Quenching Reaction (e.g., Tris or glycine) C->D E Analysis (e.g., SDS-PAGE, Mass Spectrometry) D->E

A generalized workflow for protein crosslinking experiments.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible bioconjugation.

Protocol 1: Protein Labeling with this compound (Targeting Amines)

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer, e.g., 50 mM borate buffer, pH 8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If the protein contains highly reactive cysteines that are not the intended target, they should be blocked in a prior step.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with the desired storage buffer.

  • Analysis: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry or SDS-PAGE.

Protocol 2: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[7]

  • NHS ester crosslinker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[7]

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.[7]

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.[2]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[8]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[7]

  • Purification: Purify the conjugate using a desalting column.

  • Analysis: Analyze the labeled protein by SDS-PAGE and determine the degree of labeling by spectrophotometry or mass spectrometry.

Conclusion

The choice of an amine-reactive crosslinker is a critical decision in bioconjugation that must be guided by the specific requirements of the application. N-hydroxysuccinimide esters are the gold standard for targeting primary amines due to their high reactivity, specificity, and the formation of highly stable amide bonds.[1][2] Isothiocyanates offer an alternative with a more stable reagent, though the resulting thiourea linkage is less stable than an amide bond.[4]

This compound, as a haloacetyl reagent, presents a different paradigm. Its primary reactivity is towards sulfhydryl groups, forming very stable thioether bonds.[6] While it can react with primary amines, this reaction is generally slower and less specific, requiring more alkaline conditions which can lead to off-target modifications of other nucleophilic residues like histidine.[3] Therefore, this compound is best considered a cysteine-selective reagent that can be coerced to react with amines under specific circumstances. For applications requiring high specificity for primary amines, NHS esters remain the superior choice. However, for sequential conjugations or when targeting a less reactive amine in the absence of highly accessible cysteines, this compound could be a viable, albeit more complex, option. Careful optimization of reaction conditions, particularly pH, is paramount for the successful use of this compound in amine-targeted bioconjugation.

References

Performance of N-Chloroacetylglycine in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein modification, the choice of a suitable buffer system is critical to ensure the efficiency and specificity of the labeling agent. N-Chloroacetylglycine is a valuable tool for the targeted alkylation of cysteine residues in proteins. Its performance, however, is intrinsically linked to the composition and pH of the reaction buffer. This guide provides a comparative analysis of this compound's performance in various buffer systems, supported by experimental data on analogous compounds and detailed experimental protocols.

Stability of Thiol-Reactive Compounds in Different Buffer Systems

The stability of a labeling reagent in aqueous buffers is paramount to achieving consistent and reproducible results. The primary degradation pathway for this compound and its alternatives is hydrolysis. The rate of hydrolysis is highly dependent on the pH of the buffer.

ReagentBuffer SystempHStability (t½)Key Considerations
This compound (proxy: Chloroacetamide) Phosphate, Tris, HEPES5.0 - 7.0HighGenerally stable in neutral to slightly acidic conditions.
Phosphate, Tris, HEPES> 7.5ModerateIncreased rate of hydrolysis under basic conditions. A half-life of 53 days has been reported for chloroacetamide at pH 8.[1]
Iodoacetamide Phosphate, Tris, HEPES6.5 - 8.5LowSolutions are unstable and sensitive to light; they should be prepared fresh before each use.[2]
N-Ethylmaleimide (NEM) Phosphate, HEPES6.5 - 7.5ModerateAqueous solutions are unstable, with the rate of hydrolysis increasing significantly with pH.[3]
Tris7.0 - 8.0Low to ModerateTris buffer contains a primary amine and can react with NEM, especially at pH > 7.5.

Reactivity of Thiol-Reactive Compounds with Cysteine

The reactivity of this compound and its alternatives with the thiol group of cysteine is a key performance indicator. The reaction rate is influenced by the pH of the buffer, as the more nucleophilic thiolate anion is favored at higher pH values.

ReagentBuffer SystemOptimal pHRelative Reactivity with ThiolsOff-Target Reactivity
This compound (proxy: Chloroacetamide) Phosphate, Tris, HEPES7.5 - 8.5ModerateLower than iodoacetamide and maleimides.[4] Can react with other nucleophilic residues at pH > 8.5.
Iodoacetamide Phosphate, Tris, HEPES7.5 - 8.5HighCan react with methionine, histidine, lysine, and N-termini, particularly at pH > 8.5.[5]
N-Ethylmaleimide (NEM) Phosphate, HEPES6.5 - 7.5Very HighAt pH 7, reaction with thiols is ~1000x faster than with amines.[6] Reactivity with amines increases at pH > 7.5.[6][7]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to determine the hydrolysis rate of this compound in a specific buffer system.

Materials:

  • This compound

  • Selected buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile).

  • Reaction Setup: In a temperature-controlled autosampler (e.g., 25°C), add a specific volume of the this compound stock solution to the selected buffer to achieve a final concentration of 1 mM.

  • HPLC Analysis:

    • Inject a sample onto the HPLC column at time zero and then at regular intervals (e.g., every hour for 24 hours).

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its hydrolysis products.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Determination of this compound Reactivity with Glutathione by NMR Spectroscopy

This protocol describes how to monitor the reaction between this compound and a model thiol, glutathione (GSH), using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Deuterated buffer (e.g., 100 mM Sodium Phosphate in D₂O, pD 7.4)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of GSH (e.g., 10 mM) in the deuterated buffer directly in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum of the GSH solution.

  • Reaction Initiation:

    • Prepare a concentrated stock solution of this compound in the same deuterated buffer.

    • Add a specific volume of the this compound stock solution to the NMR tube containing GSH to initiate the reaction (e.g., final concentration of 10 mM).

  • NMR Data Acquisition:

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of the proton signals corresponding to GSH and the appearance of new signals corresponding to the GSH-N-acetylglycine conjugate.

  • Data Analysis:

    • Integrate the characteristic signals for both the reactant (GSH) and the product at each time point.

    • Plot the concentration of GSH versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • By performing the experiment with varying initial concentrations of this compound and GSH, the second-order rate constant for the reaction can be determined.

Visualizations

G Reaction of this compound with Cysteine cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct NCAG This compound Product Stable Thioether Adduct NCAG->Product + Cys Protein Cysteine Residue (-SH) Cys->Product Nucleophilic Attack HCl HCl

Caption: Reaction of this compound with a protein cysteine residue.

G Workflow for Stability Assay of this compound prep_stock Prepare this compound Stock Solution setup_reaction Incubate in Buffer at Controlled Temperature prep_stock->setup_reaction hplc_analysis Inject Samples onto HPLC at Timed Intervals setup_reaction->hplc_analysis data_analysis Determine Peak Area of Intact Compound hplc_analysis->data_analysis calculate_rate Calculate Hydrolysis Rate Constant and Half-life data_analysis->calculate_rate

Caption: Experimental workflow for determining the stability of this compound.

G Workflow for Reactivity Assay of this compound prep_samples Prepare Glutathione and This compound in D2O Buffer initiate_reaction Mix Reactants in NMR Tube prep_samples->initiate_reaction nmr_acquisition Acquire 1H NMR Spectra over Time initiate_reaction->nmr_acquisition data_integration Integrate Reactant and Product Signals nmr_acquisition->data_integration calculate_kinetics Determine Reaction Rate Constant data_integration->calculate_kinetics

Caption: Experimental workflow for determining the reactivity of this compound.

References

A Comparative Analysis of N-Chloroacetylglycine and Succinimidyl Esters for Amine Modification in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and stable modification of proteins and other biomolecules is paramount. The choice of coupling chemistry is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides a comprehensive and objective comparison of two prominent classes of amine-reactive reagents: N-Chloroacetylglycine and succinimidyl esters (NHS esters). By examining their reactivity, stability, and application in experimental settings, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

Principles of Amine Modification

Both this compound and succinimidyl esters are employed to form covalent bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. However, they operate through distinct chemical mechanisms, which in turn influences their reactivity, specificity, and the stability of the final conjugate.

Succinimidyl esters react with primary amines via a nucleophilic acyl substitution reaction. This process is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] A significant consideration with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[2][3]

This compound , a representative haloacetyl compound, reacts with nucleophiles through a nucleophilic substitution reaction where the chlorine atom is displaced. While the primary target for haloacetyls are the highly nucleophilic thiol groups of cysteine residues, they can also react with other nucleophilic side chains, including the amino group of lysine, particularly when present in sufficient excess.[4][5] This reaction also results in a stable bond.

Data Presentation: A Quantitative Comparison

The selection of a conjugation reagent is often guided by quantitative parameters that define its performance. The following tables summarize key data for this compound (as a representative haloacetyl reagent) and succinimidyl esters.

FeatureSuccinimidyl EstersThis compound (Haloacetyls)References
Primary Target Primary Amines (Lysine, N-terminus)Sulfhydryls (Cysteine)[1][4]
Secondary Target(s) Hydroxyls (Serine, Threonine, Tyrosine) - less favorablePrimary Amines (Lysine), Imidazole (Histidine)[4]
Optimal pH Range 7.2 - 8.57.4 - 8.5 (for amine reaction)[1]
Bond Formed AmideAmide (with amines), Thioether (with sulfhydryls)[1][4]
Competing Reactions HydrolysisReaction with other nucleophiles, hydrolysis (slower than NHS esters)[2][3]
Relative Stability of Linkage Amide bond is highly stableAmide bond is highly stable; Thioether bond is also very stable[6][7]
Linkage TypeFormation ChemistryChemical StabilityEnzymatic StabilityIn Vivo Fate
Amide Bond Acylation of an amineHighly stable due to resonance stabilization. Requires harsh conditions (strong acid/base) or enzymatic catalysis for hydrolysis.Can be susceptible to proteases if part of a recognizable peptide sequence.Generally very stable in circulation, leading to a longer half-life of the bioconjugate.
Thioether Bond Alkylation of a thiolHighly stable and not prone to reversal under physiological conditions.Generally stable to proteases.Very stable in circulation.

Experimental Protocols

Detailed methodologies for protein modification using both succinimidyl esters and a representative N-chloroacetyl compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Protein Labeling with Succinimidyl Esters

This protocol is a typical procedure for labeling proteins with succinimidyl ester-functionalized molecules (e.g., fluorescent dyes, biotin).

Materials:

  • Protein to be labeled (in a buffer free of primary amines, e.g., PBS)

  • Succinimidyl ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the succinimidyl ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved succinimidyl ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quench the Reaction (Optional): Add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Protocol 2: Protein Labeling with this compound

This protocol is adapted for the modification of primary amines on proteins using this compound.

Materials:

  • Protein to be labeled (in a buffer free of primary amines and thiols, e.g., HEPES)

  • This compound

  • Anhydrous DMSO or aqueous buffer

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4-8.0

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or thiols.

  • Prepare the this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).[4]

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 100-fold molar excess over the protein.[4] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: To stop the reaction, add a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.[4]

  • Purify the Conjugate: Remove unreacted reagent and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.[4]

  • Characterization: Analyze the extent of labeling by mass spectrometry to identify modified residues (lysines) and determine the labeling stoichiometry.

Mandatory Visualization

Reaction Mechanisms

Reaction_Mechanisms cluster_NHS Succinimidyl Ester Reaction cluster_Chloroacetyl This compound Reaction NHS_Ester R-C(=O)O-NHS Intermediate_NHS Tetrahedral Intermediate NHS_Ester->Intermediate_NHS Protein_Amine_NHS Protein-NH₂ Protein_Amine_NHS->Intermediate_NHS + Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Intermediate_NHS->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Intermediate_NHS->NHS_Leaving_Group + Chloroacetyl Cl-CH₂-C(=O)-NH-CH₂-COOH Transition_State_Cl Transition State Chloroacetyl->Transition_State_Cl Protein_Amine_Cl Protein-NH₂ Protein_Amine_Cl->Transition_State_Cl + Amide_Linkage_Cl Protein-NH-CH₂-C(=O)-NH-CH₂-COOH (Stable Amide Linkage) Transition_State_Cl->Amide_Linkage_Cl Chloride_Ion Cl⁻ Transition_State_Cl->Chloride_Ion +

Caption: Reaction mechanisms of a succinimidyl ester and this compound with a primary amine.

Comparative Experimental Workflow

Experimental_Workflow cluster_NHS Succinimidyl Ester Workflow cluster_Chloroacetyl This compound Workflow P1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) M1 Mix Protein and NHS Ester (10-20x excess) Incubate 1-2h RT P1->M1 R1 Dissolve NHS Ester in DMSO/DMF R1->M1 Q1 Quench with Tris or Glycine (Optional) M1->Q1 PU1 Purify Conjugate (SEC or Dialysis) Q1->PU1 A1 Analyze Degree of Labeling (Spectrophotometry/MS) PU1->A1 P2 Prepare Protein in Amine/Thiol-Free Buffer (pH 7.4-8.0) M2 Mix Protein and Reagent (10-100x excess) Incubate 2-4h RT P2->M2 R2 Dissolve this compound in DMSO/Buffer R2->M2 Q2 Quench with DTT or BME M2->Q2 PU2 Purify Conjugate (SEC or Dialysis) Q2->PU2 A2 Analyze Labeling Site/Stoichiometry (Mass Spectrometry) PU2->A2

References

Validating Site-Specificity of N-Chloroacetylglycine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biological inquiry. N-Chloroacetylglycine, a reagent with a reactive chloroacetyl group, presents a potential tool for protein modification. This guide provides an objective comparison of this compound labeling with alternative methods, focusing on the validation of site-specificity, and is supported by experimental data from related compounds.

Comparison of Protein Labeling Reagents

The selection of a labeling reagent is critical and depends on the target protein, the desired specificity, and the downstream application. Below is a comparison of this compound with other common labeling reagents. The data for this compound is largely inferred from studies on the structurally similar compound, chloroacetamide.

FeatureThis compound (inferred)IodoacetamideMaleimideN-Hydroxysuccinimide (NHS) Esters
Primary Target CysteineCysteineCysteineLysine, N-terminus
Reaction Type AlkylationAlkylationMichael AdditionAcylation
Specificity Moderate to HighModerateHighLow (multiple lysines)
Off-Target Reactions Methionine oxidation, potential reaction with other nucleophiles (His, Lys, Asp, Glu, Ser, Thr, Tyr, N-terminus)Alkylation of Met, His, Lys, Asp, Glu, Tyr, N-terminus.[1]Thiol-exchange reactions leading to de-conjugation.Hydrolysis in aqueous solution.
Stability of Linkage Stable thioether bondStable thioether bondThiosuccinimide linkage can be unstable and undergo retro-Michael reaction.Stable amide bond.
Conditions Neutral to slightly basic pHNeutral to slightly basic pHpH 6.5-7.5pH 7-9
Validation Method Mass Spectrometry (MS/MS)Mass Spectrometry (MS/MS)Mass Spectrometry (MS/MS)Mass Spectrometry (MS/MS), SDS-PAGE

Experimental Protocols

Accurate validation of labeling site-specificity is crucial. Mass spectrometry is the gold standard for identifying the precise location of modification.

Protocol 1: Labeling of a Purified Protein with this compound

This protocol outlines the general steps for labeling a purified protein containing accessible cysteine residues with this compound.

Materials:

  • Purified protein with at least one cysteine residue

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Reagent (e.g., 1 M Dithiothreitol - DTT)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteines, treat with a reducing agent like DTT or TCEP, followed by its removal.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Quenching: Add a quenching reagent, such as DTT, to a final concentration of 10 mM to consume any unreacted this compound.

  • Purification: Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column.

  • Validation: Proceed to Protocol 2 for mass spectrometry analysis to confirm labeling and determine site-specificity.

Protocol 2: Validation of Labeling Site-Specificity by Mass Spectrometry

This protocol describes the "bottom-up" proteomics approach to identify the site of modification.[2]

Materials:

  • Labeled and unlabeled (control) protein samples

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic Acid

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate any remaining free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that were labeled with this compound and those that were not.

  • Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database.

    • Identify peptides that show a mass shift corresponding to the addition of the N-acetylglycine moiety from this compound. The fragmentation pattern in the MS/MS spectrum will confirm the exact amino acid residue that has been modified.

    • Compare the results from the labeled and unlabeled samples to identify any off-target modifications.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical reactions involved in protein labeling and validation.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Mass Spectrometry Validation Protein Protein Labeled Protein Labeled Protein Protein->Labeled Protein This compound Purified Labeled Protein Purified Labeled Protein Labeled Protein->Purified Labeled Protein Desalting Digested Peptides Digested Peptides Purified Labeled Protein->Digested Peptides Denature, Reduce, Alkylate, Digest LC-MS/MS Analysis LC-MS/MS Analysis Digested Peptides->LC-MS/MS Analysis Inject Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify Modified Peptides Site-Specificity Confirmed Site-Specificity Confirmed Data Analysis->Site-Specificity Confirmed

Figure 1. Experimental workflow for labeling and validation.

reaction_mechanism cluster_reaction Alkylation of Cysteine Protein-Cys-SH Protein-Cys-SH Labeled Protein Protein-Cys-S-CH2-CO-Gly + HCl Protein-Cys-SH->Labeled Protein Nucleophilic Attack This compound Cl-CH2-CO-Gly This compound->Labeled Protein

Figure 2. Reaction of this compound with a cysteine residue.

Alternative Site-Specific Labeling Strategies

For applications requiring higher specificity or targeting different residues, several alternative methods are available.

  • Maleimide Chemistry: This is a widely used method for cysteine-specific modification. However, the resulting thioether bond can be reversible under certain conditions.[3]

  • Click Chemistry: This involves the introduction of bio-orthogonal functional groups (e.g., azides and alkynes) into a protein, followed by a highly specific and efficient "click" reaction with a probe. This can be achieved through the incorporation of unnatural amino acids.

  • Enzymatic Labeling: Enzymes such as sortase A or lipoic acid ligase can be used to attach labels to specific recognition sequences that have been genetically fused to the protein of interest.[4]

  • N-Hydroxysuccinimide (NHS) Esters: These reagents react with primary amines, primarily the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of the protein. Due to the presence of multiple lysine residues in most proteins, NHS ester labeling is generally not site-specific.[5]

The choice of labeling strategy should be carefully considered based on the specific research question and the characteristics of the protein of interest. While this compound offers a potential method for protein modification, its site-specificity must be rigorously validated, and potential off-target reactions, particularly methionine oxidation, should be monitored.

References

Safety Operating Guide

Proper Disposal Procedures for N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the disposal of N-Chloroacetylglycine.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

Hazard Summary: this compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[1]

Primary Disposal Procedure: Professional Waste Management

The most secure and compliant method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Guide for Professional Disposal:

  • Waste Collection:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.

    • Also, collect any materials heavily contaminated with this compound, such as pipette tips, gloves, and weighing paper, in a designated, sealed waste bag or container.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Ensure the storage area is cool and dry.

  • Arranging Pickup:

    • Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup. Follow their specific procedures for waste consolidation and removal.

Secondary Disposal Consideration: Chemical Neutralization (for experienced personnel with risk assessment)

While professional disposal is the primary recommendation, chemical neutralization may be considered by experienced chemists for aqueous solutions of this compound. This procedure should only be undertaken after a thorough risk assessment and in a controlled laboratory environment. The synthesis of this compound involves reactions with sodium hydroxide, indicating its reactivity with strong bases.[2]

Experimental Protocol: Base-Mediated Hydrolysis (Conceptual)

This conceptual protocol is based on general chemical principles and is not a validated procedure. Researchers must adapt and validate it based on their specific waste composition and laboratory conditions.

  • Preparation:

    • Work in a chemical fume hood.

    • Ensure an ice bath is readily available for temperature control.

    • Have appropriate acid and base spill kits accessible.

  • Procedure:

    • If dealing with solid this compound, dissolve it in water to a known concentration.

    • Place the aqueous solution of this compound in a suitable reaction vessel (e.g., a beaker or flask with a magnetic stirrer) and place it in an ice bath to manage potential exothermic reactions.

    • Slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while continuously stirring and monitoring the temperature.

    • Monitor the pH of the solution. Continue adding the base until the pH is stable in the neutral to slightly basic range (pH 7-9).

    • Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis. The expected reaction involves the hydrolysis of the chloroacetyl group.

  • Post-Treatment:

    • After the reaction is complete, the resulting solution should be treated as hazardous waste and collected for professional disposal, as it will contain organic salts and other byproducts.

    • Label the container with the contents of the neutralized solution.

Caution: The reaction with a strong base may be exothermic. The hydrolysis products may still be hazardous or environmentally harmful. This procedure reduces the reactivity of the chloroacetyl group but does not eliminate the need for proper disposal.

Data Presentation

ParameterValueSource
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Recommended PPESafety goggles, chemical-resistant gloves, lab coatGeneral Laboratory Safety
Primary Disposal MethodProfessional Hazardous Waste DisposalInstitutional EHS Guidelines

Logical Relationship Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_solid Solid or Heavily Contaminated Material? start->is_solid is_solution Aqueous Solution? is_solid->is_solution No collect_solid Collect in a Labeled, Sealed Container is_solid->collect_solid Yes collect_solution Collect in a Labeled, Leak-Proof Container is_solution->collect_solution Yes store Store in Designated Satellite Accumulation Area collect_solid->store consider_neutralization Experienced Personnel? Risk Assessment Performed? collect_solution->consider_neutralization neutralize Perform Base-Mediated Hydrolysis (with caution) consider_neutralization->neutralize Yes consider_neutralization->store No neutralize->collect_solution Collect Treated Solution dispose Arrange Pickup by EHS or Certified Waste Contractor store->dispose

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling N-Chloroacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for N-Chloroacetylglycine, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that presents several hazards, necessitating the use of appropriate personal protective equipment (PPE). According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[2]

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Conducting reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).Chemical-resistant laboratory coat or apron.Required if there is a potential for aerosol or vapor generation outside of a fume hood. A NIOSH-approved respirator with an appropriate cartridge should be used.
Handling spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an appropriate cartridge is required.
Waste disposal Chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Before starting any work, review the Safety Data Sheet (SDS) for this compound.[2][3]

2. Handling Procedures:

  • Wear the appropriate PPE as detailed in the table above.

  • When weighing the solid, do so in a fume hood to avoid inhalation of dust particles.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[2][3]

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials from spills, should be considered hazardous waste.[4] These items must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4]

Visual Workflow for Handling this compound

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareHood Prepare Fume Hood DonPPE->PrepareHood WeighChemical Weigh Chemical PrepareHood->WeighChemical PrepareSolution Prepare Solution WeighChemical->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment SegregateWaste Segregate Waste ConductExperiment->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store for Pickup LabelWaste->StoreWaste CleanArea Clean Work Area StoreWaste->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE

Diagram 1: Safe Handling Workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor & EHS Spill->Notify DonPPE Don Spill Response PPE Evacuate->DonPPE Notify->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Diagram 2: Emergency Response Protocol for an this compound Spill.

References

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